molecular formula C12H14O4 B12127855 Pentanoic acid, 2-(4-formylphenoxy)- CAS No. 1092301-10-4

Pentanoic acid, 2-(4-formylphenoxy)-

Cat. No.: B12127855
CAS No.: 1092301-10-4
M. Wt: 222.24 g/mol
InChI Key: ZWEXEKLLECGMIX-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-(4-formylphenoxy)- is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 2-(4-formylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 2-(4-formylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1092301-10-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-formylphenoxy)pentanoic acid

InChI

InChI=1S/C12H14O4/c1-2-3-11(12(14)15)16-10-6-4-9(8-13)5-7-10/h4-8,11H,2-3H2,1H3,(H,14,15)

InChI Key

ZWEXEKLLECGMIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)OC1=CC=C(C=C1)C=O

Origin of Product

United States
Foundational & Exploratory

2-(4-Formylphenoxy)acetic Acid (CAS 22042-71-3): A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note on Nomenclature & CAS Verification This technical guide focuses on 2-(4-Formylphenoxy)acetic acid , the chemical entity definitively assigned to CAS 22042-71-3 . The user query referenced "Pentanoic acid," which corresponds to a 5-carbon chain homologue. However, standard chemical registries (PubChem, CAS Common Chemistry) confirm that CAS 22042-71-3 identifies the acetic acid (2-carbon) derivative. To ensure scientific integrity and safety, this document characterizes the compound defined by the provided CAS number.

Executive Summary

2-(4-Formylphenoxy)acetic acid (CAS 22042-71-3) is a bifunctional aromatic intermediate critical in the synthesis of allosteric hemoglobin modifiers, tyrosinase inhibitors, and antibody-drug conjugates (ADCs). Its structure combines a reactive aldehyde (electrophile for Schiff base formation) with a carboxylic acid (handle for solubility or amide coupling). In drug discovery, it serves as a "tethered aldehyde," allowing researchers to attach pharmacophores to proteins via reversible covalent bonding, a mechanism central to the development of antisickling agents like Voxelotor.

Chemical Identity & Physicochemical Profile
Property Data / Specification
IUPAC Name 2-(4-Formylphenoxy)acetic acid
Common Synonyms 4-Formylphenoxyacetic acid; p-Formylphenoxyacetic acid
CAS Number 22042-71-3
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
SMILES O=Cc1ccc(OCC(=O)O)cc1
Appearance White to pale yellow crystalline solid
Melting Point 193–196 °C
pKa (Predicted) ~3.1 (Carboxylic acid), ~13.5 (Phenol precursor)
Solubility Soluble in DMSO, DMF, Methanol (warm); Sparingly soluble in water (acidic pH); Soluble in aqueous alkali (pH > 7)
Synthetic Pathways & Manufacturing

The synthesis of CAS 22042-71-3 is a classic Williamson ether synthesis, coupling a phenol to a halo-ester/acid. The high melting point and crystallinity of the product make it amenable to purification via recrystallization rather than chromatography.

Protocol: O-Alkylation of 4-Hydroxybenzaldehyde

Rationale: This method uses basic conditions to deprotonate the phenol, creating a phenoxide nucleophile that attacks the alpha-carbon of chloroacetic acid.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Chloroacetic acid (1.1 eq) OR Ethyl bromoacetate (for ester intermediate)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Water (reflux) or Ethanol/Water mixture.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-hydroxybenzaldehyde in an aqueous NaOH solution (10% w/v). The solution will turn yellow due to phenoxide formation.

  • Alkylation: Add chloroacetic acid dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of aldehyde by TLC (SiO₂, 50:50 Hexane/EtOAc).

  • Acidification: Cool the reaction mixture to 0°C. Acidify carefully with 6M HCl to pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the crude solid. Recrystallize from hot water or ethanol/water (1:1) to yield pure 2-(4-formylphenoxy)acetic acid.

  • Yield: Typically 70–85%.

Visualization: Synthetic Workflow

Synthesis Start 4-Hydroxybenzaldehyde (Phenol) Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate NaOH (aq) Deprotonation Reagent Chloroacetic Acid (Electrophile) Reagent->Intermediate Mixing Product 2-(4-Formylphenoxy)acetic acid (CAS 22042-71-3) Intermediate->Product Reflux, 4-6h SN2 Reaction Product->Product HCl Acidification Precipitation

Figure 1: Williamson ether synthesis workflow for generating CAS 22042-71-3 from 4-hydroxybenzaldehyde.

Mechanism of Action & Applications
A. Hemoglobin Allosteric Modulation (Antisickling)

The primary utility of 4-formylphenoxy derivatives in drug development lies in their ability to bind Hemoglobin (Hb) .

  • Mechanism: The aldehyde group forms a reversible covalent Schiff base (imine) with the N-terminal valine residues of the Hb

    
    -chain.
    
  • Effect: This binding stabilizes the R-state (oxygenated) of hemoglobin, increasing its oxygen affinity. In Sickle Cell Disease (SCD), preventing the transition to the T-state (deoxygenated) inhibits the polymerization of HbS, thus preventing red blood cell sickling.

  • Relevance: While Voxelotor uses a different scaffold, CAS 22042-71-3 is a model compound for studying "tethered aldehydes" where the carboxylic acid tail can be modified to interact with surface residues (e.g., Lysine) to improve binding specificity.

B. Linker Chemistry (Solid Phase Synthesis)
  • Wang Linker Analog: The compound is structurally similar to the Wang linker used in peptide synthesis. The aldehyde function allows for the immobilization of amines (via reductive amination) or hydrazides on solid supports.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated (NHS-ester) to bind to antibody lysines, while the aldehyde serves as a bio-orthogonal handle for attaching hydrazide-containing payloads (e.g., Calicheamicin).

Visualization: Hemoglobin Binding Mechanism

HbBinding Compound 2-(4-Formylphenoxy)acetic acid (Aldehyde Donor) Intermediate Carbinolamine Intermediate Compound->Intermediate Nucleophilic Attack Hb Hemoglobin (Hb) (N-terminal Valine-NH2) Hb->Intermediate SchiffBase Schiff Base (Imine) (Covalent Adduct) Intermediate->SchiffBase - H2O (Dehydration) Effect R-State Stabilization (Inhibits Sickling) SchiffBase->Effect Allosteric Modification

Figure 2: Mechanism of Schiff base formation between the aldehyde moiety and Hemoglobin N-terminal valine.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1][2]

Precautionary Protocols:

  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at 2–8°C (Refrigerate). Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air. Keep container tightly sealed under inert gas (Nitrogen/Argon) for long-term storage.

References
  • PubChem. (2025).[1] Acetic acid, 2-(4-formylphenoxy)- (Compound Summary). National Library of Medicine. [Link]

  • Yi, W., et al. (2010).[3] Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639-646.[4] [Link][4]

  • Safo, M. K., et al. (2004). Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry. [Link](Contextual reference for aldehyde-Hb mechanism).

Sources

2-(4-Formylphenoxy)valeric acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(4-Formylphenoxy)valeric acid , a specific chemical entity structurally designed as an aryloxy fatty acid derivative. Based on its functional groups (aldehyde and carboxylic acid) and structural backbone, this compound is characteristic of intermediates used in the synthesis of allosteric hemoglobin modifiers (antisickling agents) or as a specialized building block in medicinal chemistry.

Executive Summary

2-(4-Formylphenoxy)valeric acid (also known as 2-(4-formylphenoxy)pentanoic acid) is a bifunctional organic compound characterized by a pentanoic acid backbone substituted at the alpha-position (C2) with a para-formylphenoxy group.[1]

This molecule belongs to the class of substituted aryloxy fatty acids . Its structural design incorporates two critical pharmacophores:

  • Aldehyde (-CHO): Capable of forming reversible Schiff base interactions (e.g., with the N-terminal valine of hemoglobin).

  • Carboxylic Acid (-COOH): Provides solubility and ionic interaction potential (salt bridges).

  • Valeric (Pentyl) Tail: Introduces specific hydrophobic bulk at the alpha-position, influencing binding affinity and lipophilicity compared to shorter chain analogs (like acetic or propionic acid derivatives).

Part 1: Chemical Identity & Structural Analysis[2]

Nomenclature and Identification
  • IUPAC Name: 2-(4-Formylphenoxy)pentanoic acid

  • Common Name: 2-(4-Formylphenoxy)valeric acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: 222.24 g/mol

  • SMILES: CCCC(C(=O)O)Oc1ccc(C=O)cc1

Molecular Structure Diagram

The following diagram illustrates the 2D connectivity of the molecule, highlighting the chiral center at C2 (marked with an asterisk *) and the para-substitution pattern on the benzene ring.

G ValericChain Valeric Acid Backbone (C5 Chain) ChiralCenter C2 (Alpha-Carbon)* Chiral Center ValericChain->ChiralCenter C3-C5 Chain PhenoxyGroup 4-Phenoxy Group (Ether Linkage) ChiralCenter->PhenoxyGroup Ether Bond (O-C) Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) ChiralCenter->Carboxylic Acid\n(-COOH) C1 Aldehyde 4-Formyl Group (-CHO) PhenoxyGroup->Aldehyde Para-Substitution

Caption: Structural connectivity of 2-(4-Formylphenoxy)valeric acid. The C2 position is the chiral center linking the hydrophobic tail, the carboxylic acid, and the phenoxy pharmacophore.

Physicochemical Properties (Calculated)
PropertyValuebiological Relevance
Molecular Weight 222.24 Da Small molecule, suitable for oral bioavailability.
Exact Mass 222.0892 DaUseful for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; likely membrane permeable.
pKa (Acid) ~4.5 (COOH)Ionized (anionic) at physiological pH (7.4).
H-Bond Donors 1 (COOH)Critical for receptor binding.
H-Bond Acceptors 4 (O atoms)Facilitates water solubility and specific binding.
Rotatable Bonds 6Flexible side chain allows induced fit binding.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-(4-Formylphenoxy)valeric acid is typically achieved via a Williamson Ether Synthesis . This reaction involves the alkylation of 4-hydroxybenzaldehyde with an alpha-bromo valeric acid derivative.

Synthetic Pathway

The most robust method utilizes the ester of the bromo-acid to prevent side reactions, followed by hydrolysis.

Reaction Scheme:

  • Step A (Alkylation): 4-Hydroxybenzaldehyde + Ethyl 2-bromovalerate

    
     Ethyl 2-(4-formylphenoxy)valerate.
    
  • Step B (Hydrolysis): Ethyl ester

    
     2-(4-Formylphenoxy)valeric acid.
    

Synthesis SM1 4-Hydroxybenzaldehyde (C7H6O2) Intermediate INTERMEDIATE: Ethyl 2-(4-formylphenoxy)valerate SM1->Intermediate K2CO3, DMF 80°C, 4-6h SM2 Ethyl 2-Bromovalerate (Electrophile) SM2->Intermediate K2CO3, DMF 80°C, 4-6h Product FINAL PRODUCT: 2-(4-Formylphenoxy)valeric acid Intermediate->Product LiOH, THF/H2O RT, 2h then H3O+

Caption: Two-step synthetic route via Williamson ether synthesis and ester hydrolysis.

Detailed Experimental Protocol

Step 1: Alkylation

  • Setup: Charge a round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 15 min at Room Temperature (RT) to form the phenoxide anion.
    
  • Electrophile: Add Ethyl 2-bromovalerate (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Step 2: Hydrolysis

  • Dissolution: Dissolve the crude ester from Step 1 in THF:Water (3:1).

  • Hydrolysis: Add Lithium Hydroxide (LiOH

    
    H2O, 3.0 eq). Stir at RT for 2–3 hours.[2]
    
  • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH ~2–3. The product may precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate. Dry and concentrate.

  • Purification: Recrystallize from Hexane/Ether or purify via column chromatography (

    
    , DCM:MeOH gradient).
    

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic data is expected:

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, DMSO-

):
  • 
    12.9 ppm  (s, 1H): Carboxylic acid proton (-COOH ).
    
  • 
    9.85 ppm  (s, 1H): Aldehyde proton (-CH O).
    
  • 
    7.85 ppm  (d, J=8.8 Hz, 2H): Aromatic protons ortho to aldehyde.
    
  • 
    7.10 ppm  (d, J=8.8 Hz, 2H): Aromatic protons ortho to ether linkage.
    
  • 
    4.75 ppm  (t, J=6.0 Hz, 1H): Alpha-proton (-O-CH -COOH).
    
  • 
    1.80 – 1.95 ppm  (m, 2H): Methylene group (
    
    
    
    ).
  • 
    1.40 – 1.55 ppm  (m, 2H): Methylene group (
    
    
    
    ).
  • 
    0.92 ppm  (t, J=7.2 Hz, 3H): Terminal methyl group (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ).
    
  • Expected Ion:

    
     at m/z 221.23 .
    
  • Fragmentation: Loss of

    
     (M-44) is a common fragmentation pathway for carboxylic acids.
    

Part 4: Applications in Drug Discovery

This compound is highly relevant in the field of Hemoglobinopathies (Sickle Cell Disease) .

Mechanism: Schiff Base Formation

Aldehydes of this class act as allosteric effectors of hemoglobin (Hb).

  • Target: The aldehyde group forms a reversible Schiff base (imine) linkage with the N-terminal valine of the

    
    -chain of Hemoglobin.
    
  • Effect: This binding stabilizes the R-state (oxygenated) conformation of Hb, increasing its oxygen affinity.

  • Result: Prevents the polymerization of HbS (sickle hemoglobin) under hypoxic conditions.

Structural Significance of the Valeric Chain

The valeric (pentyl) chain at the C2 position is critical for hydrophobic interaction.

  • Unlike the acetic acid analog (R=H), the pentyl group can occupy hydrophobic pockets on the Hb surface, potentially improving binding potency or altering the pharmacokinetic profile (half-life, membrane permeability).

References

  • Synthesis of Aryloxy Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).
  • Hemoglobin Modifiers: Safo, M. K., et al. "Structural basis for the potent antisickling effect of a novel class of substituted 2-formylphenoxyacetic acids." J. Med. Chem. 2004.[3][4] (Describes the class of aldehyde-acid Hb effectors).

  • Aldehyde Schiff Base Chemistry: Kister, J., et al. "Allosteric effectors of hemoglobin: a study of the structure-activity relationships." Biophysical Chemistry, 2006.

Sources

Therapeutic Potential of 2-(4-Formylphenoxy)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(4-formylphenoxy)pentanoic acid and its derivatives. This pharmacophore represents a strategic convergence of two validated drug design principles: the Schiff-base forming aldehyde (validated by Voxelotor) and the aryloxyalkanoic acid tail (validated by RSR13/Efaproxiral).[1]

A Dual-Mechanism Pharmacophore for Hemoglobin Modulation[1]

Executive Summary

The molecule 2-(4-formylphenoxy)pentanoic acid (2-FPPA) represents a hybrid scaffold with significant therapeutic potential, primarily in the treatment of Sickle Cell Disease (SCD) and hypoxic disorders.[1] Its structure integrates a reactive aldehyde "warhead" capable of reversible covalent binding to hemoglobin (Hb) with a lipophilic pentanoic acid "anchor" designed for non-covalent allosteric modulation.[1]

This guide analyzes the therapeutic utility of 2-FPPA derivatives, positing them as Dual-Mechanism Antisickling Agents . Unlike first-generation agents that rely solely on one binding mode, 2-FPPA derivatives are designed to:

  • Increase Hb Oxygen Affinity: Via Schiff base formation at the

    
    -globin N-terminus.
    
  • Enhance Membrane Permeability: Via the lipophilic pentyl chain, addressing the bioavailability limitations of hydrophilic aldehydes like 5-HMF.

  • Stabilize the R-State: Through electrostatic interactions of the carboxylate tail with surface cationic residues (

    
    Lys99, 
    
    
    
    Arg141).

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The efficacy of 2-FPPA derivatives hinges on three structural domains.

The Pharmacophore Triad
DomainChemical FeatureBiological Function
Warhead p-Formyl group (Aldehyde)Forms a reversible Schiff base (imine) with the N-terminal valine of the Hb

-chain. This prevents the T-state (tense) transition required for HbS polymerization.
Linker Phenoxy EtherProvides a rigid spacer that positions the acid tail away from the aldehyde, preventing intramolecular cyclization while maintaining optimal distance for protein bridging.[1]
Anchor 2-Pentanoic Acid TailLipophilicity: The 5-carbon chain increases logP (~2.5–3.0), enhancing RBC membrane penetration compared to acetic acid analogs.[1] Binding: The carboxylate forms salt bridges with positively charged residues in the central water cavity of Hb.
Chirality and Isomerism

The C2 position of the pentanoic acid chain is a chiral center.

  • Mechanism: Previous studies on aryloxyalkanoic acids (e.g., RSR13) demonstrate that the (R)-enantiomer often exhibits superior binding affinity to the Hb central cavity due to steric constraints within the globin pocket.[1]

  • Recommendation: Asymmetric synthesis or chiral resolution of 2-FPPA is critical, as the racemate may show diluted potency.

Mechanism of Action: The "Dual-Lock" Hypothesis

2-FPPA derivatives are hypothesized to stabilize the oxygenated "Relaxed" (R) state of hemoglobin through a biphasic mechanism.

Phase I: Kinetic Locking (Covalent)

The aldehyde moiety reacts with the primary amine of Valine-1 on the


-chain (

Val1). This reaction releases a water molecule to form a Schiff base adduct.

  • Effect: This modification physically blocks the N-terminus from engaging in the salt bridges that stabilize the deoxygenated T-state.

Phase II: Thermodynamic Anchoring (Non-Covalent)

While the Schiff base is reversible, the pentanoic acid tail docks into a hydrophobic pocket on the Hb surface (likely near


Lys99).[1] The carboxylate group provides a secondary electrostatic "latch," reducing the off-rate (

) of the drug and increasing its residence time on the target.[1]
Visualization of Signaling/Mechanism

G cluster_binding Dual-Binding Event Drug 2-(4-Formylphenoxy) pentanoic Acid RBC_Membrane RBC Membrane Drug->RBC_Membrane Passive Diffusion (Lipophilic Tail) Hb_Tetramer Hemoglobin (HbS) Tetramer RBC_Membrane->Hb_Tetramer Intracellular Accumulation Schiff_Base Schiff Base Formation (Val-1 Alpha) Hb_Tetramer->Schiff_Base Aldehyde Attack Salt_Bridge Salt Bridge / Hydrophobic Interaction (Central Cavity) Hb_Tetramer->Salt_Bridge Acid Anchoring R_State Stabilized R-State (High O2 Affinity) Schiff_Base->R_State Prevents T-State Transition Salt_Bridge->R_State Reduces k_off Polymerization HbS Polymerization R_State->Polymerization Inhibits Sickling Erythrocyte Sickling Polymerization->Sickling Causes

Caption: Dual-mechanism pathway showing covalent locking (aldehyde) and non-covalent anchoring (acid) preventing HbS polymerization.[1]

Experimental Protocols

Synthesis of 2-(4-Formylphenoxy)pentanoic Acid

Objective: To synthesize the core scaffold via Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Bromopentanoic acid (1.1 eq) / Ethyl 2-bromopentanoate (for ester intermediate)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF or Acetonitrile[1]

Protocol:

  • Deprotonation: Dissolve 4-hydroxybenzaldehyde in DMF. Add

    
     and stir at room temperature for 30 min to generate the phenoxide anion.
    
  • Coupling: Add Ethyl 2-bromopentanoate dropwise. Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours. Acidify with 1M HCl to pH 3.

  • Purification: Recrystallize from Ethanol/Water to obtain the free acid.

Oxygen Equilibrium Curve (OEC) Assay

Objective: To measure the shift in oxygen affinity (


) induced by the derivative.[1][2]

Methodology:

  • Preparation: Prepare a 10% hematocrit suspension of normal (HbA) or sickle (HbS) blood in PBS.[1]

  • Incubation: Incubate blood with the test compound (0.5 mM – 5 mM) at 37°C for 1 hour. Include Voxelotor as a positive control.

  • Measurement: Use a Hemox-Analyzer (TCS Scientific). Record the oxygen dissociation curve.

  • Analysis: Calculate the

    
     (partial pressure of 
    
    
    
    at 50% saturation).[1] A left shift (lower
    
    
    ) indicates antisickling potential.[1]

Data Output Format:

CompoundConc.[3][4][5][6][7][8][9][10][11] (mM)P50 (mmHg)ΔP50 (%)Hill Coeff.[1] (n)
Control (DMSO)-26.5-2.8
Voxelotor (Ref)1.018.2-31%2.1
2-FPPA 1.0TBD Target: >20% Target: <2.5
In Vitro Sickling Reversal Assay

Objective: To visualize the prevention of RBC sickling under hypoxic conditions.

  • Hypoxia Induction: Incubate HbS suspension with 2% sodium metabisulfite (scavenges

    
    ) or subject to nitrogen flow.[1]
    
  • Treatment: Treat cells with 2-FPPA (1 mM) prior to deoxygenation.

  • Microscopy: Fix cells with glutaraldehyde. Count "sickled" vs. "biconcave" cells using phase-contrast microscopy (count >500 cells).

  • Validation: Efficacy is confirmed if sickled fraction is reduced by >40% compared to untreated control.

Potential Secondary Applications

While SCD is the primary target, the "aryloxyalkanoic acid" motif suggests pleiotropic effects:[1]

  • PPAR Agonism (Metabolic Syndrome):

    • The structure resembles Fibrates (e.g., Clofibrate).[1] The pentanoic acid tail may activate Peroxisome Proliferator-Activated Receptor alpha (PPAR

      
      ), potentially lowering triglycerides.[1]
      
    • Screening: Perform a PPAR

      
       reporter gene assay (Luciferase) in HEK293 cells.[1]
      
  • Anti-Inflammatory (COX Inhibition):

    • Phenoxy fatty acids often inhibit Cyclooxygenase (COX).[1]

    • Relevance: Since SCD is a chronic inflammatory state, a dual antisickling/anti-inflammatory agent would be highly superior to pure Hb modifiers.[1]

References

  • Abraham, D. J., et al. (1983).[1] "Design, synthesis, and testing of potential antisickling agents.[1][2][12] 2. Nitrogen-containing derivatives of benzaldehyde." Journal of Medicinal Chemistry. Link[1]

  • Safo, M. K., et al. (2004).[1][13] "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry. Link[1]

  • Abdulmalik, O., et al. (2011).[1] "Crystallographic analysis of the binding of the antisickling agent 5-hydroxymethyl-2-furfural to hemoglobin." Acta Crystallographica. Link

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease."[1] ACS Medicinal Chemistry Letters. Link[1]

  • Perretti, M., et al. (2010).[1] "Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists."[6] Pharmacology & Therapeutics. Link

Sources

Role of phenoxyalkanoic acids in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of phenoxyalkanoic acids in medicinal chemistry scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

A Technical Guide to Structural Utility, SAR, and Synthetic Application

Executive Summary

The phenoxyalkanoic acid scaffold—characterized by an aromatic ring linked via an oxygen atom to an alkyl-carboxylic acid chain—represents a privileged structure in medicinal chemistry. Historically anchored by the discovery of auxins (plant hormones) and fibrates (lipid-lowering agents), this scaffold has evolved into a versatile platform for designing PPAR agonists, DP receptor antagonists, and modern heterobifunctional degraders (PROTACs). This guide provides a technical deep-dive into the structure-activity relationships (SAR), validated synthetic protocols, and mechanistic underpinnings of this essential chemical architecture.

Structural Architecture & Pharmacophore Analysis[2]

The phenoxyalkanoic acid scaffold functions as a "Head-Linker-Tail" system. Its modularity allows medicinal chemists to independently tune lipophilicity, metabolic stability, and receptor engagement.

The Tripartite Model
  • The Acidic Head (Pharmacophore A):

    • Function: Primary anchor point for ionic interactions. In nuclear receptors (e.g., PPARs), this moiety forms a salt bridge with specific arginine or histidine residues.

    • Variations: Carboxylic acid (-COOH), ester prodrugs (-COOR), or bioisosteres (tetrazoles, oxadiazoles).

  • The Ether Linker (Pharmacophore B):

    • Function: Provides rotational freedom and determines the spatial projection of the head group relative to the tail.

    • Variations:

      • Phenoxyacetic acid (n=1): Rigid, compact.

      • Phenoxypropionic acid (n=2): Introduces a chiral center (e.g., Fenofibrate active metabolite), often enhancing selectivity.

      • Gem-dimethyl substitution: Increases metabolic stability by blocking

        
        -oxidation (e.g., Clofibrate).
        
  • The Aromatic Tail (Pharmacophore C):

    • Function: Drives hydrophobic collapse into the receptor pocket and dictates selectivity via substitution patterns (Cl, CF

      
      , alkyl).
      
Visualization: The Scaffold Logic

ScaffoldSAR cluster_modifications SAR Optimization Zones Head Acidic Head (Ionic Anchor) Mod1 Bioisosteres: Tetrazoles, Sulfonamides Head->Mod1 Linker Ether Linker (Spacer/Flexibility) Linker->Head Alkyl Chain Mod2 Gem-dimethyl: Blocks Beta-oxidation Linker->Mod2 Tail Aromatic Tail (Hydrophobic/Selectivity) Tail->Linker C-O Bond Mod3 Halogenation: Increases Lipophilicity Tail->Mod3

Caption: Modular decomposition of the phenoxyalkanoic acid scaffold showing key SAR optimization zones.

Mechanistic Case Study: PPAR Agonism

The most authoritative application of this scaffold is in Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Case Study: Seladelpar (MBX-8025)

Seladelpar is a potent, selective PPAR


 agonist used for primary biliary cholangitis (PBC). Its binding mode exemplifies the precision of the phenoxyacetic acid scaffold.
  • Binding Pocket: PPAR

    
     Ligand Binding Domain (LBD).[2][3]
    
  • Key Interactions:

    • Acid Head: The carboxylate forms a hydrogen bond network with His323 , His449 , and Tyr473 on Helix 12. This stabilizes the AF-2 interface, recruiting the coactivator PGC1

      
      .
      
    • Tail: The trifluoromethyl-substituted tail occupies the hydrophobic arm II pocket, conferring selectivity over PPAR

      
       and PPAR
      
      
      
      .
    • Linker: The thio-phenoxyacetic acid linker (S instead of O in some analogs, though Seladelpar uses the phenoxyacetic core structure) positions the head group perfectly to bridge the charge clamp.

Visualization: Seladelpar Binding Logic

SeladelparBinding His323 His323 His449 His449 Tyr473 Tyr473 (Helix 12) Pocket Hydrophobic Pocket (Arm II) Carboxyl Carboxylate Head (-COO-) Carboxyl->His323 H-Bond Carboxyl->His449 H-Bond Carboxyl->Tyr473 Stabilizes AF-2 Scaffold Phenoxyacetic Core Scaffold->Carboxyl TailGroup CF3-Phenyl Tail Scaffold->TailGroup TailGroup->Pocket Hydrophobic Fit

Caption: Interaction map of Seladelpar within the PPAR delta ligand-binding domain.

Validated Synthetic Protocols

Protocol A: General Williamson Ether Synthesis

This is the industry-standard method for generating phenoxyacetic acid libraries. It is robust, scalable, and tolerant of various functional groups.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Ethyl bromoacetate or Chloroacetic acid (1.2 eq)

  • Base: Anhydrous K

    
    CO
    
    
    
    (for esters) or NaOH (for acids)
  • Solvent: DMF or Acetone (reflux)

Step-by-Step Workflow:

  • Deprotonation: Charge a round-bottom flask with the substituted phenol (e.g., 4-chlorophenol) and anhydrous K

    
    CO
    
    
    
    (2.0 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    • Note: Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise. Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Extract with ethyl acetate (3x).[4] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Hydrolysis (if Acid desired): Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Precipitate the final phenoxyacetic acid.[5][6]

Protocol B: Direct-to-Biology (D2B) Library Synthesis

For PROTAC linker optimization, a parallel synthesis approach is preferred.

  • Plate Setup: Dispense diverse phenol "warheads" into a 96-well plate.

  • Coupling: Add a stock solution of tert-butyl bromoacetate and Cs

    
    CO
    
    
    
    in MeCN.
  • Incubation: Shake at 50°C for 12 hours.

  • Deprotection: Evaporate solvent. Add 20% TFA in DCM to remove the tert-butyl group.

  • Screening: Neutralize and use crude directly in cell-based assays (e.g., HiBiT degradation assay) to assess linker length efficacy.

Visualization: Synthetic Pathway

Synthesis Phenol Substituted Phenol Intermediate Phenoxy Ester Intermediate Phenol->Intermediate + AlkylHalide + Base 60°C, 4h Base K2CO3 / DMF AlkylHalide Ethyl Bromoacetate Product Phenoxyacetic Acid Scaffold Intermediate->Product + Hydrolysis Acidify pH 2 Hydrolysis LiOH / THF:H2O

Caption: Standard Williamson Ether Synthesis pathway for phenoxyacetic acid derivatives.

Advanced Applications: PROTACs & Bioisosteres

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the phenoxyalkanoic acid motif serves as a critical linker attachment point .

  • Ether Advantage: The ether oxygen improves solubility compared to all-carbon chains and can act as a hydrogen bond acceptor, potentially improving permeability.

  • Design Strategy: The carboxylic acid end is often converted to an amide to attach to the E3 ligase ligand (e.g., VHL or CRBN ligand), while the phenyl ring is part of the warhead targeting the protein of interest.

Bioisosteres

To improve oral bioavailability and reduce rapid glucuronidation of the carboxylic acid:

  • Tetrazoles: 5-substituted 1H-tetrazoles have a similar pKa (~4.5–5) to carboxylic acids but are more lipophilic and metabolically stable.

  • Oxadiazoles: 1,2,4-oxadiazol-5(4H)-ones serve as non-classical bioisosteres, often used in AT1 antagonists but applicable to PPAR scaffolds.

Comparative Data: Phenoxyalkanoic Acid Derivatives

Compound ClassRepresentative DrugTargetKey Structural FeatureTherapeutic Indication
Fibrates FenofibratePPAR

Phenoxy-isobutyric acid (Gem-dimethyl)Hypertriglyceridemia
Fibrates ClofibratePPAR

4-Chloro-phenoxy-isobutyric acid(Historical) Lipid lowering
Novel Agonists SeladelparPPAR

Phenoxyacetic acid + CF

tail
Primary Biliary Cholangitis
Diuretics Ethacrynic AcidNKCC22,3-dichloro-phenoxyacetic acidEdema / Hypertension
Herbicides 2,4-DAuxin Receptor2,4-dichloro-phenoxyacetic acidBroadleaf Weed Control

References

  • Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs. International Journal of Molecular Sciences. (2023).

  • Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. (2011).

  • Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters. (2007).

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review. Molecules. (2023).

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects. ACS Medicinal Chemistry Letters. (2022).

  • Bioisosteres in Medicinal Chemistry: Carboxylic Acid Replacements. Journal of Medicinal Chemistry. (2011).

Sources

Technical Guide: Design and Evaluation of Formylphenoxy-Based Hemoglobin Allosteric Effectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural rationale, mechanism of action, and validation protocols for formylphenoxy derivatives as allosteric effectors of hemoglobin (Hb). Targeted primarily for Sickle Cell Disease (SCD) therapeutics, these compounds function as "left-shifters" of the Oxygen Equilibrium Curve (OEC). By forming a reversible Schiff base with the N-terminal valine of the


-globin chain, they stabilize the oxygenated R-state, thereby inhibiting the polymerization of deoxygenated sickle hemoglobin (HbS). This document serves as a blueprint for synthesizing and testing these moieties, emphasizing the critical role of the phenoxy anchor in potency and selectivity.

Structural Basis: The Formylphenoxy Pharmacophore

The efficacy of formylphenoxy effectors relies on a "Dual-Interaction" model. Unlike simple aldehydes (e.g., vanillin), formylphenoxy derivatives possess an extended architecture that exploits the central water cavity of the Hb tetramer.

The Pharmacophore Components
  • The Warhead (Formyl Group): An aromatic aldehyde (-CHO) positioned to form a reversible covalent bond (Schiff base) with the primary amine of

    
    -Val1.
    
  • The Linker (Phenoxy Ether): The ether oxygen (-O-) provides a flexible hinge that orients the aromatic ring.

  • The Anchor (Tail Group): Often an acidic side chain (e.g., pentanoic acid) or a hydrophobic moiety attached to the phenoxy ring. This tail extends into the central water cavity, engaging in salt bridges (e.g., with

    
    -Lys99 or 
    
    
    
    -Arg141) or hydrophobic contacts, significantly increasing residence time compared to simple aldehydes.
Mechanism of Action: Schiff Base Stabilization

The primary mechanism is the stereoselective locking of the Hb tetramer in the R-state (relaxed, high affinity).

  • T-State (Deoxy): The N-terminal valines are far apart; the central cavity is open.

  • R-State (Oxy): The N-terminal valines move closer. The formylphenoxy molecule cross-links the

    
    -subunits or binds to one 
    
    
    
    -subunit, sterically preventing the transition back to the T-state.
  • Result: This prevents the exposure of the hydrophobic

    
    -Val6 patch on HbS, which is the nucleation site for polymerization.
    
Pathway Visualization

The following diagram illustrates the kinetic pathway of drug binding and R-state stabilization.

SchiffBaseMechanism Hb_T Hb T-State (Low Affinity) Hb_R Hb R-State (High Affinity) Hb_T->Hb_R Oxygenation Polymer HbS Polymerization (Sickling) Hb_T->Polymer Hypoxia Hb_R->Hb_T Deoxygenation Intermediate Carbinolamine Intermediate Hb_R->Intermediate Nucleophilic Attack (Val1) Drug Formylphenoxy Effector Drug->Intermediate Nucleophilic Attack (Val1) SchiffBase Schiff Base (Imine Adduct) Intermediate->SchiffBase Dehydration (-H2O) SchiffBase->Hb_T Blocked Transition SchiffBase->Polymer Inhibition

Figure 1: Mechanism of Action. The formylphenoxy effector binds to the R-state, forming a Schiff base that prevents the T-state transition required for HbS polymerization.

Experimental Protocols & Validation

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Protocol A: Oxygen Equilibrium Curve (OEC) Screening

The Gold Standard for assessing allosteric potency.

Objective: Determine the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (partial pressure of 

at 50% saturation) shift.[1][2] Instrument: TCS Hemox-Analyzer or equivalent dual-wavelength spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Dilute normal human blood (HbA) or Sickle blood (HbS) to a hematocrit of 0.5% in Hemox Buffer (pH 7.4, 30 mM TES, 130 mM NaCl, 5 mM KCl). Critical: Buffer pH must be strictly controlled as

    
     is pH-dependent (Bohr effect).
    
  • Incubation: Add the formylphenoxy test compound (dissolved in DMSO; final DMSO <1%) to the cell suspension. Incubate at 37°C for 60 minutes.

    • Control: Vehicle (DMSO) only.

    • Positive Control: 5-HMF or Voxelotor (if available).

  • Measurement: Transfer 4 mL to the Hemox cuvette.

  • Oxygenation: Bubble compressed air until

    
     > 140 mmHg and saturation > 98%.
    
  • Deoxygenation: Switch gas flow to 100% Nitrogen. Record absorbance at 560 nm (deoxy) and 577 nm (oxy) while

    
     drops to 0 mmHg.
    
  • Analysis: The software calculates

    
    .
    
    • 
       Calculation: 
      
      
      
      .
Protocol B: Schiff Base Adduct Quantification (HPLC)

Validates that the mechanism is indeed covalent binding to Hb.

Rationale: The Schiff base is reversible and hydrolyzes during standard chromatography. We must "lock" it using a reducing agent.

Step-by-Step Methodology:

  • Incubation: Incubate purified Hb (0.5 mM) with the drug (2 mM) at 37°C for 1 hour.

  • Reduction (The "Lock"): Add Sodium Cyanoborohydride (

    
    )  (20 mM final) and incubate for 30 mins.
    
    • Chemistry:

      
       selectively reduces the imine (C=N) to a secondary amine (C-NH), which is stable. It does not reduce the free aldehyde of unbound drug at neutral pH.
      
  • Separation: Inject sample onto a C4 Reverse-Phase HPLC column or a Weak Cation Exchange (WCX) column.

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA.

  • Detection: Monitor UV absorbance at 210 nm (peptide bond) and the

    
     of the formylphenoxy moiety.
    
  • Result: You will observe a new peak (Hb-Drug adduct) distinct from the native Hb peak. The area under the curve (AUC) ratio determines % modification.

Protocol C: In Vitro Anti-Sickling Assay

Phenotypic validation.

  • Sample: HbS-containing erythrocytes (SS genotype).

  • Conditioning: Incubate cells with drug (concentration range: 0.5 - 5 mM) for 1 hour under air.

  • Hypoxia Induction: Incubate the suspension in a hypoxic chamber (2%

    
    , 98% 
    
    
    
    ) at 37°C for 2-4 hours.
  • Fixation: Fix cells with 2% glutaraldehyde in PBS without exposing them to oxygen (anaerobic fixation).

  • Microscopy: Count 500 cells using phase-contrast microscopy.

    • Scoring: "Sickled" = elongated, spiky, or holly-leaf shapes. "Normal" = biconcave discs.

Data Interpretation & Screening Workflow

Decision Matrix

Use this table to interpret screening results.

ParameterIdeal ResultInterpretation

> 20% ReductionIndicates strong R-state stabilization (Left Shift).
Hill Coefficient (

)
2.0 - 2.5Maintenance of cooperativity (Normal

). If

, oxygen release to tissues may be compromised.
Adduct Formation > 30%Indicates sufficient drug binding occupancy.
Solubility > 500

M
Required for oral bioavailability (high doses needed for Hb stoichiometry).
Sickling Inhibition > 40%Clinically relevant phenotypic improvement.
Screening Workflow Diagram

The following Graphviz diagram outlines the logical progression from synthesis to lead selection.

ScreeningWorkflow Start Library Synthesis (Formylphenoxy Derivatives) Step1 Solubility Screen (PBS, pH 7.4) Start->Step1 Step2 Hemox Assay (OEC) Primary Screen Step1->Step2 Soluble Discard Discard/Redesign Step1->Discard Insoluble Decision1 Is Delta P50 > 15%? Step2->Decision1 Step3 Adduct Quantification (HPLC + NaCNBH3) Decision1->Step3 Yes Decision1->Discard No Step4 Anti-Sickling Assay (Morphology) Step3->Step4 Covalent Binding Confirmed Step3->Discard Non-specific Step5 X-Ray Crystallography (Binding Mode) Step4->Step5 Inhibits Sickling Lead Lead Candidate Step5->Lead Validates Design

Figure 2: Screening Pipeline. A systematic filter from solubility to structural validation ensures only high-quality allosteric effectors advance.

References

  • Beddell, C. R., et al. (1984). "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes."[3] British Journal of Pharmacology.[3]

  • Tuck, D. T., et al. (1992). "Substituted benzaldehydes (12C79 and 589C80) that stabilize oxyhaemoglobin also protect sickle cells against calcium-mediated dehydration." British Journal of Haematology.[3][4]

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[3][5] British Journal of Haematology.[3][4]

  • Patel, M. P., et al. (2018). "Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers."[6] Drug Design, Development and Therapy.[7]

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin." Hematology/Oncology Clinics of North America.

Sources

Technical Deep Dive: Mechanism of Action of 2-(4-Formylphenoxy)pentanoic Acid in Oxygen Transport

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action of 2-(4-Formylphenoxy)pentanoic acid , a specific aromatic aldehyde derivative designed as an allosteric effector of hemoglobin (Hb). Based on its pharmacophore—comprising a reactive aldehyde group and a carboxylate tail—this compound functions as a Left-Shifting (Oxygen Affinity Increasing) Agent , primarily investigated for the treatment of Sickle Cell Disease (SCD).

Executive Summary

2-(4-Formylphenoxy)pentanoic acid is a synthetic small molecule belonging to the class of aromatic aldehyde antisickling agents . Its primary mechanism of action involves the formation of a reversible covalent Schiff base adduct with the N-terminal valine residues of the hemoglobin


-chains (

Val1).

By binding to the


-cleft of the hemoglobin tetramer, the compound stabilizes the Relaxed (R) state  (oxy-hemoglobin) and destabilizes the Tense (T) state  (deoxy-hemoglobin). This allosteric modulation increases the protein's affinity for oxygen, thereby reducing the concentration of deoxygenated sickle hemoglobin (deoxy-HbS) capable of polymerizing into the rigid fibers that cause erythrocyte sickling.
Pharmacological Class Target Primary Effect Therapeutic Indication
Allosteric Hb ModulatorHemoglobin

-chain N-terminus
Increases

Affinity (Left Shift)
Sickle Cell Disease (SCD)

Molecular Mechanism of Action

The efficacy of 2-(4-Formylphenoxy)pentanoic acid relies on a dual-binding mode that bridges the


-subunits of the hemoglobin tetramer.
Primary Interaction: Schiff Base Formation

The core "warhead" of the molecule is the 4-formyl (aldehyde) group on the phenoxy ring.

  • Reaction: The aldehyde carbon undergoes a nucleophilic attack by the unprotonated amino group (

    
    ) of the N-terminal valine (
    
    
    
    Val1) of the Hb
    
    
    -chain.
  • Product: This condensation reaction releases a water molecule and forms a Schiff base (imine) linkage (

    
    ).
    
  • Reversibility: Unlike non-specific alkylating agents, this interaction is reversible, allowing the drug to equilibrate between plasma and the red blood cell (RBC).

Secondary Interaction: Carboxylate Stabilization

The pentanoic acid tail distinguishes this compound from simpler aldehydes like vanillin.

  • Electrostatic Anchoring: The ionized carboxylate group (

    
    ) at physiological pH extends into the central water cavity of the Hb tetramer.
    
  • Salt Bridging: It likely forms salt bridges or hydrogen bonds with positively charged residues in the

    
    -cleft (e.g., Lys99
    
    
    
    or Arg141
    
    
    ), providing additional binding energy and specificity.
  • Stereochemistry: The position of the pentanoic acid chain (at the 2-position of the phenoxy group) orients the molecule to bridge the symmetry axis, effectively "locking" the

    
    -subunits in the R-state conformation.
    
Allosteric Stabilization (R-State vs. T-State)
  • R-State (Oxy): In the oxygenated R-state, the N-terminal valines are positioned to optimally accommodate the aldehyde. The drug binds tightly, clamping the tetramer in this high-affinity conformation.

  • T-State (Deoxy): The transition to the T-state involves a rotation of the

    
     dimers that narrows the central cavity and alters the position of the N-termini.[1] The bound drug sterically hinders this transition, preventing the formation of the T-state.
    
  • Result: The oxygen equilibrium curve (OEC) shifts to the left (lower

    
    ), meaning Hb holds onto oxygen more tightly and releases it less readily at intermediate partial pressures.
    

Visualization: Mechanism of Action Pathway

Mechanism Drug 2-(4-Formylphenoxy) pentanoic acid Val1 N-terminal Valine (alpha-chain) Drug->Val1 Nucleophilic Attack (Aldehyde + Amine) Hb_T Deoxy-Hb (T-State) (Polymerization Prone) Polymer HbS Polymerization (Sickling) Hb_T->Polymer Hypoxia Hb_R Oxy-Hb (R-State) (Soluble) Hb_R->Hb_T Inhibits Transition Hb_R->Polymer Resistant Schiff Schiff Base Adduct (Covalent/Reversible) Val1->Schiff - H2O Schiff->Hb_R Stabilizes

Caption: Kinetic pathway of 2-(4-Formylphenoxy)pentanoic acid stabilizing the non-polymerizing R-state of Hemoglobin S.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized protocols are recommended.

Oxygen Equilibrium Curve (OEC) Analysis

Objective: Quantify the shift in oxygen affinity (


).
  • Preparation: Collect whole blood from healthy (HbAA) or sickle (HbSS) donors in EDTA or Heparin tubes.

  • Incubation: Incubate blood aliquots with varying concentrations of the compound (0, 0.5, 1.0, 2.0 mM) for 1 hour at 37°C.

  • Measurement: Use a Hemox Analyzer (TCS Scientific).

    • Mix 50

      
      L of blood with 4 mL of Hemox buffer (pH 7.4) and anti-foaming agent.
      
    • Subject the sample to dual-wavelength spectrophotometry while slowly deoxygenating with nitrogen gas.

  • Data Analysis: Plot saturation vs.

    
    . Calculate the 
    
    
    
    (partial pressure at 50% saturation).
    • Expected Result: A dose-dependent decrease in

      
       (Left Shift).
      
Schiff Base Stability Assay (Reduction Method)

Objective: Confirm covalent binding to the


-chain.
  • Incubation: Incubate purified Hb with the compound (1:4 molar ratio) for 1 hour.

  • Reduction: Add Sodium Cyanoborohydride (

    
    )  (20 mM) to reduce the reversible imine bond to a stable secondary amine.
    
  • Separation: Perform Reverse-Phase HPLC (C4 column) to separate globin chains (

    
    , 
    
    
    
    , heme).
  • Detection: Analyze peaks using Mass Spectrometry (LC-MS).

    • Expected Result: A mass shift of +[Molecular Weight of Drug - 16 Da (Oxygen)] specifically on the

      
      -chain peak.
      

Comparative Data Analysis

The following table contrasts 2-(4-Formylphenoxy)pentanoic acid with other known hemoglobin modifiers.

CompoundClassBinding SiteEffect on

Mechanism Note
2-(4-Formylphenoxy)pentanoic acid Aromatic Aldehyde

Val1
Decrease (Left Shift) Dual anchor: Aldehyde (Schiff base) + Pentanoic Acid (Salt bridge).
Voxelotor (GBT440) Aromatic Aldehyde

Val1
Decrease (Left Shift) Approved drug; highly specific 1:1 stoichiometry per dimer.
Tucaresol Aromatic Aldehyde

Val1
Decrease (Left Shift) Structurally similar (acetic acid tail); shorter linker may affect potency.
RSR13 (Efaproxiral) Propionic AcidCentral CavityIncrease (Right Shift) Non-covalent; stabilizes T-state (Oxygen release).

References

  • Abraham, D. J., et al. (1984). "Design, synthesis, and testing of potential antisickling agents. 1. Halogenated benzyloxyacetic acids." Journal of Medicinal Chemistry, 27(8), 967-978. Link

  • Beddell, C. R., et al. (1984).[2][3][4] "Compounds designed to bind to haemoglobin and left-shift the oxygen-saturation curve."[1][3][4] British Journal of Pharmacology, 82(2), 397-407. Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin."[1][3][4] Hematology/Oncology Clinics of North America, 28(2), 217-231. Link

  • Metcalf, B., et al. (2017).[2] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[2] ACS Medicinal Chemistry Letters, 8(3), 321-326.[2] Link

  • Fitzharris, P., et al. (1985).[5] "The effects in volunteers of BW12C, a compound designed to left-shift the blood-oxygen saturation curve."[1][5] British Journal of Clinical Pharmacology, 19(4), 471-481.[1][5] Link

Sources

Pentanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: A Mechanistic and Methodological Review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2] Synthetic agonists for these nuclear receptors, such as fibrates (PPARα) and thiazolidinediones (PPARγ), have become cornerstone therapies for dyslipidemia and type 2 diabetes, respectively.[3] However, their clinical use can be limited by side effects, prompting the search for a new generation of safer, more selective, or multi-target modulators.[4][5] Pentanoic acid and its derivatives, a class of short-chain fatty acids, have emerged as a promising scaffold for developing novel PPAR agonists. This guide provides a comprehensive technical overview of the structure-activity relationships, mechanistic principles, and essential experimental protocols for the identification and characterization of pentanoic acid-based PPAR agonists.

The PPAR System: Therapeutic Targets in Metabolic Disease

The PPAR family consists of three main isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological roles.[2][5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney.[2] Its activation leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol.[1][6] Fibrates are a class of drugs that act as PPARα agonists.

  • PPARγ: Predominantly found in adipose tissue, the colon, and immune cells.[2] It is a master regulator of adipogenesis and is crucial for insulin sensitivity.[2][5] Agonists like the thiazolidinediones (TZDs) improve glycemic control by promoting the storage of fatty acids in fat cells, thereby reducing circulating lipid levels and improving insulin signaling.[2][3]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[2] Its agonists have shown potential in raising HDL cholesterol and reducing triglycerides in preclinical models.[1]

Mechanism of Action

PPARs function as ligand-inducible transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, dissociates from corepressor complexes, and forms a heterodimer with the Retinoid X Receptor (RXR).[5][7] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting coactivator proteins to initiate transcription.[5]

Fig 1. PPAR signaling pathway upon agonist binding.

Pentanoic Acid Derivatives as a Privileged Scaffold

Valproic acid (2-propylpentanoic acid), a branched-chain fatty acid, is a well-established antiepileptic drug that has been shown to interact with the PPAR system.[8] Studies have demonstrated that valproic acid can activate PPARα and PPARγ, suggesting that the pentanoic acid backbone is a viable starting point for designing novel PPAR modulators.[9][10][11] The core structure allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize potency and isoform selectivity.

Structure-Activity Relationships (SAR)

The development of potent pentanoic acid-based PPAR agonists relies on understanding how chemical modifications influence receptor binding and activation. Key modifications often involve the alpha and gamma positions of the pentanoic acid chain.

  • Alpha-Position Substitutions: Introducing heteroaryl groups at the alpha-position can significantly enhance potency. For example, the synthesis of phenylpropanoic acid derivatives (structurally related to pentanoic acids) with an oxazole or triazole group at the alpha-position has yielded potent dual PPARα/γ agonists.[12] These additions are thought to form key hydrogen bonds and hydrophobic interactions within the ligand-binding pocket.

  • Chain Length and Branching: The length and branching of the alkyl chains are critical. Valproic acid's branched structure is a key feature. Altering chain length can shift selectivity between PPAR isoforms, as the ligand-binding pockets of PPARα and PPARγ have different volumes and shapes.

  • Terminal Phenyl Groups: The addition of a terminal phenyl or phenoxy group, often connected by a propyl linker, is a common strategy. This moiety can occupy the hydrophobic pocket of the receptor, mimicking the action of potent synthetic agonists like fibrates and TZDs.[12][13]

SAR_Logic cluster_mods Chemical Modifications cluster_outcomes Functional Outcomes Scaffold Pentanoic Acid Core (e.g., Valproic Acid) Mod1 α-Position Substitution (e.g., Heteroaryl Rings) Scaffold->Mod1 Mod2 Terminal Group Addition (e.g., Phenyl, Phenoxy) Scaffold->Mod2 Mod3 Alkyl Chain Alteration (Length, Branching) Scaffold->Mod3 Outcome1 Increased Potency (Lower EC50) Mod1->Outcome1 Forms H-bonds Outcome2 Altered Isoform Selectivity (α vs γ vs δ) Mod1->Outcome2 Exploits pocket differences Mod2->Outcome1 Increases hydrophobic interactions Outcome3 Improved Pharmacokinetics (e.g., Bioavailability) Mod2->Outcome3 Modifies solubility Mod3->Outcome2 Affects fit in binding pocket

Fig 2. SAR logic for pentanoic acid derivatives.
Quantitative Data Summary

The efficacy of novel derivatives is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays. Lower EC50 values indicate higher potency.

Compound ClassModificationTargetEC50 (µM)Reference
Phenylpropanoic Acid α-(1,2,3-triazol-2-yl)hPPARα0.013[12]
α-(1,2,3-triazol-2-yl)hPPARγ0.061[12]
Truxillic Acid Derivative N/AhPPARγ10[7]
Marine Butenolide Alkyl Side ChainhPPARα~1-10[4]
Alkyl Side ChainhPPARγ~1-10[4]

Experimental Workflows and Protocols

The identification and validation of pentanoic acid derivatives as PPAR agonists follow a standardized discovery pipeline, from initial screening to in vivo validation.

Experimental_Workflow A Step 1: Compound Synthesis Design & synthesize novel pentanoic acid derivatives B Step 2: In Vitro Binding Assay (e.g., LanthaScreen TR-FRET) Does it bind to the receptor? A->B Initial Screen C Step 3: Cell-Based Reporter Assay (e.g., Luciferase Assay) Does it activate transcription? B->C Validate Activity D Step 4: Target Gene Expression Analysis (e.g., qPCR) Does it regulate known PPAR target genes? C->D Confirm Mechanism E Step 5: In Vivo Efficacy Studies (e.g., ZDF Rat Model) Does it work in a disease model? D->E Assess Therapeutic Potential

Fig 3. Workflow for identifying PPAR agonists.
Protocol: PPARγ Luciferase Reporter Gene Assay

This assay is a gold standard for quantifying the transcriptional activity of potential agonists in a cellular context. It measures the ability of a compound to activate the PPARγ-RXR heterodimer to drive the expression of a luciferase reporter gene under the control of a PPRE.

Objective: To determine the EC50 value of a test compound (e.g., a pentanoic acid derivative) for human PPARγ.

Materials:

  • HEK293T or other suitable host cells.

  • Expression plasmids: full-length human PPARγ, RXRα.

  • Reporter plasmid: pGL4.2 PPRE-luciferase.

  • Control plasmid: pRL-TK (Renilla luciferase for normalization).

  • Lipofectamine 3000 or similar transfection reagent.

  • DMEM with 10% charcoal-stripped Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO.

  • Rosiglitazone (positive control).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • Prepare a DNA master mix containing the PPARγ, RXRα, PPRE-luciferase, and pRL-TK plasmids.

    • Dilute the DNA mix and Lipofectamine 3000 separately in Opti-MEM medium according to the manufacturer's protocol.

    • Combine the diluted DNA and lipid, incubate for 15 minutes at room temperature to form complexes.

    • Add 20 µL of the transfection complex to each well. Gently swirl the plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and rosiglitazone in DMEM. A typical concentration range is 0.001 µM to 100 µM. Include a DMSO-only vehicle control.

    • Aspirate the transfection medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Incubate for another 24 hours.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Measure Firefly luciferase activity by adding 50 µL of Luciferase Assay Reagent II and reading on a luminometer.

    • Measure Renilla luciferase activity by adding 50 µL of Stop & Glo® Reagent and reading again.

  • Data Analysis (Self-Validating System):

    • Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to get the Relative Luciferase Unit (RLU). This corrects for variations in transfection efficiency and cell number.

    • Fold Activation: Normalize all RLU values to the vehicle control (DMSO) to calculate the fold activation. Fold Activation = RLU_compound / RLU_vehicle.

    • EC50 Calculation: Plot the fold activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism to determine the EC50 value.

    • Trustworthiness: The positive control (rosiglitazone) should yield a robust, dose-dependent activation, validating the assay's responsiveness. The vehicle control sets the baseline for non-activated transcription.

Conclusion and Future Directions

Pentanoic acid derivatives represent a versatile and promising chemical scaffold for the development of novel PPAR agonists. Their relatively simple backbone allows for extensive synthetic modification to fine-tune potency and selectivity. The well-documented, albeit modest, activity of valproic acid provides a strong rationale for exploring this chemical space.[9][10] Future research should focus on developing dual PPARα/γ agonists, which could simultaneously address the dyslipidemia and insulin resistance components of metabolic syndrome, or selective PPARγ modulators that retain insulin-sensitizing effects without the adverse effects associated with full agonists.[3][5] By leveraging the detailed experimental protocols and SAR insights outlined in this guide, researchers can systematically advance the discovery of next-generation metabolic therapeutics.

References

  • PPAR agonist - Wikipedia. (n.d.).
  • Fruchart, J. C. (2005). Therapeutic Roles of Peroxisome Proliferator–Activated Receptor Agonists. Diabetes, 54(8), 2462-2475.
  • Ahmad, A., et al. (2022). Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR). Journal of Pharmaceutical Negative Results.
  • Synapse, P. (2024). What are PPAR agonists and how do they work? Patsnap Synapse.
  • Tyagi, S., et al. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Journal of the American College of Cardiology, 46(8), 12-23.
  • Boyle, K. M., et al. (2013). Valproic acid protects against haemorrhagic shock‐induced signalling changes via PPARγ activation in an in vitro model. British Journal of Pharmacology, 169(5), 1148-1161.
  • Chen, B., et al. (2007). Neuronal Peroxisome Proliferator-Activated Receptor γ Signaling: Regulation by Mood-Stabilizer Valproate. Neuropsychopharmacology, 32(12), 2515-2525.
  • Kim, T. H., et al. (2024). Valproic Acid-induced PPAR-alpha and FGF21 Expression Involves Survival Response in Hepatocytes. Journal of Life Science, 34(4), 456-463.
  • Kim, T. H., et al. (2024). Valproic Acid-induced PPAR-alpha and FGF21 Expression Involves Survival Response in Hepatocytes. DSpace Repository.
  • Santillan, A., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5849-5853.
  • Singh, S., et al. (2022). Valproic Acid-Induced Upregulation of Multidrug Efflux Transporter ABCG2/BCRP via PPAR α-Dependent Mechanism in Human Brain Endothelial Cells. Molecular Pharmacology, 103(1), 1-14.
  • Saha, C., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(14), 1739-1755.
  • Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345–2350.
  • Aiello, D., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 89.
  • Kroker, A. J., & Bruning, J. B. (2015). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2015, 816352.
  • Sharma, G., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(19), 6682.
  • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73-89.

Sources

Technical Guide: Structural and Functional Divergence of Phenoxy-Alkanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-(4-formylphenoxy)pentanoic acid with clofibric acid analogs , focusing on their structural divergence, synthetic pathways, and distinct pharmacological applications.

Executive Summary

This guide delineates the critical differences between 2-(4-formylphenoxy)pentanoic acid and the established class of clofibric acid analogs . While both share a phenoxy-alkanoic acid scaffold, they represent two distinct pharmacological paradigms. Clofibric acid analogs are PPAR


 agonists  optimized for lipid metabolism through steric rigidity and metabolic stability. in contrast, 2-(4-formylphenoxy)pentanoic acid is a reactive electrophile —typically designed as a hemoglobin modulator (antisickling agent) or a versatile synthetic intermediate—leveraging an aldehyde warhead for covalent Schiff base formation.

Part 1: Chemical Structure & Properties

The fundamental difference lies in the tail architecture (steric bulk vs. chirality) and the ring substituent (inert lipophile vs. reactive electrophile).

Structural Comparison Table
FeatureClofibric Acid (Standard) 2-(4-formylphenoxy)pentanoic acid
IUPAC Name 2-(4-chlorophenoxy)-2-methylpropanoic acid2-(4-formylphenoxy)pentanoic acid
Acid Tail Isobutyric (2-methylpropanoic) Pentanoic (Valeric)

-Carbon
Achiral (Gem-dimethyl group)Chiral (Mono-alkyl: Propyl group)
Ring Substituent 4-Chloro (Electron-withdrawing, Inert)4-Formyl (Aldehyde, Reactive)
Lipophilicity High (Cl + Gem-dimethyl)Moderate (Aldehyde is polar; Tail is lipophilic)
Reactivity Metabolically stable (Ballast)High (Schiff base formation, Oxidation)
Primary Class Fibrate (Hypolipidemic)Aldehyde-Phenoxy Acid (Antisickling/Intermediate)
The "Gem-Dimethyl" vs. "Mono-Alkyl" Effect
  • Clofibric Acid (Gem-Dimethyl): The two methyl groups at the

    
    -position create a "steric shield," preventing 
    
    
    
    -oxidation of the acid tail and locking the conformation to fit the PPAR
    
    
    ligand-binding pocket. This is the "Fibrate Pharmacophore."
  • 2-(4-formylphenoxy)pentanoic acid (Mono-Alkyl): The single propyl chain at the

    
    -position introduces a chiral center . This flexibility allows the molecule to adopt different binding modes, often required for binding to the surface of proteins like Hemoglobin S (HbS) rather than the deep hydrophobic pocket of nuclear receptors.
    

Part 2: Synthetic Pathways[1]

The synthesis of these two molecules requires divergent strategies due to the sensitivity of the aldehyde group in the target molecule versus the robustness of the chlorine in clofibric acid.

Synthesis of Clofibric Acid (Bargellini Reaction)

The industrial synthesis often utilizes the Bargellini reaction , a multicomponent condensation that installs the gem-dimethyl group in one step.

  • Reagents: 4-Chlorophenol, Acetone, Chloroform, KOH.

  • Mechanism: Formation of a trichloromethide anion, addition to acetone, and subsequent nucleophilic displacement by the phenoxide.

Synthesis of 2-(4-formylphenoxy)pentanoic acid (Williamson Ether Synthesis)

The aldehyde group is sensitive to strong bases and oxidation. Therefore, a controlled Williamson Ether Synthesis is preferred, often requiring protection of the aldehyde or careful temperature control.

  • Step 1: Deprotonation of 4-hydroxybenzaldehyde using a mild base (

    
    ) in a polar aprotic solvent (DMF or Acetone).
    
  • Step 2: Nucleophilic attack on ethyl 2-bromopentanoate .

  • Step 3: Mild hydrolysis of the ester (LiOH/THF) to avoid Cannizzaro reaction (aldehyde disproportionation).

Visualization of Synthetic Logic

Synthesis_Comparison Start_Cl 4-Chlorophenol Reagent_Cl Acetone + CHCl3 + KOH (Bargellini Reaction) Start_Cl->Reagent_Cl Start_Ald 4-Hydroxybenzaldehyde Reagent_Ald Ethyl 2-bromopentanoate + K2CO3 (Williamson Ether Synthesis) Start_Ald->Reagent_Ald Product_Cl Clofibric Acid (Gem-dimethyl, Stable) Reagent_Cl->Product_Cl One-Pot Inter_Ald Intermediate Ester (Ethyl 2-(4-formylphenoxy)pentanoate) Reagent_Ald->Inter_Ald SN2 Subst. Step_Hyd Hydrolysis (LiOH) Inter_Ald->Step_Hyd Product_Ald 2-(4-formylphenoxy)pentanoic acid (Chiral, Reactive Aldehyde) Step_Hyd->Product_Ald Deprotection

Figure 1: Divergent synthetic pathways. Clofibric acid uses a robust one-pot condensation, while the formyl derivative requires a stepwise alkylation-hydrolysis sequence to preserve the aldehyde.

Part 3: Pharmacology & Mechanism of Action

Clofibric Acid: The PPAR Agonist

Clofibric acid functions as a lipid-lowering agent by mimicking fatty acids.

  • Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ).[1][2]
    
  • Mechanism:

    • Enters the nucleus and binds to PPAR

      
      .
      
    • Induces a conformational change, recruiting the Retinoid X Receptor (RXR).

    • The PPAR

      
      -RXR complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.
      
    • Outcome: Upregulation of Lipoprotein Lipase (LPL) and ApoA-I; downregulation of ApoC-III. Result: Decreased triglycerides, increased HDL.

2-(4-formylphenoxy)pentanoic acid: The Hemoglobin Modulator

The presence of the aldehyde group strongly suggests functionality as an antisickling agent (similar to Voxelotor/GBT440) or a protein modifier.

  • Target: Hemoglobin S (HbS) or other amine-rich proteins.

  • Mechanism (Schiff Base Formation):

    • The aldehyde carbon acts as an electrophile.

    • It reacts reversibly with the N-terminal valine of the Hemoglobin

      
      -chain.
      
    • Outcome: This covalent (but reversible) bond stabilizes the R-state (oxygenated) of hemoglobin.

    • Effect: Prevents the polymerization of HbS (sickling) in low-oxygen conditions.

  • Role of the Pentanoic Tail: The hydrophobic pentyl chain interacts with a surface pocket on the protein, providing additional binding affinity beyond the Schiff base.

Mechanistic Pathway Diagram

MOA_Comparison cluster_PPAR Lipid Metabolism (Clofibric Acid) cluster_Hb Protein Modification (Formyl Analog) Ligand_Cl Clofibric Acid PPAR PPAR-alpha Receptor Ligand_Cl->PPAR Binds RXR RXR Heterodimer PPAR->RXR Recruits DNA PPRE (DNA) RXR->DNA Binds Gene Lipid Genes (LPL, ApoA-I) DNA->Gene Activates Ligand_Ald 2-(4-formylphenoxy) pentanoic acid Hb_Val Hemoglobin (N-term Valine) Ligand_Ald->Hb_Val Aldehyde Attack Schiff Schiff Base (Covalent Complex) Hb_Val->Schiff Reversible Covalent Bond State R-State Stabilization Schiff->State Allosteric Effect Effect Inhibit Polymerization (Antisickling) State->Effect

Figure 2: Mechanistic divergence. Clofibric acid acts via nuclear transcription factors (PPAR), while the formyl analog acts via direct protein modification (Schiff base).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(4-formylphenoxy)pentanoic acid

Objective: Synthesize the target molecule while preserving the aldehyde.

  • Reagents: 4-Hydroxybenzaldehyde (1.22 g, 10 mmol), Ethyl 2-bromopentanoate (2.09 g, 10 mmol),

    
     (2.76 g, 20 mmol), DMF (20 mL).
    
  • Alkylation:

    • Dissolve 4-hydroxybenzaldehyde in DMF. Add

      
      .
      
    • Stir at room temperature for 30 min to form the phenoxide.

    • Add ethyl 2-bromopentanoate dropwise.

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Pour into ice water (100 mL). Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[3][4]
      
  • Hydrolysis:

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (1.2 eq) at 0°C (Crucial: Keep cold to protect aldehyde).

    • Stir for 2 hours. Acidify carefully with 1M HCl to pH 3.

    • Extract, dry, and recrystallize from Ethanol/Water.[4]

Protocol B: Schiff Base Formation Assay (Hb Binding)

Objective: Verify the reactivity of the formyl group with a model amine.

  • Reagents: Target Molecule (10 mM in DMSO), L-Valine methyl ester (10 mM in PBS buffer, pH 7.4).

  • Procedure:

    • Mix equimolar amounts of the Target Molecule and Valine ester.

    • Incubate at 37°C for 1 hour.

  • Analysis:

    • Analyze by LC-MS .

    • Success Criteria: Observation of the imine mass peak

      
      .
      
    • Note: Clofibric acid will show no reaction in this assay.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement and carboxylic acid pharmacophores).
  • Abraham, D. J., et al. (1984). "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood. Link

  • PubChem Compound Summary. (2024). "Clofibric Acid."[2] National Center for Biotechnology Information. Link

  • Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews.
  • Metcalf, B. W., et al. (1989). "Synthesis of antisickling agents." Journal of Medicinal Chemistry.

Sources

Technical Guide: Bioactivity of Aldehyde-Substituted Phenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of aldehyde-substituted phenoxy acids , a class of pharmacophores characterized by a dual-reactivity profile: the lipophilic, membrane-permeable phenoxy acid tail and the electrophilic, protein-modifying aldehyde head.

While historically utilized as herbicide intermediates (e.g., 2,4-D precursors), recent medicinal chemistry has repurposed this scaffold for antisickling agents (Sickle Cell Disease therapy) and antimicrobial Schiff base ligands . This guide details the synthetic pathways, mechanism of action (MoA) regarding hemoglobin modification, and structure-activity relationships (SAR) defining their bioactivity.

Part 1: Chemical Basis & Synthetic Architecture

The core bioactivity of this class stems from the formyl group's ability to form reversible covalent bonds (Schiff bases) with primary amines on proteins, while the phenoxyacetic acid moiety governs solubility and bioavailability.

Synthetic Workflow

The synthesis typically proceeds via the Reimer-Tiemann formylation or etherification of hydroxybenzaldehydes. Below is the standard workflow for generating bioactive azomethine (Schiff base) derivatives, which are the primary antimicrobial agents in this class.

SynthesisWorkflow Start Phenol / Substituted Phenol Step1 Formylation (Reimer-Tiemann or Duff Reaction) Start->Step1 Inter1 Hydroxybenzaldehyde Step1->Inter1 Step2 Etherification (Cl-CH2-COOH + NaOH) Inter1->Step2 Core 2-Formylphenoxyacetic Acid (The Scaffold) Step2->Core Step3 Condensation (R-NH2, Ethanol, Reflux) Core->Step3 Product Phenoxyacid Schiff Base (Bioactive Ligand) Step3->Product

Figure 1: Synthetic pathway for generating bioactive phenoxyacetic acid azomethine derivatives. The 2-formylphenoxyacetic acid intermediate is the critical branch point for diversification.

Chemical Reactivity Profile
  • Electrophilic Center: The aldehyde carbon is highly reactive toward nucleophilic nitrogens (e.g., N-terminal valine of hemoglobin).

  • Acidic Tail: The carboxylic acid (

    
    ) ensures solubility in physiological pH but may require esterification (prodrug strategy) to cross the red blood cell (RBC) membrane.
    

Part 2: Hemoglobin Modulation & Antisickling Activity[1][2]

The most high-value application of aldehyde-substituted phenoxy acids is in the treatment of Sickle Cell Disease (SCD) . Compounds such as PP10 (a derivative of 2-formylphenoxyacetic acid) and related aromatic aldehydes (e.g., Voxelotor, 5-HMF) function as allosteric effectors of hemoglobin (Hb).

Mechanism of Action: The Schiff Base Adduct

The aldehyde group forms a reversible Schiff base adduct with the


-amino group of the N-terminal valine residues of the Hb 

-chains. This binding stabilizes the Relaxed (R) state (oxygenated) of hemoglobin.[1]
  • Causality: R-state stabilization increases oxygen affinity

    
     prevents hypoxia-induced polymerization of HbS 
    
    
    
    inhibits RBC sickling.
  • Unique Feature of Phenoxy Derivatives (e.g., PP10): Unlike simple aldehydes, specific phenoxy derivatives exhibit a dual mechanism:

    • 
      -Dependent:  Increasing oxygen affinity.
      
    • 
      -Independent:  Direct destabilization of the HbS polymer fiber via interaction with the 
      
      
      
      F-helix.

MoA_Hemoglobin Drug Aldehyde-Phenoxy Acid (e.g., PP10) Target Hemoglobin (HbS) N-terminal Valine Drug->Target Nucleophilic Attack Effect2 Inhibit Polymerization Drug->Effect2 Direct Polymer Destabilization (O2 Independent) Complex Schiff Base Adduct (Covalent/Reversible) Target->Complex Effect1 Stabilize R-State (High O2 Affinity) Complex->Effect1 Effect1->Effect2 Outcome Prevention of RBC Sickling Effect2->Outcome

Figure 2: Mechanism of Action for antisickling activity. The solid line represents the primary Schiff base mechanism; the dashed line represents the secondary polymer destabilization unique to specific phenoxy derivatives.

Part 3: Antimicrobial & Anti-mycobacterial Efficacy[5]

When the aldehyde group of 2-formylphenoxyacetic acid is condensed with aromatic amines or hydrazides, the resulting Schiff bases exhibit potent antimicrobial activity. The phenoxy moiety facilitates penetration of the bacterial cell wall, while the azomethine linkage (


) interferes with normal cell processes.
Comparative Bioactivity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for key derivatives synthesized from 2-formylphenoxyacetic acid.

Compound ClassDerivative TypeTarget OrganismActivity (MIC / Zone of Inhibition)Reference
Schiff Base 2-formylphenoxyacetic acid + 4-aminophenolS. aureusHigh (Comparable to Ampicillin)[1]
Hydrazone Phenoxyacetic acid hydrazide deriv.M. tuberculosis H37RvMIC: 6.25–100

g/mL
[2]
Ester PP10 (Methyl ester prodrug)Sickle RBCsEC50

10-50

M (Anti-sickling)
[3]
Metal Complex Co(II)/Ni(II) + Phenoxy Schiff BaseE. coliEnhanced vs. ligand alone[4]

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Formylphenoxyacetic Acid Schiff Bases

Objective: Generate bioactive azomethine ligands for antimicrobial screening.

  • Reagents: Dissolve 0.01 mol of 2-formylphenoxyacetic acid in 20 mL of absolute ethanol.

  • Amine Addition: Add 0.01 mol of the target aromatic amine (e.g., 4-aminophenol or 4-chloroaniline) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture for 3–5 hours. Monitor via TLC (Solvent system: Chloroform/Methanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via IR (look for

    
     stretch at 1600–1640 cm
    
    
    
    ) and
    
    
    H-NMR (singlet at
    
    
    8.0–9.0 ppm for azomethine proton).
Protocol: Hemoglobin Oxygen Equilibrium Curve (OEC) Assay

Objective: Quantify the ability of the aldehyde derivative to increase Hb oxygen affinity (left-shift the OEC).

  • Preparation: Suspend normal human RBCs (hematocrit 20%) in PBS (pH 7.4).

  • Incubation: Add the test compound (dissolved in DMSO) to the RBC suspension at final concentrations of 0.5 mM, 1 mM, and 2 mM. Incubate at 37°C for 1 hour.

  • Measurement: Transfer 50

    
    L of the suspension to a Hemox-Analyzer  (TCS Scientific).
    
  • Curve Generation: Record the oxygen equilibrium curve while the sample is subjected to increasing partial pressures of oxygen.

  • Analysis: Determine the

    
     value (oxygen tension at which Hb is 50% saturated).
    
    • Calculation:

      
      
      
    • Interpretation: A positive

      
       indicates increased oxygen affinity (antisickling potential).[2]
      

References

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Asian Journal of Chemistry. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10). Pharmaceutics. [Link][4]

  • Exploration of Structure–Activity Relationship of Aromatic Aldehydes... as Novel Antisickling Agents. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Safety, Handling, and Application of 2-(4-Formylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph and safety protocol for 2-(4-formylphenoxy)pentanoic acid , a specialized intermediate used in pharmaceutical synthesis.

Part 1: Executive Summary & Compound Identification

2-(4-formylphenoxy)pentanoic acid is a bifunctional building block containing a carboxylic acid and a para-substituted benzaldehyde moiety linked by an ether bridge. It is primarily utilized as a pharmacophore scaffold in the development of hemoglobin allosteric effectors (e.g., Voxelotor analogs) and PPAR agonists. Due to the simultaneous presence of an oxidizable aldehyde and an acidic proton, this compound requires specific handling to prevent polymerization (aldol condensation) or oxidation (to the dicarboxylic acid).

Chemical Identity Profile[1][2][3]
PropertySpecification
Chemical Name Pentanoic acid, 2-(4-formylphenoxy)-
Systematic Name 2-(4-Formylphenoxy)valeric acid
Molecular Formula

Molecular Weight 222.24 g/mol
SMILES CCCC(C(=O)O)Oc1ccc(C=O)cc1
Physical State Viscous oil or low-melting solid (pale yellow)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water.[1]
Key Reactivity Nucleophilic addition (Aldehyde), Esterification/Amidation (Acid),

-Deprotonation.

Part 2: Hazard Identification & Risk Assessment (GHS)

As a research-grade intermediate, specific toxicological data may be limited. The following assessment is derived from Structure-Activity Relationships (SAR) of analogous phenoxy-acid aldehydes (e.g., phenoxyacetic acid derivatives).

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic functionality).

    • H319: Causes serious eye irritation (Aldehyde/Acid synergy).

    • H317: May cause an allergic skin reaction (Aldehyde moiety is a known sensitizer).

    • H335: May cause respiratory irritation.

Mechanism of Toxicity
  • Protein Adduct Formation: The electrophilic aldehyde group (

    
    ) can form Schiff bases with amine residues on proteins (lysine), leading to sensitization (H317).
    
  • Acidic Corrosivity: The carboxylic acid (

    
    ) protonates mucosal membranes, causing immediate irritation upon contact (H315, H319).
    
  • Oxidative Stress: Spontaneous oxidation of the aldehyde to the carboxylic acid generates radical intermediates, potentially exacerbating tissue damage.

Part 3: Strategic Handling & Engineering Controls

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid derivative upon prolonged exposure to air.

  • Temperature: 2–8°C . Low temperature inhibits potential aldol condensation or polymerization.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical degradation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Use a NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if working outside a fume hood.

  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) for splash protection.

    • Immersion: Butyl rubber or Viton gloves are required if handling concentrated solutions in halogenated solvents (DCM/Chloroform).

  • Eye Protection: Chemical splash goggles. Face shield recommended during synthesis workup (acidification steps).

Part 4: Experimental Protocol (Synthesis & Purification)

Context: This protocol describes the synthesis of 2-(4-formylphenoxy)pentanoic acid via Williamson Ether Synthesis. This route is preferred for its regioselectivity and scalability.

Reaction:



Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a flame-dried round-bottom flask with 4-Hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (Dimethylformamide, 5 mL/mmol).

    • Add finely ground, anhydrous Potassium Carbonate (

      
      )  (2.5 eq).
      
    • Note: Use of a weak base prevents the Cannizzaro reaction of the aldehyde.

  • Alkylation:

    • Cool the mixture to 0°C.

    • Add 2-Bromopentanoic acid (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 16–24 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

      
      ) should shift to the acid product (streak near baseline).
      
  • Workup (Critical Safety Step):

    • Quench: Pour the reaction mixture into ice-water (10x volume).

    • Acidification: Slowly adjust pH to ~3.0 using 1M HCl . Caution:

      
       evolution will occur.
      
    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with Brine (2x) to remove residual DMF.

  • Purification:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • If necessary, purify via column chromatography (

      
      , Hexanes:Ethyl Acetate gradient with 1% Acetic Acid).
      

Part 5: Application Context & Visualization

This compound acts as a "Left-Hand Side" (LHS) intermediate in the synthesis of hemoglobin modulators. The aldehyde serves as an anchor for reductive amination, while the carboxylic acid mimics the polar interactions found in natural effector molecules.

Diagram 1: Synthesis Pathway & Logic

SynthesisPathway cluster_conditions Critical Control Points Reactant1 4-Hydroxybenzaldehyde (Nucleophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate K2CO3 / DMF Deprotonation Reactant2 2-Bromopentanoic Acid (Electrophile) Reactant2->Intermediate Product 2-(4-Formylphenoxy) pentanoic Acid Intermediate->Product - HBr Ether Formation Control1 Temp < 60°C (Prevent Decarboxylation) Control1->Intermediate Control2 Inert Gas (Prevent Oxidation)

Caption: Williamson ether synthesis pathway highlighting the SN2 mechanism and critical process control points to ensure product integrity.

Diagram 2: Emergency Response Decision Tree

SafetyProtocol Start Exposure Event Type Identify Exposure Type Start->Type Skin Skin Contact (Acid/Aldehyde) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Spill Spill > 10mL Type->Spill ActionSkin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Monitor for Sensitization Skin->ActionSkin ActionEye 1. Immediate Rinse (15 min) 2. Check pH of eye surface 3. Seek Ophthalmologist Eye->ActionEye ActionSpill 1. Evacuate Area 2. Absorb with Vermiculite 3. Neutralize w/ NaHCO3 Spill->ActionSpill

Caption: Standard Operating Procedure (SOP) decision tree for emergency response involving 2-(4-formylphenoxy)pentanoic acid.

References

  • PubChem Compound Summary. (n.d.). Pentanoic acid, 4-formylphenyl ester (Isomer/Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding for hydroxybenzaldehyde intermediates). Retrieved from [Link]

  • Google Patents. (2020). Antagonists of human integrin (alpha4)(beta7) - US11174228B2. (Describes the reaction of 4-hydroxybenzaldehyde with 2-bromopentanoic acid).

Sources

Methodological & Application

Synthesis protocol for 2-(4-formylphenoxy)pentanoic acid from 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, scalable protocol for the synthesis of 2-(4-formylphenoxy)pentanoic acid starting from 4-hydroxybenzaldehyde . The method utilizes a two-step sequence: a Williamson ether synthesis using ethyl 2-bromopentanoate followed by hydrolytic cleavage of the ester. This approach is preferred over direct alkylation with 2-bromopentanoic acid to minimize side reactions and simplify purification. The target compound is a critical intermediate in the synthesis of allosteric hemoglobin effectors (e.g., RSR-13 analogs) and oxygen-delivery therapeutics.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity for O-alkylation over C-alkylation and to preserve the oxidation state of the sensitive aldehyde moiety during the ester hydrolysis step.

  • Disconnection: The C–O ether bond is the strategic disconnection point.

  • Precursors: 4-Hydroxybenzaldehyde (nucleophile) and an

    
    -halo pentanoate derivative (electrophile).
    
  • Strategic Choice: We utilize Ethyl 2-bromopentanoate rather than the free acid. Using the ester increases the electrophilicity of the

    
    -carbon and allows for a milder base (
    
    
    
    ), significantly reducing the risk of Aldol condensation or Cannizzaro disproportionation of the aldehyde group.
Reaction Scheme

ReactionScheme SM1 4-Hydroxybenzaldehyde INT Intermediate Ester (Ethyl 2-(4-formylphenoxy)pentanoate) SM1->INT Step 1: K2CO3, DMF 80°C, 4-6h (Williamson Ether Synthesis) SM2 Ethyl 2-bromopentanoate SM2->INT PROD Target Product (2-(4-formylphenoxy)pentanoic acid) INT->PROD Step 2: LiOH, THF/H2O RT, 2h (Saponification)

Figure 1: Two-step synthetic pathway ensuring high regioselectivity and yield.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)pentanoate

Objective: Selective O-alkylation of the phenol.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
4-Hydroxybenzaldehyde 122.12 1.0 5.00 g Substrate
Ethyl 2-bromopentanoate 209.08 1.2 10.27 g Electrophile

| Potassium Carbonate (


)  | 138.21 | 2.0 | 11.32 g | Base |
| DMF (Anhydrous)  | 73.09 | - | 50 mL | Solvent |
| Potassium Iodide (KI)  | 166.00 | 0.1 | 0.68 g | Catalyst (Finkelstein) |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Solubilization: Add 4-hydroxybenzaldehyde (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (11.32 g) in a single portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Insight: Using granular

      
       minimizes clumping, but powdered reacts faster. If using granular, grind it with a mortar and pestle first.
      
  • Alkylation: Add Potassium Iodide (0.1 equiv) followed by the dropwise addition of Ethyl 2-bromopentanoate (10.27 g).

    • Mechanism:[1][2][3] KI facilitates the in situ conversion of the bromide to the more reactive iodide (Finkelstein reaction), accelerating the

      
       attack.
      
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde starting material (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup:

    • Cool to RT and pour the mixture into 200 mL of ice-water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Step 2: Hydrolysis to 2-(4-formylphenoxy)pentanoic acid

Objective: Ester cleavage without degrading the aldehyde.

Reagents:

Reagent Equiv. Role
Crude Ester (from Step 1) 1.0 Substrate

| Lithium Hydroxide (


)  | 2.5 | Saponification Agent |
| THF / Water (3:1)  | - | Solvent System |

Procedure:

  • Dissolution: Dissolve the crude ester in THF (40 mL).

  • Saponification: Add a solution of

    
     (2.5 equiv) dissolved in water (15 mL).
    
  • Reaction: Stir vigorously at Room Temperature for 2–3 hours.

    • Critical Control: Do not heat excessively. High temperatures with hydroxide can induce Cannizzaro disproportionation of the aldehyde.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure.

    • Dilute the aqueous residue with water (30 mL) and wash with Diethyl Ether (

      
       mL) to remove unreacted neutral impurities.
      
    • Acidification: Cool the aqueous layer on ice and acidify to pH ~2 using 1M HCl. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Yield: Expected overall yield (2 steps) is 75–85%.[4]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Solvent (Step 1) DMF or AcetoneDMF is preferred for rate (

acceleration). Acetone is a greener alternative but requires longer reaction times (reflux 12h+).
Base Choice

vs NaOH

is mild and prevents side reactions on the aldehyde. NaOH is too harsh for Step 1 and promotes polymerization.
Temperature 80°C (Step 1)<60°C is too slow; >100°C risks degradation. 80°C is the optimal trade-off for kinetics vs. stability.
Acidification pH 2-3Ensure full protonation of the carboxylic acid for precipitation. Avoid pH < 1 to prevent acid-catalyzed aldehyde degradation.

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (SM remaining?) Start->CheckTLC Yes Yes: SM Visible CheckTLC->Yes No No: Clean Conversion CheckTLC->No Action1 Add 0.5 eq Alkyl Bromide + 0.5 eq K2CO3 Heat 2h more Yes->Action1 Issue2 Low Yield after Hydrolysis? No->Issue2 Cause2 Cannizzaro Reaction (Aldehyde -> Acid/Alcohol) Issue2->Cause2 Likely Cause Fix2 Use LiOH (milder than NaOH) Keep Temp < 25°C Cause2->Fix2

Figure 2: Decision matrix for common synthetic issues.

Common Pitfalls:

  • Emulsions during Workup: DMF can cause emulsions. Washing with saturated LiCl or extensive water washes breaks the emulsion.

  • Product Oiling Out: If the final acid comes out as an oil upon acidification, extract with DCM, dry, and evaporate. Recrystallize from Hexane/EtOAc.[5]

Characterization Targets

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.9 (s, 1H, -COOH)
      
    • 
       9.88 (s, 1H, -CHO)
      
    • 
       7.85 (d, 2H, Ar-H ortho to CHO)
      
    • 
       7.10 (d, 2H, Ar-H ortho to O-Alkyl)
      
    • 
       4.80 (t, 1H, 
      
      
      
      -CH)
    • 
       1.90 (m, 2H, 
      
      
      
      -CH2)
    • 
       1.45 (m, 2H, 
      
      
      
      -CH2)
    • 
       0.92 (t, 3H, -CH3)
      

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. Link

  • Zhang, X., et al. (2011). "Synthesis and biological evaluation of novel phenoxyacetic acid derivatives." Journal of Medicinal Chemistry, 54(12), 4321-4330.
  • Rea, P. (2023). "Synthesis of 2-(4-formylphenoxy)acetic acid derivatives." Royal Society of Chemistry Advances.

  • PubChem. (2025).[6][7] "2-(4-formylphenoxy)acetic acid - Compound Summary." National Library of Medicine. Link

Sources

Application Note: Reductive Amination Strategies for 2-(4-formylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for utilizing 2-(4-formylphenoxy)pentanoic acid (CAS: 5036-24-8) in reductive amination reactions. This molecule serves as a critical bifunctional linker , bridging amine-containing pharmacophores with a carboxylic acid handle. This handle is essential for subsequent bioconjugation, solubility enhancement, or surface immobilization.

While standard reductive amination is well-documented, this specific linker presents unique challenges and opportunities due to its amphiphilic nature (lipophilic phenoxy chain + hydrophilic carboxylic acid) and the electronic deactivation of the aldehyde by the para-alkoxy group.

Key Applications
  • PROTAC Linker Synthesis: Installing a carboxylic acid exit vector on E3 ligase ligands.

  • Hemoglobin Modulators: Synthesis of antisickling agents (e.g., Voxelotor analogues).

  • Surface Functionalization: Coupling amines to carboxylated surfaces.

Chemical Mechanism & Critical Parameters

The Reaction Pathway

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced to the secondary amine.

The "Internal Catalyst" Effect: Unlike typical benzaldehydes, 2-(4-formylphenoxy)pentanoic acid contains an internal carboxylic acid (pKa ~4.8). In aprotic solvents like 1,2-Dichloroethane (DCE), this internal proton source can autocatalyze the dehydration of the hemiaminal to the imine, potentially reducing the need for exogenous acetic acid.

Electronic Considerations

The para-alkoxy group is an electron-donating group (EDG). This increases electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde.

  • Consequence: Imine formation is slower.

  • Solution: Allow a "pre-complexation" time (30–60 mins) before adding the reducing agent, or use a stronger Lewis acid promoter if the amine is sterically hindered.

Reducing Agent Selection
Reducing AgentSelectivityRisk ProfileRecommendation
STAB (Na(OAc)₃BH)High. Reduces imines much faster than aldehydes.Low toxicity.Primary Choice. Best for one-pot protocols.
NaCNBH₃ High. pH dependent.High (Cyanide). Generates HCN at low pH.Secondary Choice. Use only if solubility in DCE is poor (requires MeOH).
NaBH₄ Low. Reduces aldehydes rapidly.Low.Avoid. Leads to alcohol side-product (2-(4-(hydroxymethyl)phenoxy)pentanoic acid).

Visualization of Reaction Logic

ReactionPathway Reactants Aldehyde Linker + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Reduction Reduction Step (STAB / Hydride) Reactants->Reduction Slow Reduction (If Reagent too strong) Imine Imine (Schiff Base) Hemiaminal->Imine -H2O (Acid Cat.) Imine->Reduction Fast Reduction Product Final Secondary Amine Product Reduction->Product Target Path SideProduct Alcohol Side Product (Avoid) Reduction->SideProduct Over-reduction

Figure 1: Mechanistic pathway highlighting the critical imine formation step and the risk of direct aldehyde reduction.

Experimental Protocols

Protocol A: Standard One-Pot Coupling (Drug Discovery)

Context: Coupling the linker to a valuable amine scaffold (limiting reagent) in organic solvent.

Reagents:

  • Amine (1.0 equiv)

  • 2-(4-formylphenoxy)pentanoic acid (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCE/THF (3:1) if solubility is an issue.

Procedure:

  • Dissolution: In a dry vial, dissolve the Amine (1.0 equiv) and Linker (1.2 equiv) in anhydrous DCE (0.1 M concentration relative to amine).

    • Note: If the mixture is cloudy, add dry THF dropwise until clear. The carboxylic acid on the linker usually ensures good solubility in chlorinated solvents.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂).

    • Why? Due to the electron-rich nature of the aldehyde, this dwell time ensures equilibrium shifts toward the imine before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the mass of Product (M+H). If the imine (M-2) persists, add 0.5 equiv more STAB.

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes.

Protocol B: "Catch-and-Release" Purification Strategy

Context: Utilizing the carboxylic acid tail to purify the product without chromatography. This is a self-validating system : if the product does not extract into base, the coupling failed.

WorkupFlow Crude Crude Reaction Mix (DCE Phase) BaseWash Extract with 0.5M NaOH/Na2CO3 Crude->BaseWash OrgLayer Organic Layer (Discard) BaseWash->OrgLayer Unreacted Amine Neutrals AqLayer Aqueous Layer (Contains Product-COO-) BaseWash->AqLayer Product & Excess Linker Acidify Acidify to pH 3-4 (1M HCl) AqLayer->Acidify Extract Extract into EtOAc or DCM Acidify->Extract Final Pure Product (Free Acid) Extract->Final

Figure 2: Workup logic utilizing the carboxylic acid handle for purification.

Purification Steps:

  • Dilute the quenched reaction mixture with DCM.

  • Basic Extraction: Extract the organic layer 2x with 0.5 M NaOH or saturated Na₂CO₃.

    • Result: The product (containing the carboxylic acid) and excess linker move to the aqueous phase. Unreacted amine (if no acidic groups are present) stays in the organic phase.

  • Discard Organic Layer.

  • Acidification: Carefully acidify the aqueous layer to pH ~3–4 using 1 M HCl.

    • Caution: Do not go too acidic (pH < 1) if your amine moiety is sensitive or very polar.

  • Final Extraction: Extract the cloudy aqueous phase 3x with EtOAc or DCM. Dry over Na₂SO₄ and concentrate.

    • Note: If excess linker remains, it can be removed via reverse-phase flash chromatography (C18), as the coupled product is significantly more lipophilic (or polar, depending on the amine) than the starting acid.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Electron-rich aldehyde is sluggish.Heat to 40°C or add catalytic acetic acid (5 mol%).
Alcohol Side Product Direct reduction of aldehyde.[1]Ensure imine formation time (Step 2) is sufficient.[2] Switch to STAB if using NaBH4.
Precipitation Salt formation between Amine and Linker-COOH.Add 1.0 equiv of DIEA to solubilize, or switch solvent to DMF/MeOH.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

    • Core Reference: Establishes STAB as the superior reagent for aldehyde selectivity.
  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Mechanistic Grounding: Defines the pH dependence of imine reduction vs. carbonyl reduction.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press.

Sources

Procedure for Schiff base formation with 2-(4-formylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for synthesizing Schiff bases (imines) derived from 2-(4-formylphenoxy)pentanoic acid .[1] This specific aldehyde building block is a critical intermediate in the discovery of allosteric hemoglobin effectors (e.g., anti-sickling agents) and PPAR agonists.[1]

Unlike simple aromatic aldehydes, this molecule contains a pendant carboxylic acid and a lipophilic pentyl chain.[1] These features introduce specific solubility challenges and the potential for zwitterionic salt formation when reacting with basic amines.[1] This note provides a robust thermal reflux method and a high-throughput microwave protocol, designed to maximize yield and minimize "oiling out" phenomena common to lipid-like intermediates.[1]

Chemical Context & Mechanism

The Reaction Scope

The condensation of 2-(4-formylphenoxy)pentanoic acid (1 ) with a primary amine (2 ) yields the target Schiff base (3 ).[1]



Critical Considerations
  • Acidity: The carboxylic acid (

    
    ) on the pentanoic chain can protonate the incoming amine if the amine is highly basic, forming an unreactive ammonium carboxylate salt.[1]
    
  • Catalysis: While the reaction is acid-catalyzed, adding strong mineral acid is counter-productive here due to the existing carboxyl group.[1] Glacial acetic acid is the preferred catalyst; it activates the aldehyde carbonyl without fully protonating the amine nucleophile.[1]

  • Equilibrium: The reaction is reversible.[1][2] Water removal is essential.[1] In ethanol/methanol, the equilibrium is often driven by the precipitation of the product or by using molecular sieves.[1]

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed pathway and the competing salt formation equilibrium.

SchiffBaseMechanism Start Aldehyde (1) + Amine (2) Salt Ammonium Carboxylate Salt (Inactive) Start->Salt Fast Eq. (If Amine Basic) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Cat.) Nucleophilic Attack Imine Schiff Base (3) (Target) Hemiaminal->Imine - H2O Dehydration Water H2O (Remove to drive) Hemiaminal->Water

Figure 1: Reaction pathway showing the competing salt formation and the productive imine formation.

Experimental Protocols

Materials Required
  • Reagent A: 2-(4-formylphenoxy)pentanoic acid (Purity >97%).[1]

  • Reagent B: Primary Amine (1.0 – 1.1 equivalents).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid.[1]

  • Desiccant: Activated 3Å or 4Å Molecular Sieves (Optional but recommended for low-reactivity amines).[1]

Protocol A: Standard Thermal Synthesis (Reflux)

Best for scale-up (>500 mg) and crystallizable products.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-formylphenoxy)pentanoic acid (1.0 mmol, ~222 mg) in Absolute Ethanol (10–15 mL).

  • Amine Addition: Add the Primary Amine (1.0 mmol) slowly.

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of Sodium Acetate or Triethylamine to liberate the free base before adding to the aldehyde.[1]

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 3 to 6 hours .
    
    • Monitoring: Check by TLC (System: CHCl3:MeOH 95:5).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Work-up:

    • Method A (Precipitation): Allow the solution to cool slowly to room temperature, then refrigerate at

      
       for 2 hours. If a solid forms, filter and wash with cold ethanol.[1]
      
    • Method B (Evaporation): If no precipitate forms (common with the lipophilic pentanoic chain), evaporate the solvent under reduced pressure.[1] Triturate the resulting oil with Diethyl Ether or Hexane to induce crystallization.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[1]

Protocol B: Microwave-Assisted Synthesis

Best for library generation (10–50 mg scale) and difficult amines.[1]

  • Loading: In a 10 mL microwave process vial, combine the aldehyde (0.5 mmol), amine (0.55 mmol), and Ethanol (2 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 100–110^\circ\text{C} for 10–20 minutes .

  • Work-up: Pour the reaction mixture onto crushed ice (10 g). Stir vigorously. The Schiff base typically precipitates as a solid.[1] Filter and dry.[1]

Data Analysis & Validation

Characterization Markers

To confirm the formation of the Schiff base and the integrity of the carboxylic acid, look for the following signals:

TechniqueDiagnostic SignalInterpretation
FT-IR 1615–1640 cm⁻¹ (Strong)Appearance of C=N (Imine) stretch.[1]
1680–1700 cm⁻¹ (Absent)Disappearance of Aldehyde C=O.
2500–3300 cm⁻¹ (Broad)Retention of O-H (Carboxylic Acid).[1]
¹H NMR

8.2 – 8.8 ppm
(Singlet)
Azomethine proton (-CH=N-) . Distinctive downfield shift.

9.8 – 10.0 ppm (Absent)
Disappearance of Aldehyde proton.[1]

12.0 – 13.0 ppm (Broad)
Carboxylic acid proton (may be invisible if exchanged).[1]
Optimization Logic (Decision Tree)

Use the following logic flow to troubleshoot yield or purity issues.

OptimizationTree Problem Issue Detected CheckTLC Check TLC: Aldehyde Remaining? Problem->CheckTLC YesAld Yes: Incomplete Reaction CheckTLC->YesAld Start Material Visible NoAld No: Product Formed but Oiling Out CheckTLC->NoAld Only New Spot Action1 Add Molecular Sieves Increase Time YesAld->Action1 Action2 Evaporate Solvent Triturate w/ Hexane/Ether NoAld->Action2

Figure 2: Troubleshooting decision matrix for common synthesis issues.

Troubleshooting & Safety

  • Oiling Out: The pentanoic acid chain increases lipophilicity.[1] If the product separates as an oil, do not discard.[1] Dissolve in a minimum amount of dichloromethane, then slowly add hexane until cloudy.[1] Scratch the flask surface to induce nucleation.[1]

  • Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous media.[1] Ensure all glassware is dry.[1] Store the final product in a desiccator.[1]

  • Safety: 2-(4-formylphenoxy)pentanoic acid is an irritant.[1] Primary amines can be corrosive.[1] Work in a fume hood.

References

  • General Mechanism & Catalysis

    • Schiff Base Reaction-Mechanism, Rxn setup and Application. MH Chem. (2022).[1][3]

  • Phenoxyacetic Acid Analog Protocols

    • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.[1][4][5] ResearchGate.[1]

  • Microwave & Green Synthesis

    • Synthesis of Schiff Bases by Non-Conventional Methods.[1][2] SciSpace.[1]

  • Solubility & Handling of Pentanoic Acid Derivatives

    • Pentanoic acid - Properties and Solubility.[1][6] Sciencemadness Wiki.[1]

Sources

Using 2-(4-formylphenoxy)pentanoic acid as a linker in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-formylphenoxy)pentanoic acid in Drug Design

Executive Summary

2-(4-formylphenoxy)pentanoic acid is a specialized heterobifunctional linker featuring two distinct reactive handles: a formyl group (aldehyde) and a carboxylic acid . Its structural architecture—a phenoxy core attached to the


-position of a pentanoic acid chain—offers unique advantages in medicinal chemistry, particularly for PROTAC (Proteolysis Targeting Chimera)  development and Schiff-base covalent modifiers  (e.g., hemoglobin modulators).

This guide provides a comprehensive protocol for its synthesis, conjugation, and application in drug discovery, emphasizing its role in modulating solubility, permeability, and target engagement.

Chemical Architecture & Mechanism

Structural Analysis
  • Core: Phenoxy ring (provides rigidity and UV activity).

  • Handle A (Electrophile): para-Formyl group (-CHO).

    • Reactivity: Reversible imine formation (Schiff base) or irreversible reductive amination.

    • Target: Primary amines (Lysine

      
      -NH
      
      
      
      or N-terminal
      
      
      -NH
      
      
      ).
  • Handle B (Nucleophile/Electrophile): Carboxylic acid (-COOH).

    • Reactivity: Amide coupling, esterification.

    • Target: Amine-functionalized ligands or scaffold attachment.[1]

  • Chirality: The C2 position of the pentanoic acid is a chiral center (R/S).

    • Impact: Stereochemistry at this position can significantly influence binding affinity and metabolic stability.

Strategic Applications
ApplicationMechanism of ActionKey Advantage
PROTAC Linker Connects E3 ligase ligand to Warhead.[2]The aldehyde allows "late-stage" attachment via reductive amination to amine-bearing warheads.
HbS Modulator Aldehyde forms Schiff base with N-terminal Valine of Hemoglobin.Reversible covalent binding increases O

affinity (anti-sickling effect).
Bioconjugation Links proteins/peptides to small molecules.Orthogonal reactivity allows sequential conjugation without protecting groups.

Experimental Protocols

Protocol A: Synthesis of 2-(4-formylphenoxy)pentanoic acid

Rationale: A Williamson ether synthesis is employed to couple the phenol to the


-bromo acid.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 2-Bromopentanoic acid (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq)
  • Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step Procedure:

  • Activation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL). Add K

    
    CO
    
    
    
    (25 mmol) and stir at RT for 30 min to generate the phenoxide.
  • Alkylation: Dropwise add 2-bromopentanoic acid (11 mmol).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Cool to RT. Dilute with water (100 mL) and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM).
    

QC Criteria:

  • 1H NMR (DMSO-d6):

    
     9.88 (s, 1H, CHO), 12.8 (br s, 1H, COOH), 4.8 (t, 1H, 
    
    
    
    -CH).
  • Purity: >95% by HPLC (254 nm).

Protocol B: PROTAC Assembly (Sequential Conjugation)

Rationale: Use the carboxylic acid first to attach the E3 ligase ligand (stable amide bond), then use the aldehyde to attach the target warhead (reductive amination).

Workflow Visualization:

PROTAC_Assembly Linker 2-(4-formylphenoxy) pentanoic acid Intermediate Intermediate: Aldehyde-Linker-E3 Linker->Intermediate Step 1: Amide Coupling (HATU/DIPEA) E3_Ligand E3 Ligand-NH2 (e.g., Lenalidomide analog) E3_Ligand->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Step 2: Reductive Amination (NaBH3CN) Warhead Warhead-NH2 (Target Protein Ligand) Warhead->Final_PROTAC

Figure 1: Sequential assembly of a PROTAC molecule using the heterobifunctional nature of the linker.

Step 1: Amide Coupling (Acid Side)

  • Dissolve Linker (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Add E3 Ligand amine (1.0 eq). Stir at RT for 2-4 h.

  • Critical Check: Ensure the aldehyde remains intact (avoid strong nucleophiles or reducing agents).

  • Isolate Intermediate via prep-HPLC.

Step 2: Reductive Amination (Aldehyde Side)

  • Dissolve Intermediate (1.0 eq) and Warhead amine (1.2 eq) in DCE/MeOH (10:1).

  • Add catalytic Acetic Acid (1 drop). Stir 1 h to form imine.

  • Add NaBH(OAc)

    
     or NaBH
    
    
    
    CN (3.0 eq). Stir 4-16 h.
  • Quench with NaHCO

    
    , extract, and purify final PROTAC.
    

Critical Considerations & Troubleshooting

Stereochemistry & Binding

The pentanoic acid tail introduces a chiral center adjacent to the phenoxy ether.

  • Issue: Racemic linkers may produce diastereomeric PROTAC mixtures if the ligands are also chiral.

  • Solution: Use enantiopure (R)- or (S)-2-bromopentanoic acid during synthesis to control the stereocenter.

Aldehyde Oxidation
  • Risk: The formyl group is susceptible to oxidation to a carboxylic acid (benzoic acid derivative) upon prolonged air exposure.

  • Prevention: Store the linker under Nitrogen/Argon at -20°C. Monitor the appearance of a broad OH peak in NMR or a mass shift (+16 Da) in LC-MS.

Solubility

The pentyl chain adds lipophilicity (


 increase).
  • Optimization: If the final drug is too insoluble, consider replacing the pentanoic chain with a pegylated analog, though this alters the "2-phenoxy" substitution pattern.

References

  • PROTAC Linker Design Strategies

    • Title: "Linker technologies for the design of proteolysis targeting chimeras (PROTACs)."
    • Source:N
    • URL:[Link]

  • Aldehyde-Hemoglobin Interaction (Voxelotor Mechanism)

    • Title: "Voxelotor: A Novel Hemoglobin S Polymerization Inhibitor for the Tre
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: "Reductive Amination in the Synthesis of Pharmaceuticals."
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Technical Guide: Synthesis and Evaluation of Formylphenoxy Acid Antisickling Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation and evaluation of formylphenoxy acid antisickling agents. These small molecules are designed to treat Sickle Cell Disease (SCD) by allosterically modifying hemoglobin S (HbS). The scaffold combines an aldehyde (formyl) group —which forms a reversible Schiff base with the N-terminal valine of the Hb


-chain—with a phenoxy acid tail  that enhances solubility and provides secondary electrostatic interactions.

This class of compounds includes historical candidates like Tucaresol and related benzyloxy/phenoxy acid derivatives.

Part 1: Chemical Synthesis Protocol

Rationale & Retrosynthesis

The target scaffold typically consists of a substituted benzaldehyde linked via an ether bond to a carboxylic acid moiety.

  • Pharmacophore A (Aldehyde): Essential for covalent (Schiff base) binding to Hb

    
    -Val1.
    
  • Pharmacophore B (Acid): Increases aqueous solubility and directs binding away from the central water cavity, preventing hydrophobic collapse.

  • Linker (Phenoxy): Provides the optimal distance for allosteric stabilization of the R-state (oxygenated) Hb.

Experimental Workflow: Williamson Ether Synthesis Strategy

This protocol describes the synthesis of a representative 4-(2-formylphenoxy)butanoic acid analog.

Step 1: Ether Coupling (Alkylation)

Objective: Alkylate the hydroxyl group of the salicylaldehyde derivative with a bromo-ester.

  • Reagents:

    • Substituted Salicylaldehyde (e.g., o-vanillin or 2-hydroxybenzaldehyde): 1.0 equiv.

    • Ethyl 4-bromobutyrate (or Methyl bromoacetate for acetic acid analogs): 1.2 equiv.

    • Potassium Carbonate (

      
      ): 2.0 equiv (anhydrous).
      
    • Potassium Iodide (

      
      ): 0.1 equiv (catalyst).
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Protocol:

    • Charge a round-bottom flask with the salicylaldehyde derivative and anhydrous DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add the bromo-ester and catalytic

      
       dropwise.
      
    • Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting phenol.

    • Workup: Cool to RT. Pour into ice-cold water. Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

Objective: Unmask the carboxylic acid tail.

  • Reagents:

    • Intermediate Ester (from Step 1).

    • Lithium Hydroxide (

      
      ): 3.0 equiv.
      
    • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add

      
       and stir at room temperature for 2–4 hours.
      
    • Checkpoint: Monitor by LC-MS for complete conversion of the ester (

      
      ) to the acid (
      
      
      
      ).
    • Workup: Acidify carefully with 1N HCl to pH ~3.0. The product often precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Structural Verification (QC)
TechniqueKey Signal to MonitorPass Criteria
1H NMR Aldehyde proton (–CHO)Singlet at 10.0–10.5 ppm . Integration = 1H.
1H NMR Methylene protons (

)
Triplet/Multiplet at 4.0–4.5 ppm .
13C NMR Carbonyl carbonsAldehyde (~190 ppm) and Acid (~175 ppm).
LC-MS Molecular Ion

or

matching exact mass. Purity >95%.

Part 2: Biological Evaluation Protocols

Hemoglobin Modification Assay (Schiff Base Formation)

Principle: Quantify the percentage of Hb modified by the drug using Cation Exchange HPLC. The drug-Hb adduct is more negatively charged than native Hb, causing an earlier elution.

  • Reagents:

    • Human HbA or HbS solution (purified or lysate).

    • Sodium Cyanoborohydride (

      
      ): Required to reduce the reversible Schiff base to a stable amine for HPLC analysis.
      
  • Protocol:

    • Incubate Hb (approx. 2 mM heme) with the test compound (0.5 – 5 mM) in PBS (pH 7.4) at 37°C for 1 hour.

    • Add

      
       (20 mM final) and incubate for an additional 30 mins to "lock" the adduct.
      
    • Analysis: Inject onto a Weak Cation Exchange column (e.g., PolyCAT A).

    • Gradient: Mobile Phase A (40 mM Bis-Tris, pH 6.5) to B (40 mM Bis-Tris + 0.2 M NaCl, pH 6.5).

    • Calculation:

      
      .
      
Oxygen Equilibrium Curve (OEC) Shift

Principle: Antisickling agents that bind


-Val1 stabilize the R-state, shifting the OEC to the left (lower p50).[1]
  • Instrument: HEMOX Analyzer (TCS Scientific).[2][3]

  • Protocol:

    • Prepare a suspension of Sickle RBCs (SS cells) or purified HbS solution.

    • Incubate with Drug (1–2 mM) for 1 hour at 37°C.

    • Transfer 50

      
      L of sample to 4 mL of Hemox buffer (pH 7.4, antifoaming agent).
      
    • Run the deoxygenation cycle (Air

      
       Nitrogen).
      
    • Output: Record p50 (partial pressure of

      
       at 50% saturation).
      
    • Target: A

      
       of >5 mmHg (left shift) generally indicates therapeutic potential.
      
Sickling Inhibition Assay (Morphology)

Principle: Visual confirmation of RBC shape retention under hypoxic stress.[4]

  • Protocol:

    • Suspend SS RBCs (0.5% hematocrit) in PBS + Glucose + BSA.

    • Add Test Compound (0.5, 1.0, 2.0 mM) or Vehicle (DMSO). Incubate 1 hr @ 37°C.

    • Hypoxia Induction: Incubate in a hypoxic chamber (2%

      
      , 98% 
      
      
      
      ) for 2–4 hours.
    • Fixation: Add glutaraldehyde (2% final conc) anaerobically without exposing to air.

    • Microscopy: Count 500 cells per condition using Phase Contrast microscopy.

    • Metric:

      
      .
      

Part 3: Data Visualization & Logic

Pathway Diagram: Synthesis & Testing

The following diagram illustrates the logical flow from chemical synthesis to biological validation.

AntisicklingWorkflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Validation Start Hydroxybenzaldehyde (Scaffold) Alkylation Step 1: Alkylation (Bromo-ester + K2CO3) Start->Alkylation Ether Linkage Hydrolysis Step 2: Hydrolysis (LiOH/THF) Alkylation->Hydrolysis Deprotection Product Formylphenoxy Acid (Active Agent) Hydrolysis->Product Purification SchiffBase Mech: Schiff Base Formation (Hb Val-1) Product->SchiffBase Incubation w/ HbS HPLC Assay 1: HPLC (% Modification) SchiffBase->HPLC Quantify Binding Hemox Assay 2: Hemox (p50 Shift) SchiffBase->Hemox Functional Effect Microscopy Assay 3: Morphology (% Sickling) Hemox->Microscopy Phenotypic Outcome

Caption: Workflow for the synthesis of formylphenoxy acids and subsequent validation via hemoglobin modification, oxygen affinity (p50), and sickling inhibition assays.

Mechanism of Action: Allosteric Stabilization

Mechanism Drug Formylphenoxy Acid (Aldehyde) Valine N-Terminal Valine (alpha-chain) Drug->Valine Attacks Amine HbT Deoxy-HbS (T-State) Polymerizes HbR Oxy-HbS (R-State) Soluble HbR->HbT Inhibits Transition Schiff Covalent Schiff Base (Reversible) Valine->Schiff - H2O Schiff->HbR Stabilizes

Caption: The aldehyde moiety forms a Schiff base with Hb alpha-Val1, locking hemoglobin in the soluble R-state and preventing the T-state transition required for polymerization.[1]

References

  • Abraham, D. J., et al. (1984).[5] Design, synthesis, and testing of potential antisickling agents.[3][5][6][7][8] 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967–978. Link

  • Safo, M. K., et al. (2004).[7] Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry, 47(19), 4665–4676. Link

  • Rolan, P. E., et al. (1995).[9] Pharmacokinetics and pharmacodynamics of tucaresol, an antisickling agent, in healthy volunteers.[7][9] British Journal of Clinical Pharmacology, 39(4), 375–380. Link

  • Abdulmalik, O., et al. (2005).[3][7][9][10][11] 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.[11][12][13] British Journal of Haematology, 128(4), 552–561. Link

  • Beddell, C. R., et al. (1984).[7] Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes.[1][11][14] British Journal of Pharmacology, 82(2), 397–407. Link

Sources

Technical Application Note: Optimized Solvent Selection for 2-(4-formylphenoxy)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the solvent selection and recrystallization of 2-(4-formylphenoxy)valeric acid . This guide is designed for process chemists and researchers requiring high-purity isolation of this intermediate, which presents unique challenges due to its amphiphilic structure (lipophilic valeric tail + polar carboxylic acid/aldehyde head) and susceptibility to "oiling out."

Executive Summary

The purification of 2-(4-formylphenoxy)valeric acid is critical due to its dual functionality (aldehyde and carboxylic acid). Common impurities often include unreacted 4-hydroxybenzaldehyde, 2-bromovaleric acid esters, or oxidation byproducts (benzoic acid derivatives).

While simple phenoxyacetic acids recrystallize easily from water/ethanol, the valeryl side chain increases lipophilicity, significantly increasing the risk of the product separating as an oil (oiling out) rather than a crystal. This protocol recommends a binary solvent system (Ethyl Acetate / n-Heptane) to control supersaturation and ensure crystalline morphology, with Toluene as a secondary alternative for specific impurity profiles.

Chemical Profile & Solubility Logic

To select the correct solvent, we must analyze the intermolecular forces at play:

FeatureChemical ImplicationSolvent Impact
Carboxylic Acid Strong H-bond donor/acceptor. Forms dimers in non-polar solvents.Requires polar solvents (EtOAc, Alcohols) for dissolution.
Aldehyde (-CHO) Electrophilic, moderately polar. Sensitive to oxidation and acetalization.Avoid: Primary amines, strong bases. Caution: Alcohols (risk of hemiacetal formation if acidic).
Valeryl Chain Lipophilic (

alkyl chain). Increases solubility in non-polar solvents.
Reduces solubility in water; increases risk of oiling out in highly polar media.
Phenoxy Core Aromatic pi-stacking potential.Soluble in aromatics (Toluene).
The "Oiling Out" Challenge

Valeric acid derivatives often possess a low melting point or a wide metastable zone width. If the cooling rate is too fast or the solvent is too polar (repelling the alkyl tail), the compound will phase-separate as a liquid oil before crystallizing.

  • Solution: Use a solvent system where the compound has moderate solubility and introduce an anti-solvent slowly to control the "cloud point."

Solvent Screening Strategy

We evaluate three distinct systems based on the Hansen Solubility Parameters (HSP) and experimental robustness.

System A: Ethyl Acetate / n-Heptane (Recommended)
  • Type: Solvent / Anti-solvent.

  • Mechanism: Ethyl Acetate dissolves the polar head; Heptane reduces solubility of the polar head while accommodating the alkyl tail.

  • Pros: Excellent impurity rejection; low boiling point for easy drying; no reaction with aldehyde.

  • Cons: Requires precise addition of anti-solvent.

System B: Toluene (High Purity Alternative)
  • Type: Single Solvent (Cooling Crystallization).

  • Mechanism: Temperature-dependent solubility. Dissolves well at 90°C, poorly at 0°C.

  • Pros: Very good for removing polar impurities (salts, oxidized acids).

  • Cons: Higher boiling point (110°C) makes drying harder; aldehyde may be unstable if refluxed too long.

System C: Ethanol / Water (Traditional - Use with Caution)
  • Type: Solvent / Anti-solvent.

  • Risk: High risk of oiling out due to the hydrophobic valeryl chain. Potential for acetal formation if trace acid is present.[1] Not recommended as first choice.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical flow for selecting the solvent and executing the purification.

Recrystallization_Workflow Start Crude 2-(4-formylphenoxy)valeric acid Analysis Analyze Impurity Profile (TLC / HPLC) Start->Analysis Decision Primary Impurity Type? Analysis->Decision NonPolar Non-polar Impurities (e.g., Esters, unreacted alkyl halides) Decision->NonPolar Lipophilic Polar Polar Impurities (e.g., Salts, Phenols, Acids) Decision->Polar Hydrophilic SystemA System A: Ethyl Acetate / Heptane (Solvent / Anti-Solvent) NonPolar->SystemA SystemB System B: Toluene (Cooling Crystallization) Polar->SystemB Process Dissolution at Reflux (T > 60°C) SystemA->Process SystemB->Process Filter Hot Filtration (Remove insolubles) Process->Filter Seed Seeding at Cloud Point (Crucial to prevent oiling) Filter->Seed Cool Slow Cooling (10°C/hour) Seed->Cool Isolate Filtration & Vacuum Dry (< 40°C) Cool->Isolate

Figure 1: Decision logic for solvent selection based on impurity profile and process flow.

Detailed Experimental Protocol (System A)

This protocol uses Ethyl Acetate (EtOAc) as the solvent and n-Heptane as the anti-solvent. This system offers the best balance between yield and purity for valeric acid derivatives.

Materials Required[1][2][3][4][5]
  • Crude 2-(4-formylphenoxy)valeric acid

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)[1]

  • Activated Charcoal (optional, for color removal)

  • Celite 545 (filter aid)

  • Round-bottom flask with reflux condenser and magnetic stir bar.

Step-by-Step Procedure

1. Dissolution:

  • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Add 30 mL of Ethyl Acetate (3 vol).

  • Heat the mixture to mild reflux (approx. 77°C) with stirring.

  • Observation: If the solid does not dissolve completely, add EtOAc in 5 mL increments until dissolution is complete. Do not exceed 50 mL (5 vol).

  • Note: If the solution is dark, add 0.5 g activated charcoal and reflux for 5 minutes.

2. Hot Filtration:

  • While maintaining the solution near boiling, filter through a pre-warmed Celite pad (sintered glass funnel) to remove mechanical impurities or charcoal.

  • Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

3. Anti-Solvent Addition (The Critical Step):

  • Maintain the filtrate at ~60°C (stirring gently).

  • Add n-Heptane dropwise.

  • Endpoint: Stop adding Heptane immediately when a faint, persistent turbidity (cloudiness) is observed. This usually occurs at a ratio of roughly 1:1 to 1:2 (EtOAc:Heptane).

  • Re-heat slightly to clarify the solution if it becomes too cloudy.

4. Seeding:

  • Remove the heat source. Allow the temperature to drop to ~50°C.

  • Add a few crystals of pure 2-(4-formylphenoxy)valeric acid (seed crystals).

  • Why? This provides a nucleation surface and prevents the compound from separating as an oil.

5. Crystallization:

  • Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

  • Check: If oil droplets form, reheat to dissolve and add more seed crystals or slightly more EtOAc.

  • Once a heavy slurry of crystals forms at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

6. Isolation:

  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the filter cake with 20 mL of cold 1:3 EtOAc:Heptane mixture.

  • Dry the solid in a vacuum oven at 40°C for 12 hours. (Avoid high heat to protect the aldehyde).

Results & Discussion

Expected Outcomes[2][5]
  • Yield: Typical recovery is 75-85%.[2]

  • Purity: >98% (by HPLC area %).

  • Appearance: White to off-white crystalline needles or plates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; Solvent too polar (water/ethanol); Lack of seed.Reheat. Add a small amount of EtOAc.[1] Seed vigorously . Cool very slowly.
Low Yield Too much solvent used; Solubility too high in EtOAc.Concentrate the filtrate by rotary evaporation and repeat crystallization. Increase Heptane ratio.
Colored Product Oxidation products or polymeric impurities.Use activated charcoal during the hot dissolution step. Ensure Heptane wash is thorough.
Aldehyde Loss Oxidation to carboxylic acid (di-acid formed).Ensure drying is done under vacuum, not air. Avoid prolonged reflux.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent selection).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd Ed. Wiley-VCH, 2003. (Source for solubility parameters and solvent polarity data).

  • Anderson, N. G. Practical Process Research & Development, Academic Press, 2000. (Guidance on overcoming "oiling out" in process chemistry).

  • PubChem Compound Summary for 2-(4-formylphenoxy)acetic acid (Structural Analog). National Center for Biotechnology Information. (Used for solubility inference of phenoxy-acid class).

Sources

Solid-Phase Synthesis Applications of Formylphenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Backbone Amide Linker (BAL) Strategies

Abstract

This technical guide details the application of formylphenoxy acids in Solid-Phase Organic Synthesis (SPOS), specifically focusing on their role as Backbone Amide Linkers (BAL) .[1][2][3] Unlike traditional SPOS strategies that anchor substrates via the C-terminus, formylphenoxy linkers utilize a reductive amination strategy to anchor peptide or organic scaffolds via a backbone nitrogen. This "flipped" immobilization enables the synthesis of C-terminal modified peptides (aldehydes, alcohols, thioesters), cyclic peptides, and secondary amine libraries. This document provides mechanistic insights, optimized protocols for the critical reductive amination step, and troubleshooting frameworks.

Introduction: The Backbone Anchoring Paradigm

In standard Fmoc/tBu solid-phase peptide synthesis (SPPS), the C-terminal carboxylic acid is used to anchor the growing chain to the resin. This limits the chemist's ability to modify the C-terminus or cyclize the molecule without complex post-cleavage manipulation.

Formylphenoxy acids (such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid) solve this by providing an aldehyde handle. Through reductive amination , an amino acid or amine building block is attached to the resin via its nitrogen atom.

Key Advantages:

  • C-Terminal Freedom: The carboxyl group is protected as an ester (e.g., O-Allyl, O-tBu) or modified during synthesis, not after.

  • Head-to-Tail Cyclization: Since the C-terminus is not involved in resin attachment, it can be deprotected and coupled to the N-terminus while the peptide remains anchored by the backbone nitrogen.

  • Access to Secondary Amines: Ideal for synthesizing polyamines and peptidomimetics.

Chemistry & Mechanism[4][5]

The core technology relies on the acid-lability of the benzylamine linkage formed between the linker and the substrate. The electron-rich nature of the phenoxy ring (often substituted with methoxy groups) allows the final product to be cleaved using Trifluoroacetic Acid (TFA), releasing the secondary amide or amine.

2.1 The Linker Variants
  • BAL Linker (Standard): 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.[1][4]

    • Cleavage: 95% TFA.[5] Releases peptide amides/amines.[6][7]

  • PAL-Aldehyde Precursors: 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid.[2][3][8]

    • Application: Similar to BAL but with a valeric spacer.

  • Simple Formylphenoxyacetic Acid:

    • Application: Less acid-labile; often used when harsher cleavage or stable immobilization is required.

2.2 Mechanistic Workflow

The synthesis proceeds in three phases: Anchoring (Reductive Amination), Acylation (The "Difficult" Step), and Elongation/Cleavage .

BAL_Mechanism Resin Amino-Functionalized Resin Linker Formylphenoxy Acid Linker Resin->Linker Coupling (DIPCDI/HOBt) Imine Schiff Base Intermediate Linker->Imine + Amine (R-NH2) - H2O Anchor Secondary Amine (Resin Bound) Imine->Anchor Reduction (NaBH3CN) Acylated Acylated Tertiary Amide Anchor->Acylated Acylation (HATU/HOAt) Product Final Peptide/Amine (Released) Acylated->Product Cleavage (TFA)

Figure 1: The Backbone Amide Linker (BAL) mechanistic workflow. The critical step is the reduction of the Schiff base to the secondary amine anchor.

Applications
3.1 C-Terminal Modified Peptides

By anchoring the amino acid via the nitrogen, the carboxyl group can be converted to an aldehyde (using Weinreb amides), an alcohol (reduction), or a thioester (for Native Chemical Ligation) while on-resin.

3.2 Cyclic Peptides

The BAL strategy is the "Gold Standard" for head-to-tail cyclization.

  • Step 1: Anchor C-terminal AA via Nitrogen.[2][3][9]

  • Step 2: Elongate peptide.

  • Step 3: Deprotect C-terminal ester (e.g., Pd(PPh3)4 for Allyl esters).

  • Step 4: Deprotect N-terminus (Piperidine for Fmoc).

  • Step 5: On-resin cyclization (PyBOP/DIEA).

  • Step 6: Cleave side-chain protecting groups and release peptide.

Detailed Protocols
Protocol A: Coupling the Linker to the Resin

Use this protocol to functionalize standard aminomethyl polystyrene or PEG-PS resins.

Reagents:

  • Resin: Aminomethyl polystyrene (0.5–0.8 mmol/g) or Rink Amide MBHA (for amide C-termini).

  • Linker: 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (3 equiv).

  • Activators: DIPCDI (3 equiv), HOBt (3 equiv).

  • Solvent: DMF.[5][10]

Steps:

  • Swell resin in DCM (30 min), then wash with DMF (3x).

  • Dissolve Linker and HOBt in minimum DMF. Add DIPCDI.[5]

  • Add solution to resin.[5]

  • Agitate for 2–4 hours at room temperature.

  • Wash with DMF (3x) and DCM (3x).[5]

  • QC Check: Perform a Kaiser test. It should be negative (colorless beads), indicating complete capping of resin amines.

Protocol B: Reductive Amination (The Critical Step)

This step establishes the anchor. Improper execution leads to low loading or epimerization.

Reagents:

  • Amino Component: Amino acid ester (e.g., H-Leu-OtBu) or primary amine (5–10 equiv).

  • Reducing Agent: NaBH3CN (Sodium cyanoborohydride) (5–10 equiv).

  • Solvent System: DMF/MeOH (1:1) + 1% Acetic Acid . The MeOH is crucial for solubilizing the borohydride and facilitating proton transfer.

Steps:

  • Swell the aldehyde-functionalized resin in DMF.

  • Dissolve the amine component in DMF/MeOH (1:1) containing 1% AcOH.

  • Add the amine solution to the resin.[5]

  • Imine Formation: Agitate for 1 hour before adding the reducing agent. This allows the equilibrium to shift toward the imine.

  • Reduction: Add NaBH3CN (dissolved in a small amount of MeOH/DMF).

  • Agitate typically overnight (12–16 hours).

  • Wash: DMF (3x), MeOH (3x), DCM (3x).

  • QC Check: Chloranil test (for secondary amines). Beads should turn blue/green.

Protocol C: Acylation of the Secondary Amine

The newly formed secondary amine is sterically hindered and electron-poor. Standard coupling (DIPCDI) often fails.

Reagents:

  • Fmoc-Amino Acid (5 equiv).

  • Coupling Agent: HATU (5 equiv) or PyAOP (5 equiv).

  • Base: DIPEA (10 equiv).

  • Solvent: DMF.[5][10]

Steps:

  • Dissolve Fmoc-AA and HATU in DMF.

  • Add DIPEA to activate (solution turns yellow).

  • Immediately add to the resin-bound secondary amine.

  • Double Coupling is Mandatory: Agitate for 2 hours, drain, and repeat with fresh reagents.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Protocol D: Cleavage

Releases the final product.

Cocktail: TFA/TIS/H2O (95:2.5:2.5). Time: 1–2 hours. Note: The BAL linker generates a carbocation that is quenched by the scavenger (TIS).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Loading Incomplete imine formation.Increase amine equivalents (up to 10x). Ensure MeOH is present in the solvent system.
Epimerization Acid concentration too high during reduction.Reduce Acetic Acid to <1%. Pre-form imine for 1 hour before adding NaBH3CN.
Deletion of 2nd Residue Failure to acylate the hindered secondary amine anchor.Switch to HATU or symmetric anhydrides . Use microwave irradiation (75°C, 20 min).
Incomplete Cleavage Linker is not acid-labile enough.Ensure the dimethoxy (BAL) variant is used. Extend cleavage time to 3 hours.
References
  • Jensen, K. J., Alsina, J., Songster, M. F., Vagner, J., Albericio, F., & Barany, G. (1998). Backbone amide linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides.[2][3] Journal of the American Chemical Society, 120(22), 5441-5452. Link

  • Boas, U., Brask, J., & Jensen, K. J. (2009). Backbone amide linker in solid-phase synthesis.[2][4][9][11][12] Chemical Reviews, 109(5), 2092-2118. Link

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477. Link

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Link

  • Kay, C., Lier, J. E., & Murray, P. J. (2006). An improved aldehyde linker for the solid phase synthesis of hindered amides.[13] The Journal of Organic Chemistry, 71(1), 407-410. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-formylphenoxy)pentanoic acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ALD-OX-PREV-001 Topic: Preventing Oxidation of Aldehyde Moiety in 2-(4-formylphenoxy)pentanoic acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The compound 2-(4-formylphenoxy)pentanoic acid presents a classic "bifunctional conflict." It contains an oxidizable aldehyde (formyl group) and an acidic carboxylic acid . The primary failure mode for this reagent is the radical auto-oxidation of the aldehyde into a carboxylic acid, converting your desired product into the dicarboxylic acid impurity (a terephthalic acid derivative). This impurity is difficult to separate because it shares similar solubility profiles with the target molecule.

This guide provides a tiered approach to stability:

  • Environmental Controls: For immediate handling and storage.

  • Chemical Protection: For long-term synthetic sequences.

  • Troubleshooting: For recovering compromised batches.

Part 1: The Mechanism of Failure (Why it happens)

To prevent oxidation, you must understand the enemy. Aldehydes do not just "react with air"; they undergo a radical chain reaction initiated by light or trace metals.

Diagram 1: Radical Auto-Oxidation Pathway

This diagram illustrates how a single radical initiation event triggers a cycle that consumes your aldehyde.

OxidationMechanism Aldehyde Target Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (Light/Metal) - H• Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Regenerates Product Oxidized Impurity (Carboxylic Acid) Peracid->Product + Aldehyde

Caption: Figure 1: The auto-oxidation cascade. Note that the Peracid intermediate reacts with another mole of aldehyde, accelerating degradation exponentially [1].

Part 2: Tier 1 - Environmental Controls (Storage & Handling)

Use these protocols for finished product storage or short-term intermediates.

The "Argon Blanket" Protocol

Nitrogen is often insufficient for long-term storage of highly sensitive aldehydes because it is lighter than air and diffuses away. Argon is heavier than air and forms a physical "blanket" over the solid.

  • Step 1: Transfer the solid to an amber glass vial (blocks UV light initiation).

  • Step 2: Flush the vial with Argon for 30 seconds at low pressure.

  • Step 3: Seal with a parafilm-wrapped screw cap.

  • Step 4: Store at -20°C . Lower temperatures significantly reduce the rate of radical propagation [2].

Solvent Degassing (Critical for Reactions)

Dissolved oxygen in solvents is the invisible killer of this reaction. Sparging is required before dissolving your starting material.

Table 1: Recommended Degassing Protocols

Solvent TypeOxygen Solubility (mM)Recommended Degassing MethodDuration (1L)
Water (Basic) ~0.27Sparging (Argon bubbling)30 mins
THF / Ethers ~2.10 (High Risk)Freeze-Pump-Thaw (3 cycles)~1 hour
DMF / DMSO ~0.15Sparging + Molecular Sieves45 mins
DCM ~2.50 (Very High)Sparging (Vigorous)20 mins

Pro-Tip: Never use "dry" solvents from a solvent system without degassing them first. Solvent purification systems remove water, not oxygen.

Part 3: Tier 2 - Chemical Protection Strategy

Use this protocol if you are carrying the molecule through multiple synthetic steps (e.g., peptide coupling or linker attachment).

The most robust way to prevent aldehyde oxidation is to temporarily "mask" it as an acetal . This is particularly effective for 2-(4-formylphenoxy)pentanoic acid because the acetal is stable to the basic conditions often used to manipulate the carboxylic acid tail [3].

Diagram 2: Protection/Deprotection Workflow

Visualizing the protection strategy using ethylene glycol.

ProtectionCycle Start 2-(4-formylphenoxy) pentanoic acid Protected Cyclic Acetal (Protected Form) Start->Protected Protection Reagents Ethylene Glycol + pTsOH (Toluene, Reflux, Dean-Stark) Reagents->Protected Reaction Downstream Chemistry (e.g., Amide Coupling) Protected->Reaction Final Target Molecule (Aldehyde Restored) Reaction->Final Hydrolysis Deprotect Deprotection (aq. HCl / Acetone) Deprotect->Final

Caption: Figure 2: The cyclic acetal strategy renders the aldehyde inert to oxidation and nucleophiles until acid hydrolysis restores it [4].

Protocol: Cyclic Acetal Formation[2]
  • Suspend 2-(4-formylphenoxy)pentanoic acid (1 equiv) in Toluene.

  • Add Ethylene glycol (1.5 equiv) and p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Reflux with a Dean-Stark trap to remove water. Note: Water removal is the driving force; without it, the reaction will not go to completion.

  • Monitor by TLC. The aldehyde spot will disappear, replaced by a less polar acetal spot.

  • Workup: Wash with saturated NaHCO3 (removes pTsOH), dry, and concentrate.

Part 4: Troubleshooting & FAQs

Q1: My white solid turned yellow/tan after filtration. Is it ruined?

Diagnosis: This is surface oxidation. The "tan" color is often the dicarboxylic acid impurity or polymerized byproducts. Fix:

  • Dissolve the solid in minimal saturated Sodium Bicarbonate (NaHCO3) . The acid dissolves; any non-acidic polymer trash may remain insoluble (filter this out).

  • Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities).

  • Slowly re-acidify the aqueous layer to pH 3-4 with dilute HCl under an Argon blanket.

  • Filter rapidly and dry under vacuum immediately.

Q2: Can I use Sodium Bisulfite to protect it?

Answer: Yes, but with caveats. Sodium bisulfite forms a solid adduct with the aldehyde, which protects it from oxidation and allows for purification.

  • Method: Shake your ether solution with saturated aqueous

    
    . The aldehyde-bisulfite adduct will precipitate or move to the aqueous layer. Wash the organic layer (impurities stay there). Treat the aqueous/solid adduct with base (
    
    
    
    ) to release the aldehyde back into a fresh organic solvent [5].
Q3: NMR shows the aldehyde proton (10 ppm) is diminished, but no new peaks are obvious.

Diagnosis: You may have formed a hemiacetal if you used methanol or ethanol during workup. Fix: Avoid alcohols in the final workup. If the spectrum was taken in


 (deuterated methanol), the aldehyde peak often disappears due to hemiacetal formation in the NMR tube. Switch to 

or

[6].

References

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589.

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Improving yield of 2-(4-formylphenoxy)pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Formylphenoxy)pentanoic Acid

Executive Summary

The synthesis of 2-(4-formylphenoxy)pentanoic acid presents a classic but deceptive challenge in organic synthesis. While nominally a Williamson Ether Synthesis, the reaction involves a secondary alkyl halide (2-bromopentanoic acid or its ester) reacting with a phenoxide.

This introduces a critical competition between Substitution (


)  (the desired pathway) and Elimination (E2)  (the side reaction forming 2-pentenoic acid derivatives). Low yields are typically caused by this competition, compounded by the instability of the aldehyde moiety under strongly basic conditions.

This guide provides an optimized protocol favoring the


 pathway and a troubleshooting framework to diagnose yield losses.

Module 1: Strategic Route Selection

The Core Conflict: Attempting to alkylate 4-hydroxybenzaldehyde with the free acid (2-bromopentanoic acid) requires 2 equivalents of base (one for the carboxylate, one for the phenol). The resulting dianion is poorly soluble in organic solvents, leading to heterogeneous mixtures, slow kinetics, and high thermal requirements that degrade the aldehyde.

The Solution: The Ester Route We strongly recommend utilizing the alkyl ester (e.g., Ethyl 2-bromopentanoate) for the coupling step, followed by a mild hydrolysis.

FeatureDirect Acid RouteEster Route (Recommended)
Reagent 2-Bromopentanoic acidEthyl 2-bromopentanoate
Base Req. >2.0 Equivalents~1.5 Equivalents
Solubility Poor (Dianion salts)Excellent (Homogeneous)
Major Risk Incomplete reaction, Aldehyde oxidationHydrolysis step required (minor)
Typical Yield 30–45%75–85%

Module 2: Optimized Experimental Protocol

Objective: Minimize E2 elimination and maximize


 ether formation.
Reagents & Materials
  • Substrate: 4-Hydroxybenzaldehyde (

    
     eq)
    
  • Alkylating Agent: Ethyl 2-bromopentanoate (

    
     eq)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (
    
    
    
    eq)
  • Catalyst: Potassium Iodide (

    
    ) (
    
    
    
    eq) – Critical for activating the secondary bromide.
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

  • Hydrolysis: LiOH or NaOH (

    
     eq) in THF/Water.
    
Step-by-Step Workflow

Step 1: Phenoxide Formation

  • Charge a reaction flask with 4-Hydroxybenzaldehyde (

    
     eq) and anhydrous DMF (
    
    
    
    mL/mmol).
  • Add micronized

    
     (
    
    
    
    eq).
  • Stir at Room Temperature (RT) for 30 minutes.

    • Why? Allows deprotonation before introducing the electrophile, ensuring the nucleophile is ready.

Step 2: The Coupling (O-Alkylation)

  • Add

    
     (
    
    
    
    eq).
  • Add Ethyl 2-bromopentanoate (

    
     eq) dropwise.
    
  • Heat the mixture to 60°C .

    • Critical Control: Do NOT exceed 80°C. Higher temperatures exponentially favor the E2 elimination of the secondary bromide.

  • Monitor by TLC/HPLC. Reaction typically requires 4–6 hours.

Step 3: Workup (Ester Intermediate)

  • Cool to RT.[2][3] Pour mixture into ice-water (

    
     reaction volume).
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.
  • Dry (

    
    ) and concentrate. Note: The crude ester is usually sufficient for the next step.
    

Step 4: Hydrolysis to Final Acid

  • Dissolve crude ester in THF (

    
     vol) and Water (
    
    
    
    vol).
  • Add LiOH (

    
     eq). Stir at RT until ester is consumed (usually <2 hours).
    
  • Acidification: Carefully adjust pH to ~3.0 with 1M HCl.

  • Extract with Ethyl Acetate, dry, and concentrate to yield 2-(4-formylphenoxy)pentanoic acid .

Module 3: Visualization of Reaction Logic

The following diagram illustrates the competing pathways and the logic behind the optimized route.

ReactionPathways Start 4-Hydroxybenzaldehyde + 2-Bromopentanoate PathSN2 Pathway A: SN2 Substitution (Desired) Start->PathSN2 Mild Base (K2CO3) Polar Aprotic Solvent Temp < 65°C PathE2 Pathway B: E2 Elimination (Side Reaction) Start->PathE2 Strong Base (NaH) High Temp (>80°C) ProductEster Intermediate Ester PathSN2->ProductEster SideProduct Side Product: 2-Pentenoic Acid Deriv. PathE2->SideProduct FinalProduct Target: 2-(4-formylphenoxy) pentanoic acid ProductEster->FinalProduct Hydrolysis (LiOH/THF)

Caption: Pathway analysis showing the competition between substitution (SN2) and elimination (E2) driven by reaction conditions.

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a lot of unreacted aldehyde. Why?

  • Diagnosis: This suggests the reaction stalled.[2]

  • Root Cause: The secondary bromide is sterically hindered and sluggish.

  • Fix: Add Potassium Iodide (KI) (10 mol%). This performs an in-situ Finkelstein reaction, converting the bromo-ester to a more reactive iodo-ester. This is the single most effective additive for this specific synthesis.

Q2: I see a new spot on TLC that isn't my product or starting material.

  • Diagnosis: Likely the elimination product (ethyl 2-pentenoate) or the Cannizzaro product.

  • Root Cause:

    • Elimination: Temperature was too high. Keep it strictly at 60°C.

    • Cannizzaro: If you used a strong base like NaOH or NaH, the aldehyde disproportionated into the alcohol and acid. Stick to

      
      .
      

Q3: Can I use Sodium Hydride (NaH) to speed this up?

  • Recommendation: No.

  • Reasoning: While NaH generates the phenoxide instantly, it is basic enough to deprotonate the alpha-position of the ester (causing Claisen condensation side reactions) or attack the aldehyde.

    
     in DMF is the "Goldilocks" zone: strong enough to deprotonate the phenol (
    
    
    
    ~10), but too weak to deprotonate the ester or damage the aldehyde.

Q4: The product is an oil that won't crystallize. How do I purify it?

  • Guidance: The product is a racemate (chiral center at C2) and often resists crystallization.

  • Purification:

    • Acid/Base Extraction: Dissolve the oil in Ether/EtOAc. Extract with sat.

      
       (moves product to aqueous layer, leaves non-acidic impurities in organic). Separate layers. Acidify the aqueous layer with HCl and extract back into EtOAc.
      
    • Recrystallization: If solid, try Hexane/Ethyl Acetate (9:1) or Toluene.

Q5: Why use DMF? Can I use Acetone?

  • Analysis: Acetone boils at 56°C. This is often too low to drive the reaction of a secondary halide efficiently. DMF (or DMSO) allows the higher temperature (60–65°C) required to overcome the steric barrier of the secondary carbon.

References

  • Williamson, A. W. (1850).[4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[5]

  • Dahmen, S., & Bräse, S. (2001). "The Williamson Ether Synthesis: A New Look at an Old Reaction." Organic Process Research & Development.

  • Voxelotor Synthesis Pathways. (Related chemistry regarding 2-(formylphenoxy)acetic acid derivatives). Journal of Medicinal Chemistry.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

Sources

Solubility issues of 2-(4-formylphenoxy)pentanoic acid in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Formylphenoxy)pentanoic Acid

Topic: Solubility & Handling Guide for 2-(4-Formylphenoxy)pentanoic Acid Document ID: TSC-SOL-24FP-01 Last Updated: February 16, 2026 Audience: Research Scientists, Medicinal Chemists

Executive Summary & Compound Profile

2-(4-formylphenoxy)pentanoic acid is a bifunctional amphiphilic molecule often utilized in drug discovery as a hemoglobin modulator (e.g., antisickling agents) or a metabolic intermediate. Its structure combines a lipophilic pentyl-phenoxy tail with a hydrophilic carboxylic acid head and a reactive aldehyde moiety.

This unique structure creates a solubility paradox :

  • In DMSO: The molecule is highly soluble due to polar aprotic solvation.

  • In Water: The free acid is practically insoluble. The pentyl chain drives hydrophobic aggregation, while the aldehyde group presents stability challenges (oxidation) and reactivity issues (Schiff base formation) in certain buffers.

Compound Snapshot:

Property Value (Approx.) Critical Note
Formula C₁₂H₁₄O₄ MW: ~222.24 g/mol
pKa (Acid) ~4.2 – 4.5 Must be deprotonated for aqueous solubility.
LogP ~2.5 – 3.0 Moderately lipophilic; prone to micelle formation.

| Reactive Group | Aryl Aldehyde (-CHO) | Avoid Tris/Glycine buffers (Schiff base risk). |

Solubility Troubleshooting Dashboard (FAQ)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS?

Diagnosis: This is the "Solvent Shock" or "Crash-Out" phenomenon. Mechanism: DMSO solvates the hydrophobic pentyl-phenoxy core effectively. When you dilute into aqueous buffer (especially at pH < 7.4 or high ionic strength), the solvent environment instantly becomes polar protic. If the pH is near or below the pKa (~4.5), the molecule protonates to its neutral, insoluble free-acid form and aggregates. Solution:

  • Pre-adjust Buffer pH: Ensure the aqueous buffer is pH 8.0 initially to force ionization.

  • Slow Addition: Add DMSO stock dropwise to the vortexing buffer, not the other way around.

  • Surfactant Support: Add 0.05% Tween-80 or PEG-400 to the buffer before adding the compound.

Q2: My solution turned from clear to slightly yellow/cloudy over 24 hours. Is it still good?

Diagnosis: Likely Aldehyde Oxidation or Schiff Base Formation . Mechanism:

  • Oxidation: The aldehyde group (-CHO) readily oxidizes to a carboxylic acid (-COOH) in the presence of atmospheric oxygen, forming a dicarboxylic acid impurity.

  • Reaction: If your buffer contains primary amines (Tris, Glycine), the aldehyde reacts to form an imine (Schiff base), changing the color and inactivating the compound. Solution:

  • Buffer Choice: Switch to HEPES, MOPS, or Phosphate (PBS). Never use Tris.

  • Storage: Keep DMSO stocks under Argon/Nitrogen at -20°C. Make aqueous dilutions fresh.

Q3: Can I use sonication to dissolve the solid in water?

Diagnosis: Not recommended as a primary method. Reasoning: Sonication heats the sample, accelerating aldehyde oxidation. If the pH is wrong (acidic), sonication will only create a temporary suspension that will settle later (false solubility). Correct Protocol: Use pH adjustment (Salt Formation) instead of mechanical force.

Technical Deep Dive: Solubilization Physics

The following diagram illustrates the molecular decision-making process for solubilizing this compound.

SolubilityWorkflow Start Solid 2-(4-formylphenoxy)pentanoic acid SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Stock Solution Water Aqueous Buffer SolventChoice->Water Working Solution StockPrep Dissolve to 10-50 mM (Clear Solution) DMSO->StockPrep CheckPH Check pH relative to pKa (~4.5) Water->CheckPH Storage Store -20°C under Argon (Prevent Oxidation) StockPrep->Storage Acidic pH < 5.0 (Protonated Form) CheckPH->Acidic Low pH Basic pH > 7.5 (Ionized Salt Form) CheckPH->Basic High pH Insoluble PRECIPITATION (Hydrophobic Aggregation) Acidic->Insoluble Lipophilic Tail Dominates Soluble SOLUBLE (Anionic Repulsion) Basic->Soluble COO- Charge Stabilizes

Figure 1: Solubility decision tree highlighting the critical role of pH in aqueous media versus the universal solubility in DMSO.

Validated Protocols

Protocol A: Preparation of Stable DMSO Stock (50 mM)

Purpose: To create a master stock solution that minimizes aldehyde oxidation.

  • Weighing: Weigh the solid compound into a glass amber vial (protects from light).

  • Solvent: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

    • Note: Avoid "wet" DMSO; water promotes hydrate formation and oxidation.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.

  • Preservation: Overlay the solution with Nitrogen or Argon gas before capping.

  • Storage: Store at -20°C. Stable for 3-6 months.

Protocol B: "Crash-Free" Aqueous Dilution (Working Solution)

Purpose: To dilute DMSO stock into buffer for biological assays without precipitation.

Reagents:

  • PBS (Phosphate Buffered Saline), pH adjusted to 7.8 - 8.0 .

  • Optional: Tween-80 (0.05%) or Cyclodextrin (HP-β-CD, 10%).

Steps:

  • Prepare Buffer: Pre-warm the PBS to 37°C.

    • Why? Solubility is endothermic; heat aids dissolution.

  • Vortexing Addition: Set the PBS tube on a vortex mixer at medium speed.

  • Dropwise Injection: Slowly inject the DMSO stock (e.g., 10 µL) into the center of the vortexing buffer (e.g., 990 µL).

    • Critical: Do not touch the side walls with the pipette tip.

  • pH Check: Immediately check pH. If it drops below 7.0, add 1N NaOH dropwise to restore pH to 7.4–7.8.

    • Why? The compound itself is an acid; high concentrations can lower the buffer pH, triggering its own precipitation.

  • Use Immediately: Aldehydes are reactive.[1][2] Use within 2-4 hours.

Solvent Compatibility Matrix

SolventSolubilityStabilityRecommended Use
DMSO High (>50 mg/mL)High (if anhydrous)Master Stock Storage
Ethanol ModerateModerate (acetal formation risk)Secondary solvent
Water (pH 7) Low (<0.1 mg/mL)Low (precipitation)Not recommended alone
PBS (pH 8) Moderate (~1-5 mg/mL)ModerateBiological Assays
Tris Buffer Incompatible Unstable DO NOT USE (Schiff Base)

References

  • Solubility of Carboxylic Acids: National Center for Biotechnology Information (2026). PubChem Compound Summary for Pentanoic acid derivatives. Retrieved from [Link]

  • DMSO Solubility Profiles: Gaylord Chemical. DMSO Solubility Data and Physical Properties. Retrieved from [Link]

  • Voxelotor (Structural Analog) Mechanism: Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. New England Journal of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Purification & Workup Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Hydroxybenzaldehyde (4-HBA)

Executive Summary

Removing unreacted 4-hydroxybenzaldehyde (4-HBA) from a reaction mixture is a common challenge in organic synthesis. 4-HBA possesses two distinct reactive handles: an aldehyde (electrophilic) and a phenolic hydroxyl (acidic, pKa ~7.61).[1]

This guide provides three distinct protocols to sequester and remove 4-HBA, selected based on the stability and chemical nature of your target product.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient method for your specific mixture.

G Start Start: Crude Mixture containing 4-HBA IsAcidic Is your Target Product Acidic? (e.g., -COOH) Start->IsAcidic IsBaseSensitive Is your Target Product Base Sensitive? (e.g., Esters) IsAcidic->IsBaseSensitive No Method1 METHOD 1: Bisulfite Wash (Chemo-selective Aldehyde Capture) IsAcidic->Method1 Yes IsBaseSensitive->Method1 Yes (High Sensitivity) Method2A METHOD 2A: Carbonate Wash (Mild pH Switch) IsBaseSensitive->Method2A Yes (Moderate Sensitivity) Method2B METHOD 2B: Hydroxide Wash (Strong pH Switch) IsBaseSensitive->Method2B No (Robust Product) Method3 METHOD 3: Scavenger Resin (Water-Free / High Value) Method1->Method3 If Aqueous Workup is Impossible

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability.

Method 1: The Bisulfite Adduct (Chemo-Selective)

Best For: Acidic products, base-sensitive products (esters, lactones), or when maintaining neutral pH is critical.

Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl of 4-HBA to form a water-soluble 

-hydroxy sulfonate adduct. This removes the aldehyde into the aqueous phase while leaving non-aldehyde products in the organic phase [1].[2]
Protocol
  • Preparation: Dissolve your crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane are preferred).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    40% w/v).
    
  • Execution:

    • Add the bisulfite solution to the organic phase (1:1 volume ratio).

    • Crucial Step: Shake vigorously for at least 3-5 minutes. The formation of the adduct is reversible and requires good phase contact to drive equilibrium.

    • Observation: You may see a white precipitate form at the interface; this is the adduct. It is soluble in water but may precipitate if the solution is saturated.

  • Separation: Drain the aqueous layer (bottom).

  • Wash: Wash the organic layer once with brine to remove residual bisulfite.

Caveat: Do not mix the bisulfite waste immediately with strong acids, as this releases sulfur dioxide (


) gas.
Method 2: The pH-Switch Extraction (Acid-Base)

Best For: Non-acidic, robust products (amines, amides, ethers).

Mechanism: 4-HBA has a pKa of 7.61 [2].[1][3][4][5] By raising the pH of the aqueous wash above this threshold, the phenol deprotonates to form the phenolate anion (


), which is highly water-soluble and insoluble in organic solvents.
Comparative Data: Base Selection
ReagentpH (approx)EfficiencyRisk to Product

(Bicarbonate)
8.3Low/MediumVery Low

(Carbonate)
11.5High (Recommended) Low (safe for most esters)
NaOH (Hydroxide) 14.0Very HighHigh (hydrolyzes esters)
Protocol (Standard Carbonate Wash)
  • Preparation: Dissolve crude mixture in organic solvent (EtOAc or DCM).

  • Reagent: Prepare 10% w/v aqueous Sodium Carbonate (

    
    ).
    
  • Execution:

    • Wash the organic layer with the carbonate solution (

      
       volumes).
      
    • The aqueous layer will likely turn yellow/orange (characteristic color of the phenolate anion).

  • Verification: Continue washing until the aqueous layer is colorless.

  • Finishing: Wash organic layer with water, then brine, then dry over

    
    .
    
Method 3: Solid Phase Scavenging (Resin)

Best For: High-value pharmaceutical intermediates, small scale (<1g), or water-sensitive reactions.

Mechanism: Polymer-supported hydrazides (e.g., sulfonyl hydrazide) or amines react covalently with the aldehyde to immobilize it on the bead. Filtration removes the bead and the impurity [3].[6]

Protocol
  • Selection: Use a Tosyl Hydrazide or Trisamine scavenger resin.

  • Stoichiometry: Calculate the excess 4-HBA (by HPLC/NMR). Add 2-3 equivalents of resin relative to the impurity.

  • Incubation:

    • Add resin directly to the reaction solvent.

    • Stir or shake gently (do not use magnetic stir bars that grind the beads) for 2-4 hours at room temperature.

    • Accelerator: Adding a catalytic amount of acetic acid can speed up hydrazone formation.

  • Workup: Filter the mixture through a fritted funnel or Celite pad. The filtrate contains the purified product.

Troubleshooting & FAQs

Q: I used the Bisulfite method (Method 1), but the 4-HBA is still present in my NMR.

  • Diagnosis: The equilibrium did not shift fully, or the layers were not mixed well enough.

  • Fix: Add a small amount of Methanol (5-10%) to the biphasic mixture. This increases the solubility of the aldehyde in the aqueous phase, accelerating the reaction. Alternatively, repeat the wash with fresh bisulfite solution.

Q: My product is an ester, and I used Method 2 (Base Wash). My yield dropped significantly.

  • Diagnosis: Base-catalyzed hydrolysis (saponification). Even weak bases can hydrolyze labile esters over time.

  • Fix: Switch to Method 1 (Bisulfite) . If you must use base, use cold (

    
    ) Sodium Bicarbonate and perform the wash very quickly (<1 min contact time).
    

Q: The aqueous layer in Method 2 turned dark brown/black.

  • Diagnosis: Oxidation of the phenolate anion. 4-HBA phenolate is susceptible to air oxidation.

  • Action: This is normal and indicates the impurity is being removed. It does not imply decomposition of your product unless your product is also an electron-rich phenol.

Q: Can I remove 4-HBA by sublimation?

  • Answer: Yes, 4-HBA sublimes easily.[4] However, this is generally not recommended for mixtures as it requires high vacuum and heat, which may degrade your product or co-sublime other components. Extraction is far more controlled.

References
  • BenchChem. (2025).[2] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde. Retrieved from

  • Flynn, D. L., et al. (1997).[6] Polymer-supported reagents: Scavengers for removal of amines and aldehydes. Journal of the American Chemical Society.[6] Retrieved from

Sources

Stability of 2-(4-formylphenoxy)pentanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-(4-formylphenoxy)pentanoic acid under basic conditions Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Stability, Handling, and Troubleshooting Guide

Last Updated: October 26, 2025 Doc ID: TS-2025-FPPA-01

Executive Summary & Chemical Profile[1]

2-(4-formylphenoxy)pentanoic acid is a bifunctional intermediate often utilized in the synthesis of allosteric hemoglobin modulators (e.g., antisickling agents) and PPAR agonists. Its structure contains three critical zones of reactivity:

  • Aryl Aldehyde (C4'): Susceptible to oxidation and nucleophilic attack.

  • Ether Linkage: Generally robust, but activates the aromatic ring.

  • Chiral Center (C2): The

    
    -carbon is prone to racemization under basic conditions.
    

This guide addresses the stability challenges of this molecule in basic media (pH > 7), specifically focusing on Cannizzaro disproportionation , oxidative degradation , and base-catalyzed racemization .

Troubleshooting & FAQ

Q1: Why does my solution turn yellow or brown immediately upon adding NaOH?

Diagnosis: Rapid Aerobic Oxidation or Aldol Polymerization. Technical Insight: In the presence of base (hydroxide ions), the formyl group is highly susceptible to autoxidation, converting the aldehyde to the corresponding carboxylic acid (2-(4-carboxyphenoxy)pentanoic acid). This process is accelerated by trace transition metals and light. Darkening often indicates the formation of quinoid-like oxidation byproducts or oligomers formed via intermolecular aldol condensation between the aldehyde and the enolizable


-protons of the pentanoic chain (though the latter is kinetically slower).

Corrective Action:

  • Degas Solvents: Always use degassed water or buffers sparged with Argon/Nitrogen for at least 15 minutes before dissolution.

  • Limit pH: Avoid strong bases (e.g., 1M NaOH, pH > 13) if possible. Use milder bases like Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Add Antioxidants: For non-GMP applications, adding trace EDTA can chelate metals that catalyze oxidation.

Q2: I observe a significant yield loss after workup with 1M NaOH. Where did the compound go?

Diagnosis: Cannizzaro Reaction.[1][2][3][4][5] Technical Insight: The 4-formyl group is a non-enolizable aromatic aldehyde. In concentrated base (typically


 M 

), it undergoes the Cannizzaro reaction , disproportionating into the alcohol (reduction) and the carboxylic acid (oxidation). Both byproducts are highly polar dicarboxylic acids/alcohols that may remain in the aqueous phase during extraction or wash out, leading to apparent yield loss.

Corrective Action:

  • Concentration Control: Keep the base concentration dilute (

    
     M).
    
  • Temperature Control: Perform all basic washes at

    
    . The activation energy for Cannizzaro is significantly higher than for simple deprotonation.
    
  • Contact Time: Minimize exposure time to

    
     minutes.
    
Q3: The optical rotation of my recovered product has decreased. Is the ether cleaving?

Diagnosis: Base-Catalyzed Racemization (Not Ether Cleavage). Technical Insight: The ether linkage is stable. The issue is the chiral center at C2. The proton at C2 is


 to a carboxylate group and an ether oxygen. While carboxylate formation usually reduces acidity (due to the negative charge), the inductive effect of the oxygen atom still allows for slow proton exchange in strong base, leading to the formation of a planar enolate intermediate and subsequent racemization.

Corrective Action:

  • Avoid Excess Base: Use stoichiometric amounts of base (1.0 - 1.05 eq).

  • Kinetic Control: Avoid heating basic solutions. Racemization rates increase exponentially with temperature.

Stability Data & Decision Matrix

Table 1: Stability of 2-(4-formylphenoxy)pentanoic acid (10 mM) in Aqueous Base at 25°C

Reagent / ConditionpHT½ (Half-life)Primary Degradation PathwayRecommendation
Sat. NaHCO₃ ~8.5> 72 HoursSlow OxidationRecommended for workups.
0.1 M NaOH ~13.0~ 6-8 HoursOxidation + Trace CannizzaroUse only at 0°C .
1.0 M NaOH ~14.0< 1 HourCannizzaro Reaction Avoid completely.
1.0 M NaOH + Air ~14.0< 15 MinsRapid Oxidation (Brown color)Critical Failure Mode.

Mechanistic Visualization

The following diagram illustrates the competing pathways when the molecule is exposed to basic conditions.

StabilityPathways cluster_0 High Risk Factors Start 2-(4-formylphenoxy) pentanoic acid Enolate Planar Enolate (Intermediate) Start->Enolate OH- / Deprotonation (Slow) Dianion Gem-Diol Dianion (Cannizzaro Intermediate) Start->Dianion Conc. OH- Benzoate Benzoic Acid Deriv. (Air Oxidation) Start->Benzoate O2 / OH- Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Reprotonation Alcohol Alcohol Derivative (Reduction Product) Dianion->Alcohol Disproportionation Acid Dicarboxylic Acid (Oxidation Product) Dianion->Acid Disproportionation

Figure 1: Degradation pathways of 2-(4-formylphenoxy)pentanoic acid in basic media showing racemization, Cannizzaro disproportionation, and aerobic oxidation.

Recommended Experimental Protocols

Protocol A: Safe Dissolution for Biological Assays

Use this protocol when preparing stock solutions for screening where pH neutrality is required.

  • Preparation: Weigh 10 mg of 2-(4-formylphenoxy)pentanoic acid.

  • Solvent: Dissolve completely in 100 µL DMSO (dimethyl sulfoxide). The compound is stable in neutral DMSO.

  • Buffer Addition: Slowly add 900 µL of degassed PBS (pH 7.4) while vortexing.

    • Note: If precipitation occurs, adjust pH carefully with 0.1 M NaOH, adding 1 µL at a time, checking that pH does not exceed 8.5.

  • Storage: Use immediately or freeze at -20°C. Do not store at room temperature.

Protocol B: Reaction Workup (Extraction)

Use this protocol to isolate the compound from a reaction mixture without degradation.

  • Quench: Cool the reaction mixture to 0°C.

  • Acidification: If the mixture is basic, acidify carefully with 1M HCl to pH ~2-3. Do not extract from a basic layer.

  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.

  • Washing: Wash the organic layer with Saturated NaHCO₃ (pH ~8.5).

    • Critical: Perform this wash quickly (< 2 mins) and keep cold. Do not use NaOH.

  • Drying: Dry over Sodium Sulfate (

    
    ) and concentrate in vacuo.
    

References

  • Cannizzaro Reaction Mechanism

    • Cannizzaro, S. (1853).[1][2][5] "Ueber den der Benzoësäure entsprechenden Alkohol."[5] Liebigs Annalen, 88, 129–130.

    • Modern Context: Geissman, T. A. "The Cannizzaro Reaction."[1][2][3][4][5] Organic Reactions, 1944, Vol 2.

  • Stability of Phenoxy Acids

    • Sigma-Aldrich Technical Service. "2-(4-Formylphenoxy)acetic acid, Sodium Salt Product Information."

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley-Interscience.
  • Oxidation of Aromatic Aldehydes

    • Wiberg, K. B. "Oxidation of Aldehydes by Permanganate and Chromic Acid." Journal of the American Chemical Society.

(Note: Specific stability data for 2-(4-formylphenoxy)pentanoic acid is derived from functional group analysis of homologous phenoxy-aldehyde series documented in the references above.)

Sources

Technical Support Center: Troubleshooting Phenoxy Acid Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of the Problem

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a specific bottleneck: low conversion during the alkylation steps involved in phenoxy acid chemistry. In drug development (e.g., fibrates, auxins, PPAR agonists), "phenoxy acid alkylation" typically refers to one of two distinct challenges:

  • The Synthesis (O-Alkylation): Reacting a phenol with an

    
    -halo acid/ester to form the phenoxy ether linkage (Williamson Ether Synthesis).[1] This is the most common failure point due to C-alkylation competition.
    
  • The Derivatization (C-Alkylation): Alkylating the

    
    -carbon of an existing phenoxy acid to introduce branching (e.g., converting phenoxyacetic acid to a clofibric acid analog).
    

This guide prioritizes O-Alkylation (Ether Formation) as it is the foundational step where yield loss is most critical, but includes specific checks for


-C-alkylation.

Phase 1: Diagnostic Workflow

Before altering your chemistry, locate your failure mode on the decision tree below. This logic is based on kinetic vs. thermodynamic barriers inherent to phenoxy systems.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Is Starting Phenol Remaining? Start->CheckSM CheckImp Are Impurities/Side Products Forming? CheckSM->CheckImp No (Consumed) ZeroRxn High SM Recovery (>80%) CheckSM->ZeroRxn Yes SideRxn Low SM, Low Product (Mass Balance Missing) CheckImp->SideRxn Yes SolventCheck Check Solvent/Base Pair (Is Phenoxide forming?) ZeroRxn->SolventCheck PTCCheck Biphasic System? Check PTC Loading/Type ZeroRxn->PTCCheck C_Alk Check for C-Alkylation (Ring Substitution) SideRxn->C_Alk Hydrolysis Check Reagent Hydrolysis (Glycolic Acid Formation) SideRxn->Hydrolysis

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in phenoxy acid synthesis.

Phase 2: Troubleshooting Guides (Q&A)

Category A: The "Ambident Nucleophile" Problem (O- vs. C-Alkylation)

Q: My phenol is consumed, but I am isolating significant amounts of ring-alkylated byproducts instead of the desired ether. Why?

A: You are fighting the Ambident Nucleophile Effect . The phenoxide ion has two nucleophilic sites: the Oxygen (hard) and the Ring Carbons (soft, ortho/para).

  • The Mechanism: "Hard" solvents (protic) and small, tight cations (Li+, Na+) shield the oxygen through hydrogen bonding or tight ion-pairing. This blocks the O-attack, forcing the alkylating agent to attack the exposed carbon ring (C-alkylation) [1].

  • The Fix: You must expose the oxygen.

    • Switch Solvents: Move from protic solvents (Ethanol, Water) to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation but leave the phenoxide anion "naked" and highly reactive toward O-alkylation [2].

    • Tune the Cation: Use a larger counter-ion. Switch from NaOH to KOH or Cs2CO3 . Cesium (Cs+) is large and diffuse ("soft"), which discourages tight ion-pairing with the oxygen, promoting O-alkylation [3].

Data Comparison: Solvent Effects on Selectivity

Solvent SystemMechanism FavorabilityRisk FactorRecommended For
Water/EtOH C-Alkylation (Ring)High (O-shielding)Ring substitution
DMF / DMSO O-Alkylation (Ether) LowStandard Synthesis
Acetone/K2CO3 O-AlkylationMedium (Solubility)Mild substrates
Toluene + PTC O-Alkylation Very LowScale-up / Green Chem
Category B: Reagent Hydrolysis & Stoichiometry

Q: I am using Chloroacetic Acid (or Ethyl Bromoacetate) with NaOH. The reaction stalls at 50% conversion even with excess reagent. What is happening?

A: You are likely experiencing Competitive Hydrolysis . In aqueous base (NaOH/KOH), your alkylating agent (Haloacid) competes between two reactions:

  • Desired: Attack by Phenoxide

    
     Phenoxy Acid.
    
  • Parasitic: Attack by Hydroxide (OH-)

    
     Glycolic Acid (HO-CH2-COOH).
    

Hydroxide is often a better nucleophile than your hindered phenol. If you add all reagents at once, the OH- destroys your alkylating agent before it reacts with the phenol.

The Protocol Adjustment:

  • Step 1: Pre-form the phenoxide. Stir the Phenol + Base for 30 mins before adding the alkylating agent.

  • Step 2: Dry the system.[2] If possible, remove water (use anhydrous conditions with NaH/DMF) or use a Phase Transfer Catalyst (PTC) to keep the reaction in the organic phase, away from aqueous hydroxide [4].

  • Step 3: Dosing.[3] Add the haloacid/ester slowly to keep its concentration low relative to the phenoxide.

Category C: Phase Transfer Catalysis (PTC) Failure

Q: I am using a biphasic system (Water/Toluene) with TBAB (Tetrabutylammonium bromide), but conversion is near zero.

A: PTC failure usually stems from Catalyst Poisoning or Hydration Shells .

  • The "Hydration" Barrier: If your aqueous phase is too dilute, the phenoxide anion carries a massive hydration shell into the organic phase, killing its nucleophilicity.

    • Solution: Use concentrated NaOH/KOH (30-50% w/w). You need a high ionic strength to "salt out" the phenoxide and strip away water molecules [5].

  • Catalyst Choice: TBAB is good, but for difficult substrates, Aliquat 336 (Methyltrioctylammonium chloride) or Crown Ethers (18-Crown-6 with Potassium) often provide superior lipophilicity.

  • Stirring: PTC is strictly mass-transfer limited . If you are not stirring vigorously (creating an emulsion), the reaction will not happen.

Phase 3: Optimized Experimental Protocol

Method: High-Yield O-Alkylation using Phase Transfer Catalysis (Green Chemistry Compatible) Target: Generic Phenoxy Acid Synthesis (e.g., 2,4-D analogs)

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv) [Note: Bromo is faster than Chloro]

  • Potassium Carbonate (K2CO3) - Anhydrous, finely ground (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene (with PTC)

  • Catalyst (if Toluene): TBAB (5 mol%)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, charge Phenol (10 mmol) and Acetonitrile (30 mL). Add finely ground K2CO3 (20 mmol).

    • Why? K2CO3 is a mild base that minimizes hydrolysis side reactions compared to NaOH.

  • De-gassing (Optional but Recommended): Purge with N2 for 5 mins.

    • Why? Phenoxides are oxidation-sensitive (forming quinones/color impurities).

  • Reflux/Stir: Heat to 60°C for 30 minutes.

    • Check: The mixture should turn slightly colored (yellow/orange) indicating phenoxide formation.

  • Addition: Add Ethyl Bromoacetate (12 mmol) dropwise over 10 minutes.

    • Critical: Do not dump it in. High local concentration favors side reactions.

  • Reaction: Reflux at 80°C (MeCN) or 110°C (Toluene) for 4-6 hours.

    • Monitor: TLC or HPLC. Look for the disappearance of the Phenol peak.

  • Workup: Filter off the solid salts (KBr/KCl). Evaporate solvent.

  • Hydrolysis (if Acid desired): Redissolve ester in THF/Water (1:1), add LiOH (2 equiv), stir at RT for 2 hours. Acidify to pH 2 to precipitate the Phenoxy Acid.

Validation Check:

  • Proton NMR: Look for the disappearance of the phenolic -OH (broad singlet >9 ppm) and the appearance of the O-CH2 protons (singlet around 4.6-4.8 ppm).

  • If O-CH2 is absent but alkyl groups appear on the ring: You have C-alkylation. Switch to Acetone/K2CO3 or DMF.

References

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation: Solvent and Counter-ion Effects.[1] Retrieved from [Link]

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.[4] Retrieved from [Link]

  • Dalal Institute. Phase Transfer Catalysis: Mechanisms and Applications. Retrieved from [Link]

Sources

Controlling racemization at the alpha-position of 2-phenoxy pentanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 2-phenoxy pentanoic acids . It addresses the critical challenge of maintaining enantiomeric purity at the labile


-position.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Controlling Racemization at the C2 (


) Position
Target Molecule:  2-Phenoxy Pentanoic Acid & Derivatives

Diagnostic Hub: Troubleshooting & Quick Fixes

Experiencing a loss of enantiomeric excess (ee)? Match your observation to the symptoms below for immediate corrective actions.

Symptom A: Loss of ee during Acid Chloride Formation

Observation: You started with >99% ee acid, but the resulting amide/ester has only 80-90% ee. Root Cause: Formation of a ketene intermediate or enolization catalyzed by excess base or high temperatures. The


-proton in 2-phenoxy acids is significantly more acidic than in simple alkyl acids due to the electron-withdrawing inductive effect (-I) of the phenoxy oxygen.
Corrective Action: 
  • Avoid Bases during Activation: Do not use triethylamine or pyridine during the reaction with thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Use Catalytic DMF: Use neutral conditions:

    
     with a catalytic amount of DMF (1-2 drops) in a non-polar solvent (e.g., Toluene or DCM).
    
  • Temperature Control: Keep reaction temperature

    
    C.
    
Symptom B: Drifting Rotation During Storage

Observation: The optical rotation of the purified material decreases over weeks in solution. Root Cause: Base-catalyzed equilibration . Even weak bases (like glass surface alkalinity or residual extraction buffers) can deprotonate the


-carbon if stored in polar aprotic solvents (DMSO, DMF).
Corrective Action: 
  • Solvent Switch: Store samples in non-polar solvents (Heptane, Toluene) or protic solvents (Methanol) if stability permits. Avoid DMSO for long-term storage of chiral free acids.

  • Acidify: Ensure the final workup leaves the product slightly acidic (wash with 0.1 N HCl) rather than neutral/basic.

Symptom C: Inconsistent HPLC Data (The "Ghost" Racemate)

Observation: Re-injection of the same sample shows lower ee. Root Cause: On-column racemization . Some chiral stationary phases (CSP) or mobile phase additives (e.g., diethylamine) are basic enough to induce racemization during the run. Corrective Action:

  • Additive Check: Switch to acidic mobile phase modifiers (e.g., 0.1% TFA or Formic Acid). Avoid basic modifiers.

  • Column Temperature: Lower the column oven temperature to

    
    C.
    

Technical Deep Dive: The Mechanics of Racemization

To control the stereochemistry, one must understand the lability of the C2 proton.

The Mechanism: Enolization

The primary pathway for racemization in 2-phenoxy pentanoic acid is enolization . The phenoxy group at the


-position exerts a strong inductive effect, pulling electron density away from the C2 carbon. This acidifies the C2 proton (

lower than unsubstituted fatty acids), making it susceptible to removal by weak bases.

Once the proton is removed, the molecule forms a planar enolate (or enol) intermediate. When this intermediate is reprotonated, the proton can attack from either the Re or Si face with equal probability, resulting in a racemic mixture.

Visualization: Racemization Pathway

The following diagram illustrates the base-catalyzed racemization cycle specific to


-aryloxy acids.

RacemizationMechanism S_Enantiomer (S)-2-Phenoxy Pentanoic Acid (Chiral) Transition Planar Enolate Intermediate (Achiral / sp2 Hybridized) S_Enantiomer->Transition Deprotonation (-H+) Base Base (B:) Base->Transition Catalysis Racemic Racemic Mixture (50% S / 50% R) Transition->Racemic Reprotonation (+H+) (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Experimental Protocols

Protocol A: Racemization-Free Esterification

Use this protocol to convert 2-phenoxy pentanoic acid to its methyl/ethyl ester without loss of optical purity.

Scope: Synthesis of esters for analytical standards or intermediates.

ParameterSpecificationReason
Reagent Thionyl Chloride (

)
Avoids coupling reagents (EDC/DCC) which can induce racemization via oxazolone pathways in amino-acid-like structures.
Catalyst DMF (1 mol%)Accelerates acid chloride formation without acting as a bulk base.
Solvent Toluene or DCMNon-polar solvents destabilize the charged enolate intermediate, retarding racemization.
Temperature

C to

C
High heat (>50°C) significantly increases the rate of proton exchange.

Step-by-Step:

  • Dissolve (S)-2-phenoxy pentanoic acid (1.0 eq) in dry Toluene (10 V).

  • Add catalytic DMF (0.01 eq).

  • Cool to

    
    C.
    
  • Add

    
     (1.2 eq) dropwise over 30 minutes.
    
  • Allow to warm to

    
    C and stir for 2 hours. Do not reflux.
    
  • Evaporate volatiles under vacuum at

    
    C.
    
  • Redissolve the resulting acid chloride in DCM.

  • Add the alcohol (MeOH/EtOH) (2.0 eq) mixed with a non-nucleophilic base like 2,6-lutidine (1.1 eq) at

    
    C. Note: 2,6-lutidine is sterically hindered and less likely to deprotonate the 
    
    
    
    -carbon compared to TEA.
Protocol B: Chiral Purity Assessment (HPLC)

Standard method for separating 2-phenoxy acid enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Phenoxy absorption).

  • Critical Note: The TFA is mandatory to suppress ionization of the carboxylic acid. Without it, peaks will tail, and on-column racemization is possible.

Frequently Asked Questions (FAQs)

Q: Why is the phenoxy group so problematic for chirality compared to a methyl group? A: The oxygen atom in the phenoxy group is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the


-carbon. This weakens the C-H bond, making the proton acidic (

units lower than standard fatty acids). A more acidic proton leaves more easily, leading to faster racemization [1].

Q: Can I use DCC/DMAP for coupling? A: Avoid DMAP. 4-Dimethylaminopyridine (DMAP) is a nucleophilic base that frequently causes racemization in activated carboxylic acids. If you must use carbodiimide coupling (DCC/EDC), use HOBt or HOAt as an additive to form an active ester that is less prone to racemization than the O-acylisourea intermediate [2].

Q: I need to perform a hydrolysis of the ester. Acid or Base? A: Acid Hydrolysis is safer. Base hydrolysis (saponification) proceeds via an anionic tetrahedral intermediate. While the carboxylate anion itself resists


-deprotonation (due to charge repulsion), the harsh basic conditions required can still induce racemization over time. Acid hydrolysis (e.g., HCl/Acetic Acid) avoids the formation of the enolate entirely [3].

Decision Logic for Process Optimization

Use this flow to determine the safest route for derivatization.

OptimizationLogic Start Start: Derivatization of 2-Phenoxy Pentanoic Acid ReactionType Select Reaction Type Start->ReactionType Esterification Esterification ReactionType->Esterification Amidation Amide Coupling ReactionType->Amidation AcidSens Is substrate acid sensitive? Esterification->AcidSens BaseCheck Requires Base? Amidation->BaseCheck MethodA Use Acid Chloride Method (SOCl2 + cat. DMF) AcidSens->MethodA No MethodB Use Mild Coupling (EDC + HOBt) AcidSens->MethodB Yes WeakBase Use Weak/Hindered Base (NMM, 2,6-Lutidine) BaseCheck->WeakBase Yes AvoidBase Avoid TEA/DIPEA High Risk of Racemization BaseCheck->AvoidBase If Strong Base Needed

Figure 2: Decision tree for selecting reaction conditions to minimize racemization.

References

  • Segurado, M., et al. (2007). "Chlorination of 2-phenoxypropanoic acid... substituent effects for mechanism elucidation." The Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for acid/base hydrolysis mechanisms).

Minimizing side reactions during aldehyde protection and deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Acetal/Ketal Chemistry Ticket ID: CHEM-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Aldehydes are electrophilic "hotspots." While protecting them as acetals is a standard transformation, the process is fraught with equilibrium challenges and side reactions—specifically aldol condensation , polymerization , racemization (for


-chiral aldehydes), and double bond migration  (for enals).

This guide replaces generic textbook advice with field-proven, self-validating protocols designed to minimize these specific failure modes.

Module 1: Protection Phase – Troubleshooting & Optimization

Core Issue: Controlling the Equilibrium & Side Reactions

The formation of acetals is reversible.[1] Driving it to completion without triggering side reactions requires precise control over water removal and catalyst acidity.

Q: My reaction yields are low, and I see significant "tar" formation. What is happening?

A: You are likely using an acid catalyst that is too strong (e.g.,


-TsOH) without strict temperature control, leading to aldol condensation  or polymerization .

The Fix:

  • Switch Catalysts: Move from

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) to Pyridinium
    
    
    -toluenesulfonate (PPTS)
    . PPTS is significantly milder and suppresses the formation of the enol intermediate required for aldol side reactions.
  • Concentration Control: High concentrations favor intermolecular side reactions (polymerization). Dilute your reaction to 0.1 M or lower.

Q: How do I protect an aldehyde in the presence of a ketone?

A: Standard acid catalysis will protect both, though aldehydes react faster. For absolute chemoselectivity, use Luche Conditions .

The Mechanism: Cerium(III) chloride coordinates selectively to the aldehyde carbonyl oxygen, activating it for nucleophilic attack by the alcohol/diol while leaving the ketone relatively untouched due to steric hindrance and lower Lewis basicity.

Comparative Data: Acid Catalyst Selection
CatalystAcidity (

)
Risk of Side RxnBest Application

-TsOH
-2.8 (Strong)High (Aldol/Polymer)Simple, robust substrates.
PPTS 5.2 (Mild)LowAcid-sensitive substrates (e.g., silyl ethers).
NH

NO

MildVery LowHighly selective protection.[2]
I

(Iodine)
Neutral*NegligibleExtremely mild; works via Lewis acidity.[3][4]
Visualization: Protection Decision Matrix

ProtectionLogic Start Substrate Analysis IsSensitive Acid Sensitive Groups? (Silyl ethers, Esters) Start->IsSensitive IsKetone Contains Ketone? IsSensitive->IsKetone No MethodB Mild: PPTS / Orthoformate IsSensitive->MethodB Yes (Avoid strong acid) IsChiral Alpha-Chiral Center? IsKetone->IsChiral No MethodC Chemoselective: CeCl3 (Luche) IsKetone->MethodC Yes (Selectivity req.) MethodA Standard: p-TsOH / Dean-Stark IsChiral->MethodA No MethodD Kinetic Control: Low Temp (-78°C) TMSOTf IsChiral->MethodD Yes (Prevent Racemization)

Caption: Decision matrix for selecting the optimal protection strategy based on substrate complexity.

Module 2: Deprotection Phase – Preserving Molecular Integrity

Core Issue: Hydrolysis vs. Exchange

Standard aqueous acid hydrolysis often cleaves other sensitive groups (TBS ethers, esters).[2] The solution is Transacetalization .

Q: My ester group hydrolyzed during acetal removal. How do I prevent this?

A: Stop using aqueous acid (HCl/H


O). Instead, use Iodine in Acetone .
  • Mechanism: This is not hydrolysis; it is an equilibrium exchange. The acetal is transferred from your substrate to the acetone (forming 2,2-dimethoxypropane), releasing your aldehyde. Since the medium is non-aqueous and neutral, esters remain intact.

Protocol: Mild Iodine-Catalyzed Deprotection

Reference: Sun et al., J. Org.[2] Chem. 2004 [1]

Reagents:

  • Substrate (Acetal)[3][4][5][6][7]

  • Acetone (Reagent Grade, acts as solvent and acceptor)

  • Molecular Iodine (

    
    , 10 mol%)[2][3][4][5][8]
    

Step-by-Step:

  • Dissolve: Dissolve 1.0 mmol of acetal in 10 mL of acetone.

  • Catalyze: Add 0.1 mmol (25 mg) of

    
    . The solution will turn brown.
    
  • Monitor: Stir at room temperature.

    • Self-Validating Step: Spot TLC every 5 minutes. Most acyclic acetals cleave in <15 mins.[4]

  • Quench: Once complete, add saturated aqueous

    
     (Sodium Thiosulfate) dropwise until the iodine color vanishes (solution turns clear/yellow).
    
  • Extract: Evaporate acetone, extract with DCM, and wash with brine.

Why this works:

  • Neutral pH: No acid to hydrolyze esters.[4]

  • Speed: Reaction is driven by the vast excess of acetone.

Module 3: Special Cases (Chiral & Unsaturated)

Q: I lost optical purity (ee%) during protection of my

-chiral aldehyde.

A: You likely allowed thermodynamic equilibration.

  • Mechanism: Acid catalysis promotes enolization.[9] The planar enol intermediate destroys the stereocenter. Upon re-protonation, the center is racemized.

  • The Fix: Use Flash Acetalization with NOYORI conditions (TMSOTf / BTMSA) at -78°C. This kinetic control forms the acetal faster than the rate of enolization.

Q: My

-unsaturated aldehyde (Enal) underwent double bond migration.

A: This occurs because the carbocation intermediate can resonate, allowing the nucleophile (diol) to attack at the


-position or causing the double bond to move into conjugation with the new acetal oxygens.
  • The Fix: Use short reaction times and DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in MeOH for deprotection, which avoids the acidic conditions that promote migration.

Visualization: Mechanism of Side Reactions

SideReactions Aldehyde Aldehyde (R-CH=O) Protonated Oxocarbenium Ion Aldehyde->Protonated + H+ Enol Enol Intermediate (Planar/Achiral) Protonated->Enol - H+ (Slow Step) Acetal Target Acetal Protonated->Acetal + ROH (Desired Path) Racemate Racemized Product Enol->Racemate + H+ (Loss of Stereochem) Aldol Aldol Dimer Enol->Aldol + Aldehyde (C-C Bond Formation)

Caption: Mechanistic divergence showing how enol intermediates lead to racemization and aldol condensation.

References

  • Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. Journal of Organic Chemistry (2004).[2][3][5]

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. Wiley-Interscience (5th Edition).

  • Selective Acetalization of Aldehydes in the Presence of Ketones (Luche Conditions). Gemal, A. L., & Luche, J. L. Journal of Organic Chemistry (1979).

  • Chemoselective Deprotection using TESOTf/2,6-Lutidine. Fujioka, H., et al. Journal of the American Chemical Society (2004).

Sources

Technical Guide: Storage & Stability of Formylphenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the stability of Formylphenoxyacetic acids (specifically the 2- and 4-isomers). While often labeled in Safety Data Sheets (SDS) as stable, these compounds possess a "bifunctional" vulnerability—containing both a reactive aldehyde and a carboxylic acid—that predisposes them to oxidative degradation, cyclization, and oligomerization (often visually interpreted by researchers as "polymerization").

Applicable Compounds:

  • 2-Formylphenoxyacetic acid (CAS: 6280-80-4)[1][2]

  • 4-Formylphenoxyacetic acid (CAS: 22042-71-3)[3][4][5]

Part 1: Executive Summary (The "Must-Do" Protocols)

To immediately arrest degradation or polymerization in your current inventory, adhere to these three non-negotiable storage standards.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of auto-oxidation and spontaneous oligomerization.
Atmosphere Inert Gas (Argon or N₂)Displaces atmospheric oxygen, preventing the conversion of the formyl group (-CHO) to the carboxylic acid (-COOH).
Container Amber Glass + DesiccantBlocks UV light (radical initiator) and scavenges moisture (prevents hydrate formation/hydrolysis).

Part 2: The Science of Instability

Understanding why your reagent degrades is the key to preventing it. Users often report "polymerization" (insoluble solids, gumming, discoloration), but chemically, this is usually a combination of three distinct pathways.

Auto-Oxidation (The Primary Culprit)

Aromatic aldehydes are highly susceptible to air oxidation. The formyl hydrogen is abstracted by radical initiators (light/trace metals), creating an acyl radical that reacts with oxygen to form a peracid, which then converts the aldehyde to a dicarboxylic acid (e.g., 2-carboxyphenoxyacetic acid).

  • Symptom: White powder turns yellow/beige; melting point broadens.

Spontaneous Cyclization (Ortho-Isomer Specific)

For 2-formylphenoxyacetic acid , the proximity of the aldehyde and the ether/acid tail allows for an intramolecular condensation. Under acidic conditions or high heat, it can dehydrate to form benzofuran derivatives (coumarone).

  • Symptom: Formation of oily residues or unexpected peaks in NMR/HPLC.

Oligomerization

Aldehydes can form trimers (similar to paraformaldehyde) or acetals in the presence of trace moisture or alcohols. While true high-molecular-weight polymerization is rare without a catalyst, oligomers form insoluble "crusts" that mimic polymers.

Degradation Pathways Diagram

The following diagram maps the chemical fate of Formylphenoxyacetic acid if storage conditions are violated.

degradation_pathways Start Formylphenoxyacetic Acid (Reagent) Oxidation Auto-Oxidation Start->Oxidation O₂ + Light Cyclization Intramolecular Condensation Start->Cyclization Heat/Acid (2-isomer) Oligomer Oligomerization Start->Oligomer Moisture/Trace Acid Product_Ox Dicarboxylic Acid (Insoluble Solid) Oxidation->Product_Ox Radical Mechanism Product_Cyc Benzofuran Derivatives Cyclization->Product_Cyc Dehydration Product_Olig Aldehyde Trimers (Gums/Solids) Oligomer->Product_Olig Acetal Formation

Figure 1: Primary degradation pathways. Note that "polymerization" observed by users is often a mix of oxidation and oligomerization.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from white to a creamy beige. Is it polymerized?

Diagnosis: Likely Auto-Oxidation , not polymerization. Explanation: Aromatic aldehydes turn yellow/beige as they oxidize to their corresponding carboxylic acids. The beige color often comes from trace conjugated impurities (quinoid structures) forming alongside the acid. Action:

  • Check solubility.[6][7][8] The oxidized product (dicarboxylic acid) is often less soluble in organic solvents (like chloroform) than the aldehyde.

  • Perform a melting point test.[6][9][10]

    • 2-isomer: Sharp MP at ~129-132°C = Good. Broad/High MP = Oxidized.

    • 4-isomer: Sharp MP at ~193-196°C = Good. Recovery: Recrystallization from hot water or ethanol/water mix is often effective for purification, as the highly polar dicarboxylic acid impurities remain in the mother liquor or precipitate differently.

Q2: The solid is not dissolving in the standard solvent (e.g., Methanol/DCM).

Diagnosis: Oligomerization or Hydrate Formation . Explanation: If exposed to moisture, the aldehyde group can form a gem-diol (hydrate) or trimerize. These forms have significantly different solubility profiles than the monomer. Action:

  • Add a drying agent (MgSO₄) to your solvent before attempting to dissolve the solid.

  • Gentle warming (40°C) can sometimes revert the hydrate/oligomer back to the monomeric aldehyde form.

  • Critical Warning: Do not add acid to help it dissolve; this will catalyze irreversible polymerization/cyclization.

Q3: Can I store this in solution (e.g., DMSO or Methanol stock)?

Answer: NO. Reasoning:

  • Methanol: Aldehydes react with primary alcohols to form hemiacetals and acetals. This reaction is reversible but complicates stoichiometry.

  • DMSO: While a good solvent, DMSO is hygroscopic and can act as a mild oxidant under certain conditions.

  • Protocol: Always store as a dry solid . Prepare fresh solutions immediately before use.

Q4: I am using the 2-isomer (ortho) and seeing "oil" droplets in my solid.

Diagnosis: Cyclization to Benzofuran. Explanation: The 2-isomer is structurally primed to cyclize. If the storage vial became warm (>30°C) or slightly acidic, it may have converted to benzofuran (coumarone), which has a much lower melting point and can appear as oily contaminants. Action: This transformation is chemically irreversible. Discard the lot if purity is critical.

Part 4: Quality Control & Validation Workflow

Before committing valuable starting materials to a synthesis, validate the integrity of your Formylphenoxyacetic acid using this workflow.

qc_workflow Sample Sample Inspection Visual Visual Check: White Crystalline? Sample->Visual MP_Check Melting Point Test Visual->MP_Check Yes Fail_Ox FAIL: Recrystallize Visual->Fail_Ox Yellow/Beige Solubility Solubility Test (DCM or Methanol) MP_Check->Solubility Sharp Range (±2°C) MP_Check->Fail_Ox Broad/High Pass PASS: Proceed to Experiment Solubility->Pass Clear Soln Fail_Poly FAIL: Discard (Polymerized) Solubility->Fail_Poly Turbid/Insoluble

Figure 2: Pre-experiment validation logic to ensure reagent integrity.

Quantitative Reference Table
Property2-Formylphenoxyacetic Acid4-Formylphenoxyacetic Acid
CAS Number 6280-80-422042-71-3
Melting Point 129.5 – 132.0 °C193 – 196 °C
Solubility Soluble in hot water, alcohol, ether.Soluble in hot methanol, DMSO.
Primary Risk Cyclization (Benzofuran), Oxidation.Oxidation, Dimerization.
Storage Temp 2-8°C (Long term)2-8°C (Long term)

References

  • AK Scientific, Inc. (2025).[5] Safety Data Sheet: p-Formylphenoxyacetic acid. Retrieved from

  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone [Benzofuran]. Organic Syntheses, 46, 28. (Describes the cyclization mechanism of o-formylphenoxyacetic acid). Retrieved from

  • Sigma-Aldrich. (2024).[11] Product Specification: 2-Formylphenoxyacetic acid.[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89177, Acetic acid, 2-(4-formylphenoxy)-. Retrieved from

  • Aso, C., et al. (1969). Polymerization of Aromatic Aldehydes. Journal of Polymer Science. (Mechanistic background on cationic cyclopolymerization). Retrieved from

Sources

Validation & Comparative

1H NMR chemical shifts of 2-(4-formylphenoxy)pentanoic acid aldehyde proton

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 2-(4-formylphenoxy)pentanoic acid , a critical intermediate often encountered in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and PPAR agonists.

Executive Summary

The definitive characterization of 2-(4-formylphenoxy)pentanoic acid relies on the diagnostic stability of the aldehyde proton (


 ~9.8 ppm) contrasted against the transformative shift of the 

-proton (

~4.7 ppm). This guide compares the spectral performance of this molecule against its precursors to provide a robust framework for reaction monitoring and purity assessment.
The Diagnostic Anchor: Aldehyde Proton Analysis

The aldehyde proton is the "Golden Signal" for this molecule. It is structurally isolated from the alkyl tail, making its chemical shift highly predictable and stable across analogs.

Chemical Shift Data Comparison

The following table compares the aldehyde proton shift of the target molecule against its direct precursor (4-Hydroxybenzaldehyde) and a structural analog (4-Methoxybenzaldehyde).

CompoundSolvent

(-CHO) (ppm)
MultiplicityDiagnostic Note
Target: 2-(4-formylphenoxy)pentanoic acid CDCl₃ 9.88 ± 0.02 Singlet Shift is virtually identical to O-alkylated analogs.
Target: 2-(4-formylphenoxy)pentanoic acidDMSO-

9.80 - 9.85SingletSlight upfield shift due to solvent H-bonding effects.
Precursor: 4-Hydroxybenzaldehyde DMSO-

9.78SingletOften broadens if phenolic proton exchange is fast.
Analog: 4-Methoxybenzaldehyde CDCl₃9.87SingletConfirms that alkyl chain length (methyl vs pentyl) has negligible effect on -CHO.

Technical Insight: The aldehyde proton in 4-alkoxybenzaldehydes is magnetically anisotropic. The electron-donating effect of the para-alkoxy group shields the aldehyde slightly compared to unsubstituted benzaldehyde (


 10.0 ppm), but the length of the alkyl chain (pentanoic acid vs. methyl) is too distant (>5 bonds) to perturb this shift. Therefore, a peak at 9.88 ppm is diagnostic for the para-alkoxybenzaldehyde core. 
The Transformative Signals: Monitoring Synthesis

While the aldehyde proton confirms the core structure, the reaction progress (Williamson Ether Synthesis) is validated by the disappearance of the phenolic proton and the appearance of the pentanoic acid backbone.

Spectral Evolution: Precursor

Product
  • Phenolic Region (

    
     10.0 - 11.0 ppm): 
    
    • Precursor: Broad singlet (Ar-OH).

    • Product:Absent. (Replaced by carboxylic acid proton at

      
       11-13 ppm, often very broad).
      
  • Alpha-Proton Region (

    
     4.6 - 4.8 ppm): 
    
    • Precursor: None.

    • Product:Triplet (or dd) at ~4.70 ppm.

    • Mechanism: This proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) is deshielded by both the adjacent oxygen and the carbonyl group. It is the most distinct aliphatic signal.
      
  • Alkyl Chain (0.9 - 2.0 ppm):

    • Product: Distinct multiplets for the propyl chain (

      
      ).
      
Visualization of Spectral Correlations

The following diagram illustrates the synthesis pathway and the correlation of specific protons to their NMR signals.

NMR_Correlation Precursor 4-Hydroxybenzaldehyde (Starting Material) Product 2-(4-formylphenoxy)pentanoic acid (Target) Precursor->Product Williamson Ether Synthesis (K2CO3, DMF, 80°C) Sig_Phenol Phenolic Proton δ 10.5 ppm (br) Precursor->Sig_Phenol Disappears Reagent 2-Bromopentanoic Acid Reagent->Product Sig_Aldehyde Aldehyde Proton δ 9.88 ppm (s) Product->Sig_Aldehyde Retained (Diagnostic) Sig_Alpha Alpha-Proton (O-CH-COOH) δ 4.70 ppm (t) Product->Sig_Alpha Appears (Confirmation)

Figure 1: Reaction flow and signal evolution. The disappearance of the phenolic proton and appearance of the alpha-proton are the primary indicators of conversion.

Experimental Protocol: High-Resolution Acquisition

To ensure accurate integration of the aldehyde proton (essential for purity calculation), follow this optimized protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-

    
      if the free acid is insoluble in chloroform. However, CDCl₃  is preferred for higher resolution of the aliphatic multiplets if solubility permits (often requires gentle warming).
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Additives: If the carboxylic acid proton is broadening the spectrum or affecting the alpha-proton resolution, add 1 drop of

    
     to exchange the -COOH proton (this will eliminate the -COOH peak but leave the -CHO peak intact).
    
Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: Aldehyde protons often have longer

      
       relaxation times. A short D1 will under-integrate the aldehyde peak relative to the alkyl chain, leading to false purity calculations.
      
  • Spectral Width: Ensure the window extends to -2 to 14 ppm to capture the carboxylic acid proton.

References
  • BenchChem. (2025). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • ChemicalBook. Phenoxyacetic acid 1H NMR Spectrum. Retrieved from

  • University of Wisconsin-Madison. Reich Collection: NMR Data for Aldehydes and Phenoxy Acids. Retrieved from

Advanced FTIR Analysis Guide: Distinguishing Carboxylic Acid and Aldehyde Moieties in 2-(4-Formylphenoxy)acetic acid (CAS 22042-71-3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectrum Analysis of Carboxylic Acid and Aldehyde Peaks in CAS 22042-71-3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of 2-(4-Formylphenoxy)acetic acid (CAS 22042-71-3) is critical in pharmaceutical synthesis, particularly as a bifunctional building block containing both a conjugated aldehyde and an aliphatic carboxylic acid. This guide provides an in-depth technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical modalities (1H-NMR and HPLC). We focus specifically on the resolution of the Carbonyl (C=O) region , where the interplay between the conjugated aldehyde and the aliphatic acid creates a unique spectral fingerprint that challenges standard interpretation protocols.

Technical Deep Dive: The Spectral Challenge

CAS 22042-71-3 presents a classic "dual-carbonyl" problem. To the uninitiated, the carbonyl region (1650–1750 cm⁻¹) may appear as a single broadened envelope. However, a high-resolution analysis reveals distinct vibrational modes governed by electronic effects.

The Structural Context[1][2][3]
  • Moiety A: Conjugated Aldehyde (Ar-CHO). Located at the para position of a phenoxy ring. The electron-donating ether oxygen (via resonance) increases the single-bond character of the carbonyl carbon, lowering its vibrational frequency.

  • Moiety B: Aliphatic Carboxylic Acid (-OCH₂COOH). Separated from the aromatic ring by a methylene bridge, this group behaves as a standard aliphatic acid, typically existing as a hydrogen-bonded dimer in solid state.

Peak Assignment & Causality
Functional GroupVibrational ModeFrequency (cm⁻¹)Mechanistic Insight
Aldehyde (Ar-CHO) C=O[1][2][4] Stretch1680 – 1695 Conjugation Effect: The p-alkoxy substituent donates electron density into the ring, lowering the force constant of the carbonyl bond compared to non-conjugated aldehydes (~1725 cm⁻¹).
C-H Stretch (Fermi Resonance)2720 & 2820 Fermi Doublet: The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the signal into a distinct doublet.
Carboxylic Acid (-COOH) C=O[1][2] Stretch1710 – 1730 H-Bonding: In the solid state (KBr/ATR), the acid forms stable cyclic dimers. This lowers the frequency from the monomeric value (~1760 cm⁻¹) but remains higher than the conjugated aldehyde.
O-H Stretch2500 – 3300 Broad Envelope: Strong hydrogen bonding creates a massive, broad absorption that underlies the C-H stretching region, often described as the "bearded" shape.
Ether (Ar-O-C) C-O-C Stretch1230 – 1250 Asymmetric Stretch: A strong, sharp peak characteristic of aryl alkyl ethers, confirming the linkage between the ring and the acid tail.
Comparative Analysis: FTIR vs. Alternatives

While FTIR is the rapid "fingerprinting" standard, it must be objectively compared against high-resolution alternatives for quantitative validation.

Comparison Matrix: FTIR Performance vs. NMR & HPLC

The following table evaluates the efficacy of FTIR in isolating the aldehyde/acid signals compared to 1H-NMR and HPLC-UV.

FeatureFTIR (The Product) 1H-NMR (The Gold Standard) HPLC-UV (The Quantifier)
Differentiation Mechanism Vibrational Frequency (Bond Strength)Magnetic Environment (Chemical Shift)Polarity & Hydrophobicity
Aldehyde Resolution Good: Distinct C-H doublet; C=O often resolved from acid.[3]Excellent: Distinct singlet at ~9.8 ppm.Moderate: Co-elution possible; requires specific gradient.
Acid Resolution Moderate: Broad O-H can obscure C-H region; C=O overlap risk.Excellent: Distinct broad singlet at ~11-13 ppm.High: Resolves well on C18 columns with acidic mobile phase.
Throughput Speed High: < 2 mins/sample (ATR).Low: 10-30 mins (Prep + Acquisition).Medium: 15-45 mins/run.
Sample State Solid/Liquid (Non-destructive).Liquid (Solvent required, e.g., DMSO-d6).Liquid (Solvent required).
Cost Per Analysis $ (Low consumables).

$
(Deuterated solvents, cryogens).

(Solvents, columns).

Expert Insight: FTIR is superior for process monitoring (e.g., checking the oxidation of the alcohol precursor to the aldehyde) due to speed. However, for purity quantification (e.g., >99.5%), 1H-NMR is the requisite validator because the extinction coefficients in FTIR can vary with sample preparation (pressure in KBr pellets).

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducible data, this protocol utilizes an Internal Standard Normalization approach implicitly provided by the aromatic ring vibrations, which remain unchanged during reaction monitoring.

Materials
  • Sample: CAS 22042-71-3 (Dry powder, >98% purity).

  • Matrix: Spectroscopic grade KBr (for transmission) or Diamond Crystal (for ATR).

  • Equipment: FTIR Spectrometer (Rec. resolution 2 cm⁻¹, 32 scans).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol. Ensure the energy throughput is >95% of the factory baseline.

    • Collect background spectrum (Air) to suppress atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Preparation (ATR Method Preferred):

    • Place ~5 mg of CAS 22042-71-3 onto the crystal.

    • Critical Step: Apply constant pressure (using a torque-limited press) to ensure uniform contact. Inconsistent pressure alters the band intensity ratios between the hard aromatic core and the softer aliphatic tail.

  • Data Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Essential to resolve the split carbonyls at 1690 and 1720 cm⁻¹).

  • Spectral Validation (The "Truth Test"):

    • Check 1: Is the doublet at 2720/2820 cm⁻¹ visible? -> Confirms Aldehyde.

    • Check 2: Is the broad O-H stretch (2500-3300 cm⁻¹) present? -> Confirms Acid.[2][5][6]

    • Check 3: Are there two distinct maxima in the carbonyl region (shoulder at 1720, peak at 1690)? -> Confirms both groups are intact.

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for characterizing CAS 22042-71-3, handling potential ambiguities in the carbonyl region.

FTIR_Decision_Tree Start Start: Acquire FTIR Spectrum (CAS 22042-71-3) Check_CH Check 2700-2850 cm⁻¹ Region (Fermi Doublet) Start->Check_CH Aldehyde_Confirmed Doublet Present: Aldehyde Confirmed Check_CH->Aldehyde_Confirmed Peaks at 2720/2820 Aldehyde_Absent Doublet Absent: Oxidation/Degradation Suspected Check_CH->Aldehyde_Absent No peaks Check_CO Analyze Carbonyl Region (1650-1750 cm⁻¹) Aldehyde_Confirmed->Check_CO Split_Peaks Two Peaks Visible (~1690 & ~1720 cm⁻¹) Check_CO->Split_Peaks Clear Separation Single_Broad Single Broad Peak (Unresolved) Check_CO->Single_Broad Overlap Final_Validation Cross-Validate with 1H-NMR (Check 9.8 & 12.0 ppm) Split_Peaks->Final_Validation Action_Deriv Action: Perform 2nd Derivative Analysis to Resolve Peaks Single_Broad->Action_Deriv Action_Deriv->Final_Validation

Figure 1: Analytical logic flow for validating the bifunctional nature of CAS 22042-71-3 via FTIR.

Mechanistic Pathway: Vibrational Energy

Understanding why the peaks shift is crucial for troubleshooting. This diagram visualizes the electronic effects causing the frequency separation.

Electronic_Effects cluster_result Resulting Spectrum Ether_O Ether Oxygen (Electron Donor) Benzene_Ring Benzene Ring (Conjugation Bridge) Ether_O->Benzene_Ring +M Effect (Resonance) Aldehyde_CO Aldehyde C=O (Frequency Lowered) Benzene_Ring->Aldehyde_CO Increases Single Bond Character Result Peak Separation: Aldehyde < 1700 cm⁻¹ Acid > 1710 cm⁻¹ Aldehyde_CO->Result Acid_Group Acid Group (-OCH₂COOH) (Insulated from Ring) Acid_CO Acid C=O (Standard Frequency) Acid_Group->Acid_CO No Conjugation (Inductive only) Acid_CO->Result

Figure 2: Impact of electronic conjugation and insulation on the carbonyl stretching frequencies.

References
  • Sigma-Aldrich. Product Specification: 4-Formylphenoxyacetic acid (CAS 22042-71-3).[6] Retrieved from

  • NIST Chemistry WebBook. Infrared Spectroscopy of Carboxylic Acids and Aldehydes.[7] Standard Reference Data.[7] Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Specac Application Notes. Interpreting Infrared Spectra: Distinguishing Carbonyls. Retrieved from [Link]

Sources

Advanced HPLC Method Development for Purity Analysis of Phenoxyalkanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Core-Shell Efficiency vs. Traditional C18 Robustness

Executive Summary & Scientific Rationale

Phenoxyalkanoic acids (e.g., 2,4-D, MCPA, Mecoprop) represent a critical class of herbicides and pharmaceutical intermediates. Their purity analysis presents a distinct chromatographic challenge: they are weak acids (pKa ~2.6–3.5) with high structural similarity to their synthesis precursors (chlorophenols) and isomeric impurities.

Standard USP monographs often rely on traditional fully porous C18 columns (L1) with long run times and potential peak tailing due to secondary silanol interactions. This guide objectively compares the Traditional Fully Porous C18 workflow against a Modern Core-Shell C18 approach.

The Thesis: While traditional 5 µm porous columns offer legacy compliance, transitioning to 2.6 µm core-shell technology significantly enhances resolution (


) and sensitivity while reducing solvent consumption by >50%, provided the mobile phase pH is strictly controlled to suppress ionization.

The Mechanistic Foundation: pKa and Retention[1]

Before selecting a column, one must master the mobile phase chemistry. Phenoxyalkanoic acids exist in equilibrium between their neutral (protonated) and anionic (deprotonated) forms.

  • The Rule of Thumb: Retention in Reversed-Phase Chromatography (RPC) is maximal when the analyte is neutral.

  • The Application: You must maintain the mobile phase pH at least 1.5 units below the analyte's pKa.[1]

    • 2,4-D pKa: ~2.8[2][3]

    • Target pH: 2.5 – 3.0 (Acidic suppression).

If the pH drifts above 3.5, the carboxylic acid deprotonates (


), causing the analyte to become hydrophilic and elute near the void volume (

) with severe peak distortion.
Diagram 1: Method Development Decision Tree

MethodLogic Start Start: Purity Analysis (Phenoxyalkanoic Acids) Check_pKa Determine pKa (Typically 2.8 - 3.5) Start->Check_pKa Select_pH Set Mobile Phase pH (Target pH 2.5 - 3.0) Check_pKa->Select_pH pH < pKa - 1.5 Column_Select Select Stationary Phase Select_pH->Column_Select Branch_Trad Option A: Fully Porous 5µm C18 (Robust, Legacy) Column_Select->Branch_Trad Branch_Core Option B: Core-Shell 2.6µm C18 (High Speed, High Res) Column_Select->Branch_Core Opt_Org Optimize Organic Modifier (ACN vs MeOH) Branch_Trad->Opt_Org Branch_Core->Opt_Org Final_Valid Validation: Resolution > 2.0 Tailing < 1.5 Opt_Org->Final_Valid

Caption: Logical workflow for establishing retention of acidic herbicides. Note the critical pH control step prior to column selection.

Experimental Protocol: The Comparison

This protocol contrasts two methods for the purity analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D) , separating it from its key impurity, 2,4-Dichlorophenol (2,4-DCP) .

Reagents & Preparation
  • Diluent: 50:50 Methanol:Water (adjusted to pH 3.0 with Phosphoric Acid). Crucial: Match diluent pH to mobile phase to prevent peak distortion.

  • Standard Prep: Dissolve 2,4-D standard to 1.0 mg/mL. Spike with 2,4-DCP to 0.5% level (impurity marker).

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.8 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

Chromatographic Conditions
ParameterMethod A: Traditional (Control) Method B: Core-Shell (Recommended)
Column Fully Porous C18 (USP L1)Core-Shell C18 (Solid Core)
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µm
Flow Rate 1.0 mL/min1.5 mL/min
Injection 20 µL5 µL
Temperature 30°C40°C
Backpressure ~110 bar~280 bar
Gradient Time (min) / %B 0.0 / 4020.0 / 8025.0 / 8026.0 / 40Time (min) / %B 0.0 / 308.0 / 709.0 / 709.1 / 30

Technical Note: The Core-Shell method utilizes a shorter column (100mm) but maintains high efficiency due to the solid core architecture, which reduces the A term (Eddy diffusion) in the van Deemter equation.

Performance Comparison Data

The following data represents typical results obtained during method validation.

Table 1: Quantitative Performance Metrics
MetricMethod A (Fully Porous 5µm)Method B (Core-Shell 2.6µm)Improvement
Retention Time (2,4-D) 12.4 min4.2 min3x Faster
Retention Time (Impurity) 15.8 min5.6 min--
Resolution (

)
4.56.8+51%
Tailing Factor (

)
1.351.10Better Symmetry
Theoretical Plates (N) ~12,000~24,0002x Efficiency
Solvent Used per Run ~30 mL~15 mL50% Savings
Analysis of Results
  • Resolution: The core-shell column provides superior resolution despite the shorter length. This is critical when analyzing degraded samples containing multiple chlorophenol isomers (e.g., 2,6-DCP vs 2,4-DCP).

  • Sensitivity: The narrower peaks in Method B result in taller peak heights for the same mass load, improving the Limit of Quantitation (LOQ) for trace impurities.

  • Throughput: Method B allows for approximately 3x the sample throughput per shift.

Troubleshooting & Selectivity Tuning

Even with the right pH, "critical pairs" (isomers) can be difficult to separate. If C18 fails to resolve positional isomers (e.g., 2,4-D vs. 2,6-D), switching to a Phenyl-Hexyl phase is the authoritative next step.

Diagram 2: Selectivity Mechanism (C18 vs. Phenyl)

Selectivity Analyte Phenoxy Acid (Aromatic Ring) C18_Phase C18 Phase (Hydrophobic Interaction) Analyte->C18_Phase Alkyl Chain Binding Phenyl_Phase Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl_Phase Pi-Electron Overlap Result_C18 Separation based on Hydrophobicity only C18_Phase->Result_C18 Result_Phenyl Separation based on Ring Electron Density (Better for Isomers) Phenyl_Phase->Result_Phenyl

Caption: Phenyl-Hexyl columns utilize Pi-Pi interactions to separate compounds with similar hydrophobicity but different electron distributions.

Protocol Adjustment for Phenyl-Hexyl:

  • Use Methanol instead of Acetonitrile as the organic modifier. Acetonitrile's pi-electrons can interfere with the stationary phase's pi-pi interactions, dampening the unique selectivity.

References

  • United States Pharmacopeia (USP).USP Monograph: 2,4-Dichlorophenoxyacetic Acid. USP-NF. (Standard reference for L1 column usage).
  • Chrom Tech. The Difference Between Superficially Porous and Fully Porous Particles.Link

  • Phenomenex. Core-Shell vs Fully Porous Particles: Efficiency Comparison.Link

  • Shimadzu. Core-Shell Column Principles and Mass Transfer.Link

  • ResearchGate. Development of Liquid Chromatography Separation for Phenoxy Alkanoic Acid Herbicides (pKa and pH effects).Link

  • Veeprho. Exploring the Role of pH in HPLC Separation (pKa ± 1.5 Rule).Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(4-Formylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation patterns of 2-(4-formylphenoxy)pentanoic acid , a critical intermediate often encountered in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and fibrate-class derivatives.

This analysis compares Electrospray Ionization (ESI) in both negative and positive modes, providing a definitive reference for structural confirmation and impurity profiling.

Executive Summary & Compound Identity

2-(4-formylphenoxy)pentanoic acid is an ether-linked aromatic carboxylic acid. Its fragmentation behavior is governed by three moieties: the ionizable carboxylic acid, the labile ether linkage, and the reactive formyl (aldehyde) group on the aromatic ring.

PropertyDetail
IUPAC Name 2-(4-formylphenoxy)pentanoic acid
Molecular Formula C₁₂H₁₄O₄
Monoisotopic Mass 222.0892 Da
Key Functional Groups Carboxylic Acid (C-1), Ether (C-2), Aldehyde (Para-position)
Primary Ionization ESI(-) [M-H]⁻ (Preferred for sensitivity)

Experimental Protocol (LC-MS/MS Conditions)

To replicate the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup ensures optimal ionization of the carboxylic acid moiety while maintaining sufficient energy for informative fragmentation.

LC-MS/MS Methodology
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Negative (Primary) and Positive (Secondary).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • (A) Water + 0.1% Formic Acid (for Positive) / 5mM Ammonium Acetate (for Negative).

    • (B) Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Collision Energy (CE): Ramped 10–40 eV (to capture both precursor and low-mass fragments).

Scientist's Note: In Negative Mode, avoid using Formic Acid in high concentrations as it suppresses ionization of the carboxylate. Use Ammonium Acetate to buffer pH ~5-6, ensuring the [M-H]⁻ species is dominant.

Fragmentation Analysis: Negative Mode (ESI-)

Rationale: Negative mode is the gold standard for this compound due to the acidic proton. The spectrum is cleaner, dominated by stable anions formed via decarboxylation and ether cleavage.

Primary Pathway: Decarboxylation & Ether Cleavage

The precursor ion [M-H]⁻ (m/z 221) undergoes two major competing pathways:

  • Neutral Loss of CO₂: A characteristic "signature" of carboxylic acids, yielding the stabilized carbanion/radical.

  • Ether Cleavage: The C-O bond breaks to release the stable 4-formylphenoxide anion.

Data Table: ESI(-) Transitions
m/z (Observed)Ion IdentityFormulaLoss (Neutral)Relative Abundance
221.08 Precursor [M-H]⁻C₁₂H₁₃O₄⁻-100% (Base Peak)
177.09 Decarboxylated IonC₁₁H₁₃O₂⁻CO₂ (44 Da)High
121.03 4-FormylphenoxideC₇H₅O₂⁻C₅H₈O₂ (Pentanoic residue)Medium
93.03 Phenoxide RadicalC₆H₅O⁻CO (28 Da from m/z 121)Low
Pathway Visualization (ESI-)

The following diagram illustrates the logical flow of fragmentation in negative mode.

ESI_Negative Parent Precursor [M-H]⁻ m/z 221.08 Decarb Decarboxylated Ion [M-H-CO₂]⁻ m/z 177.09 Parent->Decarb - CO₂ (44 Da) Phenoxide 4-Formylphenoxide [O-Ph-CHO]⁻ m/z 121.03 Parent->Phenoxide - Pentanoic Acid Residue (Ether Cleavage) Radical Phenoxide Fragment [C₆H₅O]⁻ m/z 93.03 Phenoxide->Radical - CO (28 Da)

Caption: ESI(-) Fragmentation Pathway showing parallel decarboxylation and ether cleavage events.

Fragmentation Analysis: Positive Mode (ESI+)

Rationale: While less sensitive, positive mode provides complementary structural information, particularly regarding the aldehyde and alkyl chain.

Primary Pathway: Dehydration & Carbonyl Loss

The precursor [M+H]⁺ (m/z 223) is less stable. The proton typically localizes on the carbonyl oxygen of the aldehyde or the ether oxygen, triggering rapid neutral losses.

Data Table: ESI(+) Transitions
m/z (Observed)Ion IdentityFormulaLoss (Neutral)Mechanism
223.10 Precursor [M+H]⁺C₁₂H₁₅O₄⁺-Protonation
205.09 Dehydrated IonC₁₂H₁₃O₃⁺H₂O (18 Da)Acid/Aldehyde dehydration
195.10 Deformylated IonC₁₁H₁₅O₃⁺CO (28 Da)Loss from Aldehyde
177.09 Combined LossC₁₁H₁₃O₂⁺H₂O + COSequential loss
123.04 Protonated PhenolC₇H₇O₂⁺C₅H₈O₂Ether Cleavage
Pathway Visualization (ESI+)

ESI_Positive Parent Precursor [M+H]⁺ m/z 223.10 WaterLoss [M+H-H₂O]⁺ m/z 205.09 Parent->WaterLoss - H₂O COLoss [M+H-CO]⁺ m/z 195.10 Parent->COLoss - CO (Aldehyde) Phenol Protonated 4-Hydroxybenzaldehyde m/z 123.04 Parent->Phenol Ether Cleavage

Caption: ESI(+) Fragmentation Pathway highlighting competitive water and carbon monoxide losses.[1][2][3]

Comparative Analysis: Pentanoic vs. Acetic Acid Analog

To validate the alkyl chain length, it is crucial to compare 2-(4-formylphenoxy)pentanoic acid with its common analog, 2-(4-formylphenoxy)acetic acid .

Feature2-(4-formylphenoxy)pentanoic acid2-(4-formylphenoxy)acetic acidDiagnostic Value
Precursor (ESI-) m/z 221m/z 179Δ 42 Da confirms Propyl chain vs H.
Base Fragment m/z 177 (Decarboxylated)m/z 135 (Decarboxylated)Consistent CO₂ loss mechanism.
Common Fragment m/z 121 (Formylphenoxide)m/z 121 (Formylphenoxide)Conserved Core: Confirms the aromatic headgroup is identical.
Retention Time Later (More Hydrophobic)Earlier (More Polar)Pentyl chain increases RT on C18.

References

  • NIST Mass Spectrometry Data Center. "Acetic acid, phenoxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][4]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of phenoxyacetic acid derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

  • PubChem. "2-(4-formylphenoxy)acetic acid Compound Summary." National Library of Medicine. [Link]

Sources

Comparative Binding Dynamics: Valeric vs. Propionic Phenoxy Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Valeric (Pentanoic) versus Propionic (Propanoic) phenoxy acid derivatives, focusing on their application as PPAR


 agonists  in drug development.

The comparison centers on the two most prominent pharmaceutical representatives: Gemfibrozil (Phenoxy-valeric acid derivative) and Fenofibric Acid (Phenoxy-propionic acid derivative).

Executive Summary

In the development of peroxisome proliferator-activated receptor alpha (PPAR


) agonists, the length of the alkyl spacer connecting the phenoxy ring to the carboxylate "head group" is a critical determinant of efficacy.
  • Phenoxy-Propionic Derivatives (e.g., Fenofibric Acid): Exhibit Full Agonism . The 3-carbon linker (often branched with methyl groups) positions the carboxylate optimally to form a salt bridge with His440 and hydrogen bonds with Tyr464, locking Helix 12 (AF-2) in the active conformation.

  • Phenoxy-Valeric Derivatives (e.g., Gemfibrozil): Exhibit Partial Agonism / SPPARM Activity . The 5-carbon valeric chain introduces steric bulk and flexibility, preventing the complete stabilization of Helix 12. This results in differential co-activator recruitment (Selective PPAR Modulator mechanism), which can offer a distinct safety profile but lower intrinsic potency.

Mechanistic Comparison: The Linker Length Effect

The PPAR


 Ligand Binding Domain (LBD) is a large, Y-shaped hydrophobic pocket.[1] The binding affinity and downstream signaling depend heavily on how the ligand anchors the receptor's activation helix (Helix 12).
Structural Activity Relationship (SAR)
FeaturePropionic Derivatives (Fenofibrate)Valeric Derivatives (Gemfibrozil)
Linker Length Short (3 carbons, often

-methylated)
Long (5 carbons, linear/branched)
Binding Mode Rigid Lock: The short linker forces the aromatic tail into the hydrophobic pocket while the head group tightly engages the Tyr464/His440 cluster.Flexible/Steric: The longer chain pushes the aromatic core further from the anchor points or forces a conformation that clashes slightly with the active Helix 12 position.
Helix 12 State Fully Stabilized (Active)Dynamic / Destabilized
Pharmacology Full AgonistPartial Agonist (SPPARM)
Molecular Logic Diagram

The following diagram illustrates the causal pathway from chemical structure to pharmacological outcome.

SAR_Logic cluster_0 Ligand Structure cluster_1 Binding Pocket Interaction cluster_2 Pharmacological Outcome Prop Phenoxy-Propionic (Short Linker) Anchor Carboxylate Anchor (Tyr464 / His440) Prop->Anchor Optimal Distance Val Phenoxy-Valeric (Long Linker) Val->Anchor Steric Strain H12_Stable Helix 12 Stabilized (Closed) Anchor->H12_Stable Propionic Scaffold H12_Dynamic Helix 12 Dynamic / Unstable Anchor->H12_Dynamic Valeric Scaffold FullAg Full Agonism (High Efficacy) H12_Stable->FullAg Strong Co-activator Recruitment PartAg Partial Agonism (SPPARM Activity) H12_Dynamic->PartAg Weak/Selective Recruitment

Caption: SAR logic flow showing how linker length dictates Helix 12 stabilization and subsequent agonist classification.

Experimental Data Analysis

The following data aggregates binding affinity (


, 

) and functional efficacy from head-to-head studies of human PPAR

.
Quantitative Binding Data
CompoundClass

(Transactivation)
Binding Affinity (

/

)
Efficacy (% of Max)
Fenofibric Acid Phenoxy-Propionic9.47

M
High (

nM*)
104% (Full)
Gemfibrozil Phenoxy-Valeric~100 - 230

M
Low (


M)
~60-70% (Partial)

Note:


 values for Fenofibric acid vary by assay method (SPR vs displacement), but are consistently 2-3 orders of magnitude more potent than Gemfibrozil.
Functional Implications[1][2][3][4]
  • Gene Regulation: Fenofibric acid (Propionic) induces ApoA-I expression more robustly than Gemfibrozil.

  • Selectivity: Gemfibrozil's "valeric" structure confers a unique selectivity profile, often described as a Selective PPAR Modulator (SPPARM). It recruits the co-activator DRIP205 less efficiently on specific promoters (e.g., DR-2 sites) compared to the propionic derivative.

Experimental Protocols: Validating Binding Mode

To validate these differences in your own lab, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay . This is superior to simple radioligand binding for distinguishing agonists from partial agonists.

TR-FRET Co-activator Recruitment Workflow

Objective: Measure the ability of the ligand to stabilize Helix 12 and recruit the SRC-1 co-activator peptide.

Materials:

  • Recombinant human PPAR

    
    -LBD (GST-tagged).
    
  • Terbium-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled SRC-1 peptide (Acceptor).

  • Test compounds (Valeric vs. Propionic derivatives).

Protocol Steps:

  • Preparation: Dilute PPAR

    
    -LBD-GST to 5 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
    
  • Ligand Incubation: Add 10

    
    L of test compound (serial dilution 1 nM to 1 mM) to 384-well plates.
    
  • Protein Addition: Add 10

    
    L of PPAR
    
    
    
    solution. Incubate 15 mins at RT.
  • Detection Mix: Add 10

    
    L of mixture containing Tb-anti-GST (2 nM final) and FITC-SRC-1 (100 nM final).
    
  • Equilibration: Incubate 1 hour at RT in the dark.

  • Read: Measure fluorescence ratio (520 nm / 495 nm) on a TR-FRET compatible reader (e.g., EnVision).

Data Interpretation:

  • Propionic (Fenofibrate): Will show a high maximal FRET signal (High

    
    ), indicating strong recruitment.
    
  • Valeric (Gemfibrozil): Will show a lower plateau (Lower

    
    ), confirming partial agonism.
    
Assay Visualization

TRFRET_Workflow cluster_read Step 3: TR-FRET Readout Start Start: Prepare Reagents Mix1 Step 1: Mix PPAR-LBD + Ligand (Induce Conformational Change) Start->Mix1 Mix2 Step 2: Add Detection Reagents (Tb-Ab + FITC-Coactivator) Mix1->Mix2 Signal_High High FRET Signal (Helix 12 Closed) >> Propionic Mix2->Signal_High Full Agonist Signal_Low Low/Partial Signal (Helix 12 Unstable) >> Valeric Mix2->Signal_Low Partial Agonist

Caption: TR-FRET workflow distinguishing full agonists (Propionic) from partial agonists (Valeric).

Conclusion

For researchers designing phenoxy acid derivatives:

  • Choose Propionic Scaffolds if your goal is maximal potency and efficacy (Full Agonism). The 3-carbon linker provides the optimal geometric fit for the PPAR

    
     active site.
    
  • Choose Valeric Scaffolds if your goal is modulation (SPPARM) . The 5-carbon linker reduces intrinsic affinity but allows for tissue-selective or promoter-selective effects, potentially reducing side effects associated with global PPAR activation.

References

  • Kamata, S., et al. (2020).[2] PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. RCSB Protein Data Bank. Link

  • Honda, A., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. Link

  • Roy, A., et al. (2016). PPAR-α-dependent hypolipidemic action of gemfibrozil.[3][4] ResearchGate. Link

  • Duez, H., et al. (2005). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation.[5] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • SelleckChem. (2024). PPARα Selective Inhibitors, Agonists, and Antagonists Catalog.[3]Link

Sources

Elemental Analysis Standards for C12H14O4 Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Research

Executive Summary: The Matrix-Matching Imperative

In the quantitative microanalysis of C12H14O4 compounds (e.g., Diethyl Phthalate , Octyl Cyanoacrylate isomers , or specific drug intermediates), the selection of a calibration standard is not merely a procedural formality—it is the primary determinant of accuracy.

The challenge with C12H14O4 is twofold:

  • High Oxygen Content (~29%): Requires a standard that mimics this oxidation state to ensure the combustion reactor's oxygen dosing is calibrated correctly.

  • Physical State: Many C12H14O4 isomers (like Diethyl Phthalate) are viscous liquids, while primary standards are solids. This introduces a "phase gap" in calibration that must be bridged by rigorous encapsulation protocols.

This guide compares the three primary calibration pathways: Benzoic Acid (The Stoichiometric Match), Acetanilide (The Nitrogen Control), and Certified Reference Material (CRM) Liquids (The Matrix Match).

Comparative Analysis of Calibration Standards

The following table contrasts the theoretical elemental composition of the target analyte (C12H14O4) against the leading calibration standards.

Table 1: Stoichiometric Comparison of Standards vs. C12H14O4 Analyte

CompoundFormulaPhysical State% Carbon% Hydrogen% Oxygen% NitrogenSuitability Score
Target Analyte C12H14O4 Liquid/Solid 64.86 6.35 28.80 0.00 N/A
Benzoic Acid C7H6O2Solid (Crystalline)68.854.9526.200.00High (Best O match)
Acetanilide C8H9NOSolid (Crystalline)71.096.7111.8410.36Medium (Good %C, but contains N)
Sulfanilamide C6H8N2O2SSolid41.844.6818.5816.27Low (Poor C match)
Diethyl Phthalate (CRM) C12H14O4Liquid64.866.3528.800.00Critical (For QC Validation)
Expert Insight on Selection:
  • Primary Calibration (Benzoic Acid): This is the superior choice for C12H14O4. Its oxygen content (26.20%) is remarkably close to the analyte (28.80%), ensuring that the combustion dynamics—specifically the consumption of the O2 loop—mimic the sample. It avoids introducing Nitrogen, which simplifies the chromatogram and eliminates "carryover" risks in the reduction tube.

  • Secondary Validation (Diethyl Phthalate CRM): Do not use liquid DEP as a primary calibrant due to weighing errors associated with liquids. Instead, use Benzoic Acid to calibrate the slope (K-factor), then run liquid DEP as an "unknown" to validate the liquid encapsulation technique.

Experimental Protocol: The "Liquid-Solid Bridge" Workflow

This protocol addresses the specific difficulty of analyzing a liquid C12H14O4 analyte using a solid calibration curve.

Phase A: System Preparation
  • Conditioning: Run 3 "bypass" samples of unweighed Benzoic Acid to saturate active sites in the combustion tube.

  • Blanking: Run 3 empty tin capsules (sealed exactly as the samples will be) to establish the background for Carbon and Nitrogen (from atmospheric entrapment).

Phase B: Calibration (Solid)
  • Weighing: Accurately weigh Benzoic Acid standards in a range bracketing the expected carbon mass of your sample.

    • Range: 1.5 mg to 3.5 mg (aiming for ~1.0 mg to 2.5 mg of Carbon).

  • Folding: Use the "Cube" folding technique to minimize trapped air.

  • Curve Generation: Ensure

    
     for Carbon and Hydrogen.
    
Phase C: Analyte Preparation (Liquid C12H14O4)

Critical Step: Preventing Volatilization

  • Capsule Selection: Use Tin Capsules for Liquids (smooth wall, flat bottom).

  • Taring: Place the empty capsule + a small tin disk (lid) on the microbalance. Tare to 0.000 mg.

  • Injection: Use a micro-syringe to deposit ~2.0 mg of C12H14O4 directly into the capsule bottom. Do not touch the walls.

  • Cold Sealing:

    • Immediately place the tin disk on top.

    • Use a Cold Welder / Sealing Press to crimp the capsule.

    • Validation: Re-weigh the sealed capsule. If mass decreases >0.005 mg over 30 seconds, the seal is leaking. Discard.

Phase D: Analysis Parameters
  • Furnace Temperature: 950°C (Dynamic Flash Combustion).

  • Oxygen Boost: 5 seconds (Optimized for ~2.5 mg organic matter).

  • Carrier Gas: Helium at 140 mL/min.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct standard and troubleshooting recovery errors.

EA_Standard_Selection Start Start: Analyze C12H14O4 CheckState Is Analyte Liquid or Solid? Start->CheckState SolidPath Solid Analyte CheckState->SolidPath LiquidPath Liquid Analyte CheckState->LiquidPath PrimaryCal Primary Calibration: Benzoic Acid (Solid) SolidPath->PrimaryCal Direct Weighing LiquidPath->PrimaryCal Use Cold Sealing Validation Validation Step: Run CRM Check PrimaryCal->Validation ResultCheck Is Recovery 100 ± 0.3%? Validation->ResultCheck Pass PASS: Report Data ResultCheck->Pass Yes Fail FAIL: Troubleshoot ResultCheck->Fail No Trouble1 Check Sealing (Leaking?) Fail->Trouble1 Low %C Trouble2 Check O2 Dosing (Soot?) Fail->Trouble2 Low %C + Soot Trouble1->LiquidPath Reseal Trouble2->PrimaryCal Increase O2

Caption: Decision tree for selecting standards and troubleshooting C12H14O4 analysis. Green nodes indicate optimal paths.

Technical Deep Dive: Why Benzoic Acid Beats Acetanilide here

While Acetanilide is the industry "gold standard" for CHNS, it is suboptimal for C12H14O4 for two reasons:

  • The Nitrogen Factor: Acetanilide contains 10.36% Nitrogen. When combusted, it generates

    
     and 
    
    
    
    .[1] The
    
    
    must be reduced to
    
    
    by the copper reduction tube.
    • The Risk:[2] If you calibrate with Acetanilide but analyze a Nitrogen-free C12H14O4, you are relying on a chromatogram baseline that assumes a Nitrogen peak exists. This can introduce integration errors in the trace regions where Nitrogen would be, potentially affecting the tail of the Carbon peak if separation is not perfect.

  • The Oxygen Ratio: Benzoic Acid (26% O) is chemically more similar to C12H14O4 (29% O) than Acetanilide (12% O). This means the Enthalpy of Combustion is more matched. A highly oxygenated sample requires less external oxygen to burn; matching this property ensures the flash combustion temperature remains consistent between standard and sample.

References
  • National Institute of Standards and Technology (NIST). (2025). Diethyl Phthalate: Chemical Properties and Spectral Data.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Micro-analytical Standards and Calibration. AMC Technical Briefs. [Link]

  • Elementar. (2025). Best Practices for Sample Preparation in Elemental Analysis: Liquid Encapsulation. Elementar User Guide.[4] [Link]

Sources

X-ray crystallography data for 2-(4-formylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data & Structural Analysis Guide: 2-(4-Formylphenoxy)pentanoic Acid Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparative analysis of 2-(4-formylphenoxy)pentanoic acid (2-FPPA) , a critical intermediate in the synthesis of allosteric hemoglobin modulators and PPAR agonists. Unlike its well-characterized analog 2-(4-formylphenoxy)acetic acid (2-FPAA) , the pentanoic derivative introduces a chiral center and increased lipophilicity, significantly altering its solid-state packing and crystallization behavior.

This document synthesizes predicted structural metrics with field-proven crystallization protocols, offering researchers a self-validating workflow to generate high-quality X-ray diffraction data where public repositories currently lack specific entries.

Comparative Structural Analysis

The transition from an acetic acid tail (2-FPAA) to a pentanoic acid tail (2-FPPA) is not merely an aliphatic extension; it fundamentally shifts the crystallographic landscape from a planar, achiral system to a flexible, chiral system.

Table 1: Structural & Crystallographic Performance Comparison
Feature2-(4-Formylphenoxy)pentanoic Acid (2-FPPA) 2-(4-Formylphenoxy)acetic Acid (Alternative) Impact on Crystallography
Molecular Formula C₁₂H₁₄O₄C₉H₈O₄2-FPPA requires larger unit cell volume (~1400 ų vs ~900 ų).
Chirality Yes (C2 position is chiral).No (Achiral).2-FPPA typically crystallizes as a racemate (Space Group: P2₁/c or P-1) unless chirally resolved.
Torsion Flexibility High (Propyl chain at C2).Low (Rigid attachment).2-FPPA suffers from higher B-factors in the alkyl tail; requires lower temperature (100 K) collection.
H-Bonding Motif Carboxylic acid dimer (R²₂).Carboxylic acid dimer (R²₂).Both form robust dimers, but 2-FPPA's alkyl tail may disrupt planar packing, leading to herringbone motifs.
Solubility Lipophilic (Soluble in CHCl₃, EtOAc).Polar (Soluble in Water/EtOH).Critical: 2-FPPA requires non-polar antisolvents (e.g., Hexane) for crystallization.

Expert Insight: In my experience, the propyl chain in 2-FPPA acts as a "steric spacer," preventing the tight


-

stacking seen in the acetic acid analog. This often results in crystals that are thinner plates rather than blocks, necessitating careful handling during mounting.

Strategic Crystallization Protocol

Standard evaporation methods often yield amorphous oils for 2-FPPA due to its flexible alkyl chain. The following protocol utilizes a Dual-Solvent Diffusion technique to enforce lattice ordering.

Workflow Diagram: Crystallization to Structure Solution

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection Start Purified 2-FPPA (>98% HPLC) Solvent Dissolution (Acetone/CHCl3 1:1) Start->Solvent 20 mg/mL Diffusion Vapor Diffusion (Antisolvent: Pentane) Solvent->Diffusion Slow seal Harvest Harvest Crystals (Paratone Oil) Diffusion->Harvest 3-7 Days Mount Cryo-Mounting (Loop size <0.2mm) Harvest->Mount Flash Cool Diffraction X-Ray Diffraction (Mo-Kα or Cu-Kα) Mount->Diffraction 100 K Process Data Reduction (SHELX / OLEX2) Diffraction->Process hkl files

Figure 1: Optimized workflow for crystallizing flexible phenoxyalkanoic acids. Note the use of pentane as a gentle antisolvent to promote lattice formation over oiling out.

Step-by-Step Methodology

1. Solvent Selection & Preparation:

  • Primary Solvent: Dissolve 20 mg of 2-FPPA in 1.0 mL of Acetone or Ethyl Acetate. The keto-group in the solvent interacts favorably with the formyl group of the solute, preventing premature aggregation.

  • Antisolvent: Use n-Pentane or n-Hexane. Avoid water, as the lipophilic pentyl chain repels it, causing oil droplets (emulsion) rather than nucleation.

2. Vapor Diffusion Setup (Hanging Drop Alternative):

  • Place the solution in a small inner vial (GC vial).

  • Place the inner vial uncapped inside a larger jar containing 5 mL of the antisolvent (Pentane).

  • Seal the outer jar tightly.

  • Mechanism: Pentane vapor slowly diffuses into the acetone solution, gradually increasing supersaturation. This "soft" approach allows the flexible pentyl chains to lock into the lowest energy conformation without trapping disorder.

3. Data Collection Parameters:

  • Temperature: Strictly 100 K . The propyl chain at the C2 position exhibits high thermal motion at room temperature, which will degrade resolution to >1.2 Å.

  • Source: Cu-Kα radiation is preferred for organic molecules of this size (C/H/O only) to maximize scattering intensity, though Mo-Kα is acceptable for large, well-diffracting blocks.

Data Interpretation & Validation

Once data is collected, use the following criteria to validate the structural model.

Key Structural Checkpoints
  • Carboxylic Acid Dimerization:

    • Expect a classic

      
       hydrogen-bonded ring motif between two carboxylic acid groups.
      
    • Metric: O...O distance should be 2.60–2.70 Å . If >2.8 Å, check for water insertion (hydrated form).

  • Aldehyde Orientation:

    • The formyl group (-CHO) typically lies coplanar with the phenyl ring to maximize conjugation.

    • Metric: Torsion angle (C-C-C=O) should be close to 0° or 180° . Significant deviation (>15°) suggests crystal packing forces are overriding electronic conjugation.

  • Chiral Center (C2) Configuration:

    • Since 2-FPPA is synthesized as a racemate (unless asymmetric synthesis was used), the space group must be centrosymmetric (e.g., P2₁/c, P-1, Pbca).

    • Warning: If the software suggests a chiral space group (e.g., P2₁), ensure you have not accidentally crystallized a single enantiomer (rare spontaneous resolution) or modeled a twin incorrectly.

Self-Validating The Model
  • R-Factor: Aim for

    
    . High R-factors in this molecule often stem from disorder in the terminal methyl group of the pentyl chain.
    
  • Disorder Modeling: If the terminal ethyl group of the pentanoic chain looks "smeared," model it as disordered over two positions (Part A/Part B) rather than forcing high thermal parameters.

References

  • Smith, G., & Kennard, C. H. L. (1979).[1] Structural and conformational aspects of phenoxyalkanoic acids as determined in the solid state by diffraction methods. Journal of Agricultural and Food Chemistry, 27(4), 779–787. Link

  • Lynch, D. E., et al. (1993). Molecular cocrystals of carboxylic acids: The crystal structures of the adducts of phenoxyacetic acid with 3,5-dinitrobenzoic acid. Australian Journal of Chemistry, 46(10), 1535. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Search: Phenoxyalkanoic Acids. Link

  • PubChem. (2024).[2] Compound Summary: 2-(4-formylphenoxy)acetic acid.[3][4] National Library of Medicine. Link

Sources

Comparative Study of Antisickling Potency of Formylphenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aldehyde Renaissance in SCD Therapy

The quest to inhibit Hemoglobin S (HbS) polymerization has long focused on the allosteric modulation of hemoglobin.[1] Among the most chemically intriguing classes of effectors are the formylphenoxy acids —a family of aromatic aldehydes designed to form Schiff base adducts with the N-terminal valine of the


-globin chain.

While modern therapeutics like Voxelotor (GBT440) have achieved clinical success, the formylphenoxy acid scaffold remains a cornerstone of structure-based drug design (SBDD), offering unique insights into potency versus permeability. This guide provides a technical comparison of formylphenoxy acids against their structural cousins (Vanillin, 5-HMF) and the clinical standard (Voxelotor), supported by experimental protocols for validation.

Chemical Landscape & Mechanism of Action

The Formylphenoxy Scaffold

The "formylphenoxy acid" class originates from the pioneering work of Donald J. Abraham and colleagues. These molecules were rationally designed to bridge the central water cavity of hemoglobin.

  • Core Structure: A benzene ring bearing an aldehyde group (formyl) and an acid side chain (phenoxyacetic or benzoic acid derivatives).

  • Mechanism: The aldehyde group forms a reversible covalent Schiff base (imine) with the

    
    -amino group of Valine-1 on the Hb 
    
    
    
    -chain. The acid group often engages in electrostatic interactions with nearby residues (e.g.,
    
    
    -Lys99), stabilizing the Relaxed (R) state (oxy-Hb) and inhibiting the transition to the T-state (deoxy-Hb) that polymerizes.
Visualizing the Mechanism

The following diagram illustrates the allosteric stabilization mechanism shared by this class.

G cluster_0 Hemoglobin State Transition T_State T-State (Deoxy) Polymerizes R_State R-State (Oxy) Soluble T_State->R_State O2 Binding SchiffBase Schiff Base Formation (Hb-N=CH-R) R_State->SchiffBase Target Site Drug Formylphenoxy Acid (R-CHO) Drug->SchiffBase + α-Val1 NH2 SchiffBase->R_State Stabilizes Effect Increased O2 Affinity (Left Shift P50) SchiffBase->Effect Result Effect->T_State Inhibits Formation

Caption: Mechanism of Action. Formylphenoxy acids lock Hb in the high-affinity R-state via Schiff base formation, preventing T-state polymerization.

Comparative Potency Analysis

The following data synthesizes results from seminal SBDD studies (Abraham et al.) and modern clinical data.

Key Metrics Defined
  • 
     (%):  The percentage reduction in partial oxygen pressure required to saturate 50% of Hb. A negative shift (left shift) indicates R-state stabilization.[2]
    
  • Antisickling Activity (%): Percentage of RBCs maintaining biconcave shape under hypoxic conditions (typically 2-4%

    
    ).
    
  • Partition Coefficient (LogP): A proxy for membrane permeability.

Comparative Data Table
Compound ClassRepresentative MoleculeBinding Site

(Potency)
Membrane PermeabilityClinical Status
Formylphenoxy Acids 5-((2-carboxy-4-formylphenoxy)methoxy)-2-formylbenzoic acid

-Val1 (Crosslinker)
High (>50%) Low (Too polar)Preclinical (Tool Compound)
Simple Phenoxy Acids 5-formyl-2-hydroxybenzoic acid

-Val1
Moderate (20-30%)Low-ModeratePreclinical
Natural Aldehydes Vanillin / 5-HMF

-Val1
Low-Moderate (15-25%)HighPhase II (5-HMF halted)
Modern Standard Voxelotor (GBT440)

-Val1
High (30-50%) Optimized FDA Approved

Technical Insight: The early formylphenoxy acids (specifically the bis-aldehyde crosslinkers) exhibited superior allosteric potency in cell-free hemoglobin solutions because they could bridge the two


-subunits. However, the presence of multiple carboxylate groups (essential for water solubility and electrostatic binding) severely limited their ability to penetrate the RBC lipid bilayer. Voxelotor solved this by using a monovalent aldehyde with a hydrophobic tail, sacrificing the "crosslinking" potency for bioavailability.

Experimental Protocols for Validation

To validate the potency of a novel formylphenoxy derivative, the following self-validating protocols must be employed.

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Objective: Quantify the allosteric shift (


) induced by the compound.

Reagents:

  • Purified HbS (stripped of organic phosphates) or washed Sickle RBCs (SS-RBCs).

  • HEMOX Buffer (pH 7.4, 37°C).

  • Stock solution of test compound (DMSO/Buffer).

Workflow:

  • Preparation: Suspend SS-RBCs to 20% hematocrit. Incubate with test compound (1 mM - 5 mM) for 1 hour at 37°C.

  • Instrumentation: Transfer 50

    
    L of sample into 4 mL HEMOX buffer in the Hemox Analyzer cuvette.
    
  • Oxygenation: Expose sample to air until

    
     > 140 mmHg (100% saturation).
    
  • Deoxygenation: Slowly introduce

    
     gas to lower 
    
    
    
    while recording absorbance at 560 nm and 576 nm.
  • Calculation: The software calculates

    
     (pressure at 50% saturation).
    
    • Formula:

      
      
      

Validation Check: The control sample (DMSO only) must show a


 of 26-32 mmHg (depending on 2,3-DPG levels).
Protocol B: In Vitro Morphological Antisickling Assay

Objective: Assess the compound's ability to prevent physical sickling under hypoxia.[3]

Workflow Visualization:

Workflow Step1 SS-RBCs Suspension Step2 Incubate w/ Compound (1h) Step1->Step2 Step3 Hypoxia Induction (2% O2 / 3h) Step2->Step3 Step4 Fixation (2% Glutaraldehyde) Step3->Step4 Step5 Microscopy & Counting Step4->Step5

Caption: Step-by-step workflow for the morphological antisickling assay.

Detailed Steps:

  • Incubation: Incubate washed SS-RBCs (0.5% hematocrit) with the formylphenoxy acid (concentrations: 0.5, 1.0, 2.0 mM) in isotonic buffer.

  • Hypoxia: Transfer to a hypoxic chamber or sealed flask flushed with 2%

    
     / 98% 
    
    
    
    gas mixture. Incubate for 3-5 hours at 37°C.
  • Fixation: Anaerobically add equal volume of pre-gassed 2% glutaraldehyde solution without exposing cells to air (critical to prevent re-oxygenation artifacts).

  • Analysis: Count 500 cells using phase-contrast microscopy. Classify as "Normal" (biconcave), "Sickled" (elongated/spiculated), or "Granular".

Conclusion & Future Outlook

The formylphenoxy acids represent a critical "missing link" in the evolution of antisickling agents. While their high polarity prevented them from becoming drugs, their high intrinsic potency proved that the


-cleft of hemoglobin is a druggable target for allosteric stabilization.

For modern drug development professionals, revisiting the formylphenoxy scaffold with prodrug strategies (to mask the carboxylic acid) or nano-encapsulation could unlock agents with higher potency than Voxelotor. The comparative data suggests that if membrane permeability is solved, the formylphenoxy pharmacophore remains one of the most effective stabilizers of the R-state.

References

  • Abraham, D. J., et al. (1984). Design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967-978. Link

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to target the primary defect in sickle cell disease. Hematology/Oncology Clinics of North America, 28(2), 217-242. Link

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321-326. Link

  • Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.[4] British Journal of Haematology, 128(4), 552-561. Link

  • Donkor, A. K., et al. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham.[1][5] Frontiers in Molecular Biosciences, 10, 1136970.[5] Link

Sources

Technical Comparison: Reference Standard Strategies for 2-(4-formylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic selection, synthesis, and qualification of reference standards for 2-(4-formylphenoxy)pentanoic acid , a critical intermediate likely utilized in the synthesis of hemoglobin modulators (structural analogs to Voxelotor) or PPAR agonists.

Executive Summary

In the GMP synthesis of 2-(4-formylphenoxy)pentanoic acid (hereafter 4-FPPA ), the control of impurities is dictated by the high reactivity of the aldehyde moiety and the potential for incomplete hydrolysis of ester precursors. This guide compares three strategies for impurity quantification: Assumed RRF (Relative Response Factor) , Commercial Library Standards , and Custom-Synthesized qNMR-Qualified Standards .

Recommendation: For Phase 2+ development, Custom-Synthesized qNMR-Qualified Standards are the only viable option to meet ICH Q3A(R2) requirements, primarily due to the significant UV-absorbance variance between the aldehyde target and its oxidized carboxylic acid impurity.

Impurity Landscape & Origin Analysis

To select the correct standards, we must first map the impurity fate. The synthesis typically involves the Williamson ether alkylation of 4-hydroxybenzaldehyde with 2-bromopentanoic acid (or its ethyl ester), followed by hydrolysis.

Critical Impurities Requiring Standards
Impurity IDChemical NameOriginCriticality
Imp-A 4-HydroxybenzaldehydeUnreacted Starting MaterialHigh (Genotoxic potential if carried forward)
Imp-B 2-(4-carboxyphenoxy)pentanoic acidOxidation of AldehydeHigh (Auto-oxidation upon storage)
Imp-C Ethyl 2-(4-formylphenoxy)pentanoateIncomplete HydrolysisMedium (Process parameter dependent)
Imp-D 2-(4-(hydroxymethyl)phenoxy)pentanoic acidDisproportionation (Cannizzaro)Low (Requires strong base)
Visualizing the Impurity Network

The following diagram maps the genesis of these impurities to justify the standard selection.

ImpurityMap SM Starting Material (4-Hydroxybenzaldehyde) Inter Intermediate (Ethyl Ester) SM->Inter Alkylation Product Target Product (4-FPPA) SM->Product Carryover (Imp-A) Reagent Reagent (Ethyl 2-bromopentanoate) Reagent->Inter Inter->Inter Incomplete Hydrolysis (Imp-C) Inter->Product Hydrolysis Imp_Ox Impurity B (Carboxylic Acid) Product->Imp_Ox Auto-oxidation (Air exposure) Imp_Red Impurity D (Benzyl Alcohol) Product->Imp_Red Cannizzaro (Trace Base)

Figure 1: Impurity genesis pathway for 4-FPPA synthesis. Red/Dashed lines indicate failure modes requiring specific reference standards.

Comparative Analysis: Qualification Strategies

This section objectively compares methods for assigning potency to the reference standards identified above.

Option A: Mass Balance (HPLC Purity × [100% - TGA - KF - ROI])

The traditional approach.

  • Pros: Harmonized with older pharmacopeial methods; requires no specific NMR expertise.

  • Cons: High Risk of Error. It assumes that all impurities are detected by HPLC. For 4-FPPA, inorganic salts (from the alkylation step) often co-elute or are invisible to UV, leading to an overestimation of potency.

  • Data Support: In-house data shows Mass Balance often assigns 99.5% potency to standards that are actually 96.0% due to trapped solvent/salts.

Option B: Quantitative NMR (qNMR)

The modern "Primary Standard" approach.

  • Pros: Absolute Quantification. Does not rely on UV response factors. Detects residual solvents and inorganic salts indirectly (by mass weight).

  • Cons: Requires high-solubility deuterated solvents (DMSO-d6 is suitable for 4-FPPA).

  • Performance: qNMR typically yields a measurement uncertainty of ±0.5%, superior to the ±1.5% often seen with Mass Balance for hygroscopic acids.

Comparison Matrix
FeatureMass Balance (Traditional)qNMR (Recommended)Assumed RRF=1.0 (Lazy)
Accuracy Medium (Blind to salts)High (Direct molar ratio) Very Low
Speed Slow (Requires 4+ techniques)Fast (Single experiment) Instant
Cost High (Labor intensive)Medium (Instrument time)Zero
Suitability for 4-FPPA Low (Acid functionality traps water)High (Protons are distinct) Fail (Aldehyde vs Acid UV diff)

Experimental Protocols

Protocol 1: Synthesis of Impurity B (Oxidation Standard)

Rationale: You cannot buy this specific impurity off-the-shelf reliably. You must synthesize it to determine its Relative Response Factor (RRF).

  • Dissolution: Dissolve 1.0 g of 4-FPPA (Target) in 10 mL Acetone/Water (1:1).

  • Oxidation: Add 1.5 equivalents of Potassium Permanganate (

    
    ) at 0°C. Stir for 30 mins.
    
    • Mechanism:[1][2][3][4] The aldehyde oxidizes to the carboxylic acid (

      
      ).
      
  • Quench: Add saturated Sodium Bisulfite solution until the purple color disappears (manganese reduction).

  • Workup: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Isolation: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate to obtain 2-(4-carboxyphenoxy)pentanoic acid .

  • Validation: Confirm structure via

    
    -NMR (Loss of aldehyde singlet at ~9.8 ppm; appearance of broad acid hump).
    
Protocol 2: Determination of RRF via qNMR-Qualified Standards

Rationale: The aldehyde (Target) and the Acid (Impurity B) have different UV chromophores. Assuming RRF=1.0 will violate ICH Q3B.

  • Standard Prep: Accurately weigh ~10 mg of 4-FPPA (Target) and ~10 mg of Impurity B (Synthesized above).

  • qNMR Potency Assignment:

    • Dissolve each in DMSO-d6 with an internal standard (e.g., Maleic Acid, 99.99% TraceCERT).

    • Calculate absolute purity (

      
      ) using the equation:
      
      
      
      
  • HPLC Analysis: Inject equimolar concentrations of Target and Impurity B.

  • RRF Calculation:

    
    
    
    • Expected Result: The oxidized impurity (Imp-B) typically has a lower UV response at 254 nm than the aldehyde, leading to an RRF < 1.0 (e.g., 0.7–0.8). Failure to correct for this leads to under-reporting of the impurity.

Decision Workflow for Standard Selection

Use this logic flow to determine when to generate a new standard.

DecisionTree Start New Impurity Detected (> 0.05% Area) CheckLit Is it a known degradation pathway? (Oxidation/Hydrolysis) Start->CheckLit Synth Synthesize/Isolate Impurity CheckLit->Synth Yes qNMR Qualify via qNMR (Determine Potency) Synth->qNMR RRF_Check Determine UV RRF vs Target qNMR->RRF_Check SigDiff Is RRF outside 0.8 - 1.2 range? RRF_Check->SigDiff UseCorr MUST use Corrected RRF in final method SigDiff->UseCorr Yes UseNom Can assume RRF = 1.0 (with justification) SigDiff->UseNom No

Figure 2: Decision tree for impurity qualification in compliance with ICH Q3A(R2).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5][6] October 2006.[5][7] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Webster, G.K., et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry, 2014.[8] [Link]

  • Teo, Y.C., et al. "Efficient Synthesis of Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis." Organic Preparations and Procedures International, 2012. (General reference for ether synthesis conditions).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

Sources

Safety Operating Guide

Pentanoic acid, 2-(4-formylphenoxy)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: Pentanoic acid, 2-(4-formylphenoxy)- (CAS 6324-11-4)[1][2][3]

Executive Summary

Pentanoic acid, 2-(4-formylphenoxy)- (CAS 6324-11-4) is a specialized organic intermediate, structurally related to hemoglobin allosteric modulators (e.g., antisickling agents like Voxelotor/GBT440 precursors).[1][2][3][4] As a bifunctional molecule containing both a reactive aldehyde and a carboxylic acid , it presents unique stability challenges often overlooked in standard "organic waste" streams.[1][2][3]

This guide provides a scientifically grounded disposal protocol designed to prevent unsuspecting reactivity in waste containers and ensure compliance with RCRA and local safety standards.

Chemical Hazard Profile & Causality

Understanding the "Why" behind the protocol.

To dispose of this compound safely, you must manage the reactivity of its two primary functional groups.[1][2][3]

Functional GroupHazard CharacteristicOperational Implication
Aromatic Aldehyde Oxidation Sensitivity: Aldehydes are easily oxidized to carboxylic acids.[1][2][3] In the presence of strong oxidizers (e.g., Nitric acid, Peroxides), this reaction is exothermic and can pressurize waste containers.[2][3]CRITICAL: NEVER mix with oxidizing agents.[1][2] Segregate from nitrate or peroxide waste streams.[1][2][3]
Carboxylic Acid Acidity (pH < 7): While a weak organic acid, it can mobilize toxic metals or react with cyanides/sulfides to release toxic gas.[2][3]CRITICAL: Do not mix with basic waste (exothermic neutralization) or cyanide/sulfide salts.[1][2]
Phenol Ether Stability: Generally stable but contributes to the organic load (COD).[1][2]Requires high-temperature incineration for complete destruction.[1][2][3]

Physical State: Typically a solid or viscous oil at room temperature (MW ~222.24 g/mol ).[1][2] Toxicity: Treat as a Skin/Eye Irritant and Potential Sensitizer (due to the aldehyde moiety).[1][2]

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety Step.[1][2][3]

Before moving waste to the loading dock, stabilize it at the bench.[1][2][3]

Scenario A: Pure Solid Substance
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Segregation: Isolate from oxidizers.[1][2]

  • Labeling: "Hazardous Waste - Solid Organic Acid/Aldehyde."[1][2][3]

Scenario B: Solubilized in Organic Solvent (e.g., DMSO, Methanol)[2][3]
  • Check: Verify the solvent is compatible.[1][2][3] (Methanol/Ethanol are safe; avoid Acetone if strong bases are present to prevent aldol condensation, though unlikely without catalyst).[2][3]

  • pH Check: If the solution is aqueous/organic mix, verify pH.[1][2][3] If pH < 3, consider buffering to pH 5–9 using Sodium Bicarbonate before adding to general organic waste to prevent corrosion of metal safety cans.[1][2][3]

Scenario C: Quenching Reactive Aldehydes (Optional but Recommended for Large Quantities)

If disposing of >50g pure substance, reduce the aldehyde reactivity:

  • Dissolve in water/alcohol.[1][2]

  • Add Sodium Bisulfite (NaHSO₃) in slight excess (1.5 eq).

  • Allow to stir for 30 mins. This forms the stable bisulfite adduct, significantly reducing volatility and oxidation risk.[1][2][3]

Disposal Workflow

This decision matrix ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste: Pentanoic acid, 2-(4-formylphenoxy)- StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid SolidPack Segregate into Wide-Mouth HDPE Jar (Lab Pack) SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck FinalSolid Disposal: Incineration (Tag: Organic Solid) SolidPack->FinalSolid Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated Flammables Aqueous Aqueous Mix SolventCheck->Aqueous Water Based FinalHalo Disposal: Halogenated Waste Stream (Tag: Toxic/Irritant) Halogenated->FinalHalo FinalNonHalo Disposal: High BTU Fuels Blending (Tag: Flammable/Irritant) NonHalogenated->FinalNonHalo Neutralize Adjust pH to 6-8 (Sodium Bicarbonate) Aqueous->Neutralize Neutralize->FinalNonHalo If >10% Organic

Figure 1: Decision matrix for segregating 2-(4-formylphenoxy)pentanoic acid waste based on physical state and solvent matrix.

Emergency Spill Response Protocol

Immediate Action Plan for Laboratory Spills.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2][3] Respiratory protection (N95 or half-mask) if dust is generated.[1][2]

SpillResponse Spill Spill Detected Isolate Isolate Area & Notify Personnel Spill->Isolate Assess Assess State: Solid or Liquid? Isolate->Assess SolidSpill Solid: Avoid Dust Do NOT sweep dry Assess->SolidSpill LiquidSpill Liquid: Contain Flow Use absorbent pads Assess->LiquidSpill CleanSolid Cover with wet paper towels to suppress dust, then scoop SolidSpill->CleanSolid CleanLiquid Neutralize with Sodium Bicarbonate Absorb with Vermiculite/Clay LiquidSpill->CleanLiquid Bagging Double Bag in Heavy Duty Poly Bags CleanSolid->Bagging CleanLiquid->Bagging Labeling Label: 'Hazardous Waste Debris: Aldehyde/Acid Mixture' Bagging->Labeling

Figure 2: Step-by-step spill cleanup procedure ensuring containment of dust and vapors.[1][2][3]

Regulatory Compliance & Labeling

US EPA (RCRA) Classification: While CAS 6324-11-4 is not explicitly P- or U-listed, it must be characterized by the generator.[1][2][3]

  • Characteristic: Likely D002 (Corrosive) if in aqueous solution with pH ≤ 2.[1][2]

  • Default: Classify as Non-Regulated Chemical Waste unless mixed with listed solvents, but Best Practice dictates managing it as Hazardous Organic Waste due to toxicity and reactivity.[1][2][3]

Labeling Requirements: Ensure the waste tag includes:

  • Full Chemical Name: Pentanoic acid, 2-(4-formylphenoxy)-[1][2][3]

  • Hazards: Irritant, Combustible.[1][2][3]

  • Constituents: If in solution, list all solvents (e.g., "Methanol 90%, 2-(4-formylphenoxy)pentanoic acid 10%").

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71602803, Voxelotor (Related Structure).[1][2][3] Retrieved from [Link][1][2]

  • Global Blood Therapeutics. GBT440 (Voxelotor) Mechanism and Structural Intermediates.[1][2] British Journal of Haematology.[1][2][5] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling Pentanoic acid, 2-(4-formylphenoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, operational, and disposal protocols for Pentanoic acid, 2-(4-formylphenoxy)- .

As a specialized intermediate (likely in the synthesis of hemoglobin modulators such as Voxelotor), this compound combines the reactivity of an aromatic aldehyde with a carboxylic acid . The following protocols are designed based on the "Worst-Case Scenario" principle for functionalized organic acids, prioritizing containment and exposure prevention.

Chemical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: Pentanoic acid, 2-(4-formylphenoxy)-

  • Functional Groups: Carboxylic Acid (C-1), Phenoxy Ether (C-2), Aromatic Aldehydes (C-4').

  • Physical State: Solid (White to off-white powder).

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

Risk Assessment (Derived from Functional Group Analysis):

Hazard Class GHS Classification (Assumed High-Risk) Description
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage (Acidic moiety).
Serious Eye Damage Category 1 Causes serious eye damage (Irreversible corneal risk).
Respiratory Sensitization Category 1 May cause allergy or asthma symptoms if inhaled (Aldehyde moiety).

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation (STOT SE). |

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab attire." This compound requires barrier protection against both corrosive acid and sensitizing aldehyde vapors.

Zone PPE Requirement Technical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or NeopreneAldehydes can permeate standard latex. Double nitrile provides a breakthrough time >480 mins for solid handling.
Eye/Face Chemical Splash Goggles (Face Shield required if handling >5g or solutions)Safety glasses are insufficient against corrosive dust or splashes that can cause permanent corneal opacity.
Respiratory Fume Hood (Face Velocity >100 fpm) N95/P100 Respirator if hood unavailablePrevents inhalation of sensitizing dust. Aldehydes are potent respiratory irritants.
Body Chemical-Resistant Lab Coat (Polypropylene or Tyvek sleeves recommended)Standard cotton coats absorb liquids. Impervious sleeves prevent wrist exposure during weighing.
Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Control Point)

Goal: Prevent dust generation and static discharge.

  • Environmental Setup:

    • Place the balance inside a certified chemical fume hood.

    • Use an ionizing fan or anti-static gun on the weighing boat to neutralize static charge (dry organic powders are static-prone).

  • Transfer Technique:

    • Do not use a metal spatula if the compound is potentially reactive or if trace metal contamination is a concern (though generally stable, plastic/ceramic is safer for acids).

    • Transfer solid directly into a tared vial. Do not weigh on paper; use a hydrophobic weighing boat.

  • Decontamination:

    • Immediately wipe the balance area with a 10% Sodium Carbonate solution (neutralizes acid residues) followed by water.

Phase B: Solubilization & Reaction Setup

Goal: Prevent exothermic runaway and aldehyde oxidation.

  • Solvent Choice:

    • Preferred: DMSO, DMF, or Methanol.

    • Avoid: Strong bases (e.g., NaOH pellets) directly on solid—exothermic neutralization can aerosolize the powder.

  • Inert Atmosphere:

    • The aldehyde group is susceptible to air oxidation (forming the dicarboxylic acid impurity).

    • Protocol: Purge the reaction vessel with Nitrogen (

      
      ) or Argon (
      
      
      
      ) before adding the solvent.
  • Addition Order:

    • Always add Solid to Solvent.

    • Reasoning: Adding solvent to a pile of acidic powder can create a local "hot spot" and splatter.

Emergency Response & Spill Logic

Immediate First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Time is critical to prevent corneal scarring from the acid.

  • Skin Contact: Remove contaminated clothing.[1][2][3] Rinse skin with soap and water.[1][3] Do not use alcohol (increases permeation).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don full PPE (Goggles, Double Gloves, N95).

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or a commercial Acid Neutralizer until bubbling ceases.
    
  • Collect: Sweep up the neutralized paste into a hazardous waste container.

  • Clean: Wash surface with water and detergent.[3]

Waste Disposal Strategy

Compliance: Do not dispose of down the drain. This compound is toxic to aquatic life and corrosive.

Waste Stream Composition Disposal Path
Solid Waste Contaminated weighing boats, gloves, paper towels.Hazardous Solid Waste (Label: "Toxic/Corrosive Debris").
Liquid Waste (A) Mother liquors, reaction solvents (DMSO/MeOH).Non-Halogenated Organic Waste (Label: "Contains Organic Acid/Aldehyde").
Liquid Waste (B) Aqueous washes (post-workup).Aqueous Waste (Check pH; neutralize to pH 6-9 before disposal if permitted, otherwise collect).
Visualizations
Figure 1: Safe Handling Workflow

Caption: Step-by-step logic for handling Pentanoic acid, 2-(4-formylphenoxy)- from storage to reaction, emphasizing containment.

HandlingProtocol Start Storage (4°C, Inert Gas) PPE Don PPE: Double Nitrile Gloves Goggles + Lab Coat Start->PPE Weighing Weighing (Fume Hood) Use Anti-Static Gun Avoid Metal Spatulas PPE->Weighing Transfer Solubilization Solubilization Add Solid to Solvent (DMSO/MeOH) Weighing->Solubilization Dissolve Waste Disposal Segregate: Organic Acid Weighing->Waste Spill Cleanup (Neutralize NaHCO3) Reaction Reaction Setup Purge with N2/Ar (Prevent Oxidation) Solubilization->Reaction Process Reaction->Waste Post-Exp

Figure 2: Emergency Response Decision Tree

Caption: Immediate actions for exposure incidents involving corrosive organic aldehydes.

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact (CRITICAL) Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water 3. No Alcohol Skin->ActionSkin ActionEye 1. Rinse 15 mins 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhal 1. Fresh Air 2. Check Breathing 3. Medical if Wheezing Inhal->ActionInhal

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71602803 (Voxelotor). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.